molecular formula C21H24N2O3 B127127 Akuammigine CAS No. 642-17-1

Akuammigine

Cat. No.: B127127
CAS No.: 642-17-1
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-BMYCAMMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akuammigine is a monoterpenoid indole alkaloid with formula C21H24N2O3, isolated from Vinca sardoa and Uncaria rhynchophylla. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, a methyl ester and an organic heteropentacyclic compound.
This compound is a natural product found in Uncaria tomentosa, Uncaria rhynchophylla, and other organisms with data available.
See also: Cat's Claw (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-BMYCAMMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318228
Record name Akuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-17-1
Record name Akuammigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Akuammigine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Akuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AKUAMMIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Akuammigine: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammigine is a monoterpenoid indole alkaloid found in various plant species, most notably in the seeds of the West African tree Picralima nitida (akuamma) and in plants of the Vinca and Uncaria genera.[1][2] For centuries, extracts from Picralima nitida have been utilized in traditional African medicine for the treatment of pain and fever.[1][3] Modern scientific investigation has identified this compound and its related alkaloids as the primary bioactive constituents, revealing their interactions with the central nervous system, particularly the opioid receptors.[1][4][5] This guide provides a comprehensive technical overview of the molecular structure and chemical properties of this compound, offering foundational knowledge for researchers in pharmacology, medicinal chemistry, and drug development.

Molecular Structure and Stereochemistry

This compound (C₂₁H₂₄N₂O₃) is a complex organic heteropentacyclic compound with a molecular weight of 352.43 g/mol .[2][6] Its core structure is a pentacyclic framework characteristic of the sarpagan and akuammiline classes of monoterpenoid indole alkaloids.[7][8] This intricate architecture arises biosynthetically from the oxidative cyclization of geissoschizine.[7][8]

The structure of this compound is defined by a rigid cage-like system containing multiple stereocenters, which dictates its specific three-dimensional conformation and, consequently, its biological activity. The precise arrangement of these stereocenters is crucial for its interaction with biological targets. The biosynthesis of related alkaloids involves enzymes that carefully control the stereochemistry at key positions, such as C16, leading to a diversity of stereoisomers with distinct biological profiles.[7][8][9][10]

Caption: 2D representation of the core chemical structure of this compound.

The absolute configuration of the stereocenters in naturally occurring this compound is critical for its biological activity. Synthetic strategies targeting this compound and its analogs often focus on controlling these stereocenters to produce enantiomerically pure compounds.[11]

Chemical Properties

The chemical properties of this compound are dictated by its complex polycyclic structure and the presence of various functional groups, including an indole nucleus, a tertiary amine, and a methyl ester. These features influence its solubility, stability, and reactivity.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₃[2]
Molecular Weight352.43 g/mol [2][6]
AppearancePowder[6]
XLogP32.7[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count1[2]
Solubility and Stability

This compound exhibits poor solubility in water but is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[6][12] This lipophilic nature is an important consideration for its formulation in drug delivery systems and for conducting in vitro and in vivo studies. For biological assays, stock solutions are typically prepared in DMSO.[13][14]

The stability of this compound is influenced by pH. The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity

The indole nucleus of this compound is susceptible to electrophilic substitution reactions. The tertiary amine imparts basic properties to the molecule, allowing for the formation of salts with acids. This property is often exploited during its extraction and purification from natural sources.[15] The complex, rigid structure of this compound presents challenges for total synthesis, with several research groups developing intricate synthetic routes to access this and related alkaloids.[11][16][17][18][19]

Synthesis and Isolation

The primary natural source of this compound is the seeds of Picralima nitida.[1] The isolation and purification of this compound from this plant material is a critical step for its study and potential therapeutic development.

Experimental Protocol: Isolation from Picralima nitida Seeds

The following protocol outlines a general procedure for the isolation of this compound and related alkaloids.

  • Extraction:

    • Powdered seeds of Picralima nitida are subjected to extraction with an acidic methanolic solution (e.g., methanol with hydrochloric acid).[13]

    • The resulting extract is concentrated to remove the methanol.

  • Acid-Base Partitioning:

    • The concentrated extract is dissolved in an acidic aqueous solution and partitioned against a non-polar organic solvent (e.g., hexanes) to remove lipids and other non-polar impurities.[13]

    • The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with sodium hydroxide) to a pH that deprotonates the alkaloids.

    • The basified aqueous layer is then extracted with a chlorinated organic solvent, such as dichloromethane, to isolate the free-base alkaloids.[13]

  • Purification:

    • The crude alkaloid mixture obtained from the organic extract is further purified using chromatographic techniques.

    • A highly effective method for separating the complex mixture of akuamma alkaloids is pH-zone-refining countercurrent chromatography.[1][5][20][21] This technique allows for the isolation of this compound and other major alkaloids in high purity and sufficient quantities for biological evaluation.[1][5][21]

    • Flash chromatography on silica gel can also be used for further separation and purification of co-eluting compounds.[22]

Isolation_Workflow Start Powdered Picralima nitida Seeds Extraction Acidic Methanol Extraction Start->Extraction Step 1 Partitioning Acid-Base Liquid-Liquid Extraction Extraction->Partitioning Step 2 Purification pH-Zone-Refining Countercurrent Chromatography Partitioning->Purification Step 3 End Pure this compound Purification->End Final Product

Caption: Generalized workflow for the isolation of this compound from natural sources.

Biological Activities and Mechanism of Action

The pharmacological interest in this compound and its related alkaloids stems from their activity at opioid receptors.[1][4][5] These G-protein coupled receptors are central to pain modulation and are the targets of clinically used opioid analgesics.

This compound itself has been reported to have little or no efficacy in opioid bioassays.[4] However, other alkaloids present in Picralima nitida seeds, such as akuammine and pseudo-akuammigine, are weak agonists at the mu-opioid receptor (μOR).[23][24][25] Akuammicine, another related alkaloid, shows a preference for the kappa-opioid receptor (κOR).[4]

The interaction of these alkaloids with opioid receptors is complex and can involve both agonist and antagonist activities. For instance, while akuammidine is a μOR agonist, akuammine acts as a μOR antagonist.[4] The varying degrees of agonist and antagonist activity at different opioid receptor subtypes contribute to the overall pharmacological profile of Picralima nitida extracts.

The modest potency of these natural alkaloids has prompted research into semi-synthetic derivatives to improve their affinity and efficacy at opioid receptors.[23][24] Structure-activity relationship (SAR) studies have shown that modifications to the indole core can significantly enhance potency at the μOR.[23][24] For example, the introduction of a phenethyl moiety at the N1 position of pseudo-akuammigine resulted in a 70-fold increase in potency.[23][24]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane Akuammigine_Analog This compound Analog (e.g., Pseudo-akuammigine) uOR μ-Opioid Receptor (GPCR) Akuammigine_Analog->uOR Binds & Activates G_Protein Gi/o Protein uOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia

Caption: Simplified signaling pathway of a μ-opioid receptor agonist like pseudo-akuammigine.

The analgesic actions of some akuamma alkaloids have been demonstrated in animal models to be mediated through their interaction with opioid receptors, as these effects can be antagonized by opioid antagonists like naloxone.[26]

Conclusion

This compound is a structurally complex monoterpenoid indole alkaloid with a rich history in traditional medicine. Its intricate molecular architecture and the presence of multiple functional groups define its chemical properties and present both challenges and opportunities for chemical synthesis and modification. While this compound itself shows limited direct opioid activity, its structural analogs found in Picralima nitida seeds serve as important scaffolds for the development of novel opioid receptor modulators. Further research into the synthesis of derivatives and a deeper understanding of their structure-activity relationships hold promise for the development of new therapeutics with potentially improved side-effect profiles compared to traditional opioids.

References

  • Akuammine (C22H26N2O4) properties. (n.d.). Google Vertex AI Search.
  • Caputi, L., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. bioRxiv. Retrieved January 14, 2026, from [Link]

  • McCurdy, C. R., et al. (2019). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Caputi, L., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The Plant Cell. Retrieved January 14, 2026, from [Link]

  • Ma, D., et al. (2019). Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudothis compound. Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]

  • The-akuammiline-alkaloids-origin-and-synthesis. (2013). Bohrium. Retrieved January 14, 2026, from [Link]

  • Hennessy, M. R., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience. Retrieved January 14, 2026, from [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology. Retrieved January 14, 2026, from [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). BioCrick. Retrieved January 14, 2026, from [Link]

  • Smith, J. M., et al. (2018). Enantioselective Total Syntheses of Methanoquinolizidine-Containing Akuammiline Alkaloids and Related Studies. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Caputi, L., et al. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. ResearchGate. Retrieved January 14, 2026, from [Link]

  • A proposed synthesis routine of akuammicine, one of the akuamma alkalo. (2022). Taylor & Francis. Retrieved January 14, 2026, from [Link]

  • Garg, N. K., & Smith, J. M. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Retrieved January 14, 2026, from [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Publications. Retrieved January 14, 2026, from [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. PubMed. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Akuammine. PubChem. Retrieved January 14, 2026, from [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Publications. Retrieved January 14, 2026, from [Link]

  • Caputi, L., et al. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. bioRxiv. Retrieved January 14, 2026, from [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. SciSpace. Retrieved January 14, 2026, from [Link]

  • LOTUS: Natural Products Online. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Pseudothis compound. (n.d.). BioCrick. Retrieved January 14, 2026, from [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. KISTI. Retrieved January 14, 2026, from [Link]

  • Hennessy, M. R., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of Akuammigine and Related Indole Alkaloids

Executive Summary

The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-specialized metabolites, many of which possess significant pharmaceutical value. Within this superfamily, the akuammiline and sarpagan alkaloids are distinguished by their complex, polycyclic frameworks and notable biological activities, including analgesic and anti-arrhythmic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound and its relatives, intended for researchers, scientists, and drug development professionals. We will deconstruct the intricate enzymatic cascade, from the foundational precursors to the pivotal branch-point intermediate, 19E-geissoschizine, and detail the subsequent divergent, enzyme-catalyzed cyclizations that generate the characteristic molecular skeletons. This document emphasizes the causality behind experimental approaches, provides validated protocols for pathway elucidation, and presents quantitative data to illustrate the principles of metabolic flux. The aim is to furnish a robust intellectual framework for future research and metabolic engineering efforts in this critical area of natural product science.

Chapter 1: The Universal Gateway: Strictosidine Biosynthesis

The journey to over 3,000 distinct MIAs begins with a single, crucial condensation reaction.[1][2] The biosynthesis of all TIAs (terpenoid indole alkaloids) is initiated by the stereospecific Pictet-Spengler reaction between tryptamine, derived from the shikimate pathway, and the monoterpenoid secologanin, a product of the terpenoid (or MEP) pathway.[3][4]

This foundational step is catalyzed by Strictosidine Synthase (STR) , a key enzyme that acts as a gatekeeper for the entire metabolic cascade.[5][6] STR ensures the exclusive formation of 3-α(S)-strictosidine, the universal precursor for the vast majority of indole alkaloids.[5][6] The enzyme functions as a molecular scaffold, increasing the local concentration of its substrates and orienting an iminium intermediate to ensure the high diastereoselectivity of the cyclization.[6] The catalytic mechanism hinges on a critical glutamic acid residue (Glu309 in Rauvolfia serpentina STR) within the active site.[5] The central role of STR makes its gene a primary target for coordinate regulation by plant hormones and a focal point for metabolic engineering strategies aiming to enhance overall MIA production.[4][6]

Chapter 2: Geissoschizine: The Pivotal Branch-Point Intermediate

Following its synthesis, strictosidine undergoes deglycosylation by the enzyme strictosidine-β-D-glucosidase (SGD). This step generates a highly reactive and unstable aglycone intermediate.[7][8] This intermediate is then reduced by a medium-chain alcohol dehydrogenase, geissoschizine synthase (GS), to form 19E-geissoschizine .[8][9]

Geissoschizine is not a final product but rather a critical crossroads in MIA biosynthesis.[7] Its densely functionalized corynanthe-type skeleton is poised for a series of remarkable enzymatic rearrangements. From this single precursor, pathways diverge to generate at least four major, structurally distinct alkaloid scaffolds: strychnos, akuammiline, sarpagan, and mavacurane.[7][9] The fate of geissoschizine is determined by a suite of homologous but functionally distinct cytochrome P450 monooxygenases that catalyze regioselective oxidative cyclizations.

Biosynthesis_Pathway_from_Precursors_to_Skeletons cluster_precursors Upstream Pathways cluster_core Core MIA Pathway cluster_divergence Divergent Cyclizations Tryptamine Tryptamine (from Shikimate Pathway) Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin (from Terpenoid Pathway) Secologanin->Strictosidine Geissoschizine 19E-Geissoschizine (Pivotal Intermediate) Strictosidine->Geissoschizine SGD, GS Akuammiline Akuammiline Skeleton (e.g., Rhazimal) Geissoschizine->Akuammiline Rhazimal Synthase (RHS) (C7-C16 bond) Sarpagan Sarpagan Skeleton (e.g., Polyneuridine Aldehyde) Geissoschizine->Sarpagan Sarpagan Bridge Enzyme (SBE) (C5-C16 bond) Strychnos Strychnos Skeleton (e.g., Akuammicine) Geissoschizine->Strychnos Geissoschizine Oxidase (GO) (C2-C16 bond)

Fig 1. Overview of the early MIA biosynthetic pathway.[3][6][7][8][9]

Chapter 3: The Core Cyclizations: Forging the Akuammiline and Sarpagan Skeletons

The structural identity of this compound and its relatives is defined by the specific intramolecular C-C bond formed during the cyclization of geissoschizine. This process is governed by homologous cytochrome P450 enzymes that, despite their similarities, exhibit exquisite regioselectivity.[7][10]

The Akuammiline Skeleton (C7–C16 Bond)

The formation of the akuammiline framework, which features a distinctive methanoquinolizidine cage structure, is initiated by the formation of a bond between the C7 of the indole ring and the C16 of the terpenoid-derived portion.[7][8] This reaction is catalyzed by Rhazimal Synthase (RHS) , a P450 enzyme first identified in Alstonia scholaris.[8][9] The product of this cyclization is rhazimal, an aldehyde that serves as a key precursor for further diversification within the akuammiline class.[8][11] Studies of RHS enzymes from various species show they consistently produce the 16R stereoisomer of rhazimal.[7][10][12]

The Sarpagan Skeleton (C5–C16 Bond)

In a competing reaction, geissoschizine can be cyclized to form the sarpagan skeleton, characterized by a C5–C16 bond. This transformation is catalyzed by Sarpagan Bridge Enzymes (SBEs) , which have been identified in plants such as Rauvolfia serpentina and Catharanthus roseus.[7][9] Unlike the stereospecificity of RHS, SBEs display more complex behavior. They can yield a mixture of diastereomers: the 16R polyneuridine aldehyde and its 16S epimer, akuammidine aldehyde.[7][10][12] The ratio of these products can vary between SBEs from different plant species, contributing significantly to the chemical diversity of sarpagan alkaloids in nature.[10][12]

Stereochemical Diversity: The Role of C16 Epimerization

A long-standing question in MIA biosynthesis has been the stereochemistry at the C16 position. While RHS enzymes are stereospecific, SBEs can produce both epimers.[7][10] This enzymatic promiscuity is a primary source of diversity. Furthermore, downstream enzymes, including aldehyde reductases and deformylases, can further epimerize the C16 center during subsequent tailoring reactions.[7][10] This enzymatic processing of both 16R and 16S intermediates explains the presence of alkaloids with differing stereochemistry in various plant species, demonstrating a sophisticated mechanism for generating species-specific alkaloid profiles.[7][12]

Chapter 4: Tailoring and Diversification: The Path to this compound

The initial cyclization products—rhazimal, polyneuridine aldehyde, and akuammidine aldehyde—are not the final bioactive molecules. They are substrates for a series of "tailoring" enzymes that modify the core skeleton through reductions, deformylations, decarbomethoxylations, acetylations, and hydroxylations.[7][8][10][13]

For instance, akuammidine aldehyde (the 16S product of SBE) can be processed by downstream enzymes like akuammidine aldehyde reductases.[7] Subsequent deformylation and other modifications lead to alkaloids such as pericyclivine and, ultimately, the broader family of sarpagan and akuammiline alkaloids.[7][12] The biosynthesis of pseudothis compound and the related opioid-like compound akuammine (10-hydroxy-pseudothis compound) follows this paradigm, where a final hydroxylation step on the indole ring is catalyzed by a highly promiscuous P450, pseudothis compound 10-hydroxylase.[13] The exact enzymatic sequence leading to this compound itself is a subject of ongoing research but is understood to proceed through these tailored modifications of the core akuammiline/sarpagan skeletons.

Chapter 5: Experimental Elucidation of the Pathway: A Methodological Guide

The elucidation of this complex pathway relies on a combination of bioinformatics, molecular biology, and analytical chemistry. The following protocols represent a validated workflow for the discovery and characterization of MIA biosynthetic enzymes.

Fig 2. A typical workflow for MIA biosynthetic enzyme discovery and characterization.[7][14]
Protocol 1: Heterologous Expression and In Vitro Characterization of P450 Enzymes
  • Rationale: To confirm the specific function of a candidate enzyme (e.g., a putative SBE or RHS) by expressing it in a clean, heterologous host and testing its activity against a known substrate. Saccharomyces cerevisiae (yeast) is an ideal host for expressing plant P450s.

  • Methodology:

    • Gene Synthesis & Cloning: Obtain the coding sequence of the candidate gene (identified via transcriptome analysis) and clone it into a yeast expression vector. Co-express with a required partner, NADPH-cytochrome P450 reductase (CPR).

    • Yeast Transformation & Culture: Transform the expression constructs into a suitable yeast strain. Grow the culture under inducing conditions to promote protein expression.

    • Microsome Isolation: Harvest the yeast cells, lyse them, and perform differential centrifugation to isolate the microsomal fraction, which is enriched with membrane-bound P450 enzymes.

    • Enzyme Assay: Incubate the isolated microsomes with the substrate (19E-geissoschizine) in a buffered solution containing NADPH as a cofactor.

    • Product Analysis: Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by LC-MS to identify the reaction products by comparing retention times and mass spectra to authentic standards.[14]

Protocol 2: In Planta Functional Analysis using Virus-Induced Gene Silencing (VIGS)
  • Rationale: To validate the physiological role of an enzyme within the plant. By silencing the target gene, one can observe the resulting changes in the plant's metabolite profile. This is a powerful technique for confirming an enzyme's role in a specific metabolic pathway.[7][10]

  • Methodology:

    • VIGS Construct Preparation: Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based vector.

    • Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young leaves of the host plant (e.g., C. roseus). The Agrobacterium will transfer the viral vector, initiating systemic silencing of the target gene.

    • Plant Growth: Allow the plants to grow for several weeks until the silencing effect is established throughout the plant.

    • Metabolite Extraction: Harvest leaf tissues from both silenced and control (empty vector) plants. Perform an acid-base extraction to isolate the total alkaloid fraction.

    • qRT-PCR and LC-MS Analysis: Confirm the reduction in target gene transcript levels using quantitative real-time PCR. Quantify the accumulation or depletion of specific alkaloids in the silenced plants compared to controls using LC-MS. A significant reduction in a downstream product coupled with an accumulation of the substrate confirms the enzyme's function.[7][10]

Protocol 3: Analytical Profiling of Indole Alkaloids using LC-MS
  • Rationale: To accurately separate, identify, and quantify the complex mixture of alkaloids present in plant extracts or enzyme assays. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.[15][16][17]

  • Methodology:

    • Sample Preparation: Prepare crude alkaloid extracts from plant material or enzyme assays, ensuring they are free of particulates.

    • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.[16][18]

    • Mass Spectrometry Detection: Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer. Operate in positive ion mode, as MIAs readily form [M+H]⁺ ions.

    • Data Analysis: Identify compounds by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards or by analyzing fragmentation patterns (MS/MS) for tentative identification.[17] Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards.[16]

Chapter 6: Data-Driven Insights: Quantitative Analysis of Pathway Manipulation

The power of the VIGS methodology is its ability to generate quantitative data that reveals metabolic flux. In a key study on C. roseus, silencing the Geissoschizine Oxidase (GO) gene, which leads to the competing strychnos pathway, had a profound effect. By blocking this major pathway, the substrate geissoschizine became more available for the otherwise minor sarpagan pathway, catalyzed by CrSBE.[7]

Treatment Condition Target Gene(s) Silenced Geissoschizine Accumulation Pericyclivine (Sarpagan Alkaloid) Level Perivine (Sarpagan Alkaloid) Level
Control (Empty Vector)NoneBaselineBaselineBaseline
VIGS-GOCrGOIncreased+980% (9.8-fold increase)+410% (4.1-fold increase)
VIGS-GO+SBECrGO & CrSBEFurther Increased-97.5% (vs. VIGS-GO)-92.2% (vs. VIGS-GO)
Table 1: Quantitative impact of gene silencing on sarpagan alkaloid biosynthesis in C. roseus. Data synthesized from Qu et al., 2018a.[7]

Interpretation of Results:

  • Silencing GO alone dramatically increased the flux into the sarpagan pathway, leading to a nearly 10-fold increase in pericyclivine. This demonstrates that SBE is active in the plant but is normally outcompeted by GO for their common substrate, geissoschizine.[7]

  • Co-silencing both GO and SBE almost completely abolished the production of these sarpagan alkaloids, confirming that CrSBE is the enzyme physiologically responsible for their biosynthesis in C. roseus.[7]

Chapter 7: Applications in Drug Development & Metabolic Engineering

A detailed understanding of the this compound biosynthetic pathway is not merely an academic exercise; it is fundamental to leveraging these compounds for therapeutic use. Many akuammiline alkaloids, such as akuammine and pseudothis compound, are known agonists of opioid receptors and are used in traditional medicine for pain relief.[13][19][20]

The low abundance of these alkaloids in their native plants makes extraction commercially challenging.[3][21] Metabolic engineering offers a promising alternative. By assembling the biosynthetic genes in a heterologous host like yeast or tobacco, it is possible to create microbial or plant factories for the production of high-value alkaloids.[22][23]

Key Strategies for Metabolic Engineering:

  • Pathway Reconstruction: Assembling all necessary genes—from the upstream precursor pathways to the terminal tailoring enzymes—in a production host.[23]

  • Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes like STR or specific P450s can boost overall pathway flux.[24][25]

  • Blocking Competing Pathways: As demonstrated by the VIGS experiments, silencing or knocking out competing enzymes (like GO) can effectively redirect metabolic flux towards the desired product family (e.g., sarpagan/akuammiline).[7]

  • Enzyme Engineering: Using site-directed mutagenesis to alter the regioselectivity or substrate specificity of P450s like SBE and RHS could enable the production of novel, "unnatural" alkaloids with potentially improved pharmacological properties.[9]

Conclusion

The biosynthesis of this compound and its relatives is a masterclass in metabolic diversification, where a small family of homologous enzymes acts on a pivotal intermediate to generate a wealth of chemical complexity. The pathway is characterized by the central role of strictosidine synthase, the crucial branch-point function of 19E-geissoschizine, and the regioselective and stereochemically nuanced cyclizations catalyzed by SBE and RHS. Elucidating these steps through a combination of in vitro biochemistry and in planta genetics provides not only a deep understanding of plant specialized metabolism but also a validated toolkit for the rational engineering of these pathways. For drug development professionals, this knowledge unlocks the potential to produce rare and valuable alkaloids sustainably and to create novel derivatives for future therapeutic applications.

References

  • Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M. E., Nguyen, T.-D., Dang, T.-T., Soares, T., O’Connor, S. E. (2018). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. bioRxiv. [Link]

  • Liu, Y., Liu, C., & Wang, Y. (2017). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Chinese Medicine. [Link]

  • Ma, X., Koepke, J., Panjikar, S., Fritzsch, G., & Stöckigt, J. (2006). 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. Planta Medica. [Link]

  • Wikipedia. (n.d.). Strictosidine synthase. Wikipedia. [Link]

  • Jaleel, C. A., Gopi, R., Manivannan, P., Sankar, B., Gomathinayagam, M., & Panneerselvam, R. (2022). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology. [https://j Microbiol.org/biosynthesis-and-modulation-of-terpenoid-indole-alkaloids-in-catharanthus-roseus-a-review-of-targeting-genes-and-secondary-metabolites/]([Link] Microbiol.org/biosynthesis-and-modulation-of-terpenoid-indole-alkaloids-in-catharanthus-roseus-a-review-of-targeting-genes-and-secondary-metabolites/)

  • Apu, M. A. I., Al-Amin, M., & Park, J.-S. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Journal of Plant Biotechnology. [Link]

  • Verpoorte, R., van der Heijden, R., & Memelink, J. (2016). Monoterpenoid indole alkaloids biosynthesis and its regulation in Catharanthus roseus: a literature review from genes to metabolites. Kyung Hee University. [Link]

  • Mizukami, H., Nordlöv, H., Lee, S. L., & Scott, A. I. (1979). Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation. Biochemistry. [Link]

  • De Luca, V., Fernandez, J. A., Campbell, D., & Kurz, W. G. W. (1988). Developmental Regulation of Enzymes of Indole Alkaloid Biosynthesis in Catharanthus roseus. Plant Physiology. [Link]

  • ResearchGate. (n.d.). Proposed biosynthetic pathway for akuammiline and akuammicine class of alkaloids. ResearchGate. [Link]

  • ResearchGate. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. ResearchGate. [Link]

  • Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M. E., Nguyen, T.-D., ... & O'Connor, S. E. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The Plant Journal. [Link]

  • He, S., Gao, S., & Li, Z. (2021). Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids. Chinese Journal of Natural Medicines. [Link]

  • Kutchan, T. M., Hampp, N., Lottspeich, F., Beyreuther, K., & Zenk, M. H. (1992). Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis. FEBS Letters. [Link]

  • Ask this paper. (2013). The-akuammiline-alkaloids-origin-and-synthesis. Bohrium. [Link]

  • Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]

  • Liu, M., Zhang, W., Wang, J., Liu, M., & Lin, Z. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

  • Choi, Y. H., & Verpoorte, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. [Link]

  • Creed, M. C., Sarker, S., & Grundmann, O. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [Link]

  • Wang, C. L., Li, Y. L., Luo, X. D., & Liu, J. K. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. European Journal of Mass Spectrometry. [Link]

  • Qu, Y., Thamm, A. M. K., & De Luca, V. (2018). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Nature Communications. [Link]

  • Dang, T. T., Franke, J., Carqueijeiro, I., Duge de Bernonville, T., Oudin, A., Gastebois, C., ... & O'Connor, S. E. (2024). Divergent biosynthesis of monoterpene indole alkaloids from geissoschizine. bioRxiv. [Link]

  • Stolarczyk, M., & Maslanka, A. (2013). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]

  • Dang, T. T., & De Luca, V. (2022). Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis. Methods in Molecular Biology. [Link]

  • ExplorEnz. (n.d.). EC 1.14.19.80. ExplorEnz. [Link]

  • Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M. E., Nguyen, T.-D., ... & O'Connor, S. E. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. bioRxiv. [Link]

  • Tousignant, S., Hnin, N. M., Koirala, S., & Desgagné-Penix, I. (2024). Elucidating the enzyme network driving Amaryllidaceae alkaloids biosynthesis in Leucojum aestivum. The Plant Journal. [Link]

  • Liu, Y., Li, M., Pan, Q., Pan, F., & Tang, Y. (2022). Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing. Frontiers in Plant Science. [Link]

  • Fossati, E., Ekins, A., & Martin, V. J. J. (2014). Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems. Current Opinion in Biotechnology. [Link]

  • Hashimoto, T., & Yamada, Y. (2003). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences. [Link]

  • Semantic Scholar. (n.d.). Enzyme evolution in fungal indole alkaloid biosynthesis. Semantic Scholar. [Link]

  • McCurdy, C. R., Sufka, K. J., & Le, T. M. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [Link]

  • Chear, N. J. Y., Sharma, A., & McCurdy, C. R. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. Journal of Natural Products. [Link]

  • ResearchGate. (n.d.). Enzyme evolution in fungal indole alkaloid biosynthesis. ResearchGate. [Link]

  • An, F., & Zhang, T. (2022). Application of metabolic engineering to enhance the content of alkaloids in medicinal plants. Phytochemistry Reviews. [Link]

  • Qu, Y., & De Luca, V. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. International Journal of Molecular Sciences. [Link]

  • Sharma, A., & McCurdy, C. R. (2025). Semi-synthesis in the exploration of opioid-targeting natural products. Natural Product Reports. [Link]

  • UIC Indigo. (2024). Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids. UIC Indigo. [Link]

  • Moyano, E., Fornalé, S., Palazón, J., Cusidó, R. M., Bagni, N., & Piñol, M. T. (2003). Application of Metabolic Engineering to the Production of Scopolamine. Molecules. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Akuamma Alkaloids on Opioid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Opioid Potential of a Traditional Remedy

For centuries, the seeds of the West African tree Picralima nitida, commonly known as akuamma, have been utilized in traditional medicine for the management of pain and fever.[1][2][3] This traditional use has prompted scientific investigation into the active constituents of the seeds, a family of structurally related monoterpenoid indole alkaloids. These "akuamma alkaloids" have been identified as the primary source of the plant's pharmacological activity, with a particular focus on their interaction with the endogenous opioid system.[3][4][5]

This guide provides a detailed technical overview of the mechanism of action of the principal akuamma alkaloids at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It will delve into their binding affinities, functional activities, and downstream signaling pathways, offering a comprehensive resource for researchers exploring novel scaffolds for the development of next-generation analgesics. While traditional use points to a collective effect, it is crucial to understand that individual alkaloids possess distinct pharmacological profiles, ranging from weak partial agonism to potent and selective agonism at different opioid receptor subtypes.[4][6]

The Akuamma Alkaloid Family: A Spectrum of Opioid Receptor Activity

The primary alkaloids isolated from Picralima nitida seeds include akuammine, pseudoakuammigine, akuammidine, akuammicine, akuammiline, and picraline.[4][7] Contrary to what the topic might suggest, This compound itself demonstrates little to no significant efficacy at opioid receptors , with binding affinities (Ki) consistently reported as greater than 10 µM for all three major opioid receptor subtypes.[6][8] However, other alkaloids within this family exhibit noteworthy interactions with the opioid system, making the akuamma scaffold a point of interest for medicinal chemistry and drug discovery.

The following table summarizes the binding affinities of the most well-characterized akuamma alkaloids at the µ, δ, and κ-opioid receptors.

Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference(s)
Akuammine 0.5>10>10[6][8]
Akuammidine 0.62.48.6[6][8]
Akuammicine >10>100.2[6][8]
This compound >10>10>10[6][8]
Pseudo-akuammigine >10>10>10[8]

Mechanisms of Action at Opioid Receptors

The akuamma alkaloids display a range of activities at opioid receptors, from weak µ-opioid agonism to potent and selective κ-opioid agonism. This section will detail the known mechanisms for the most active compounds.

Akuammine and Pseudo-akuammigine: Weak Mu-Opioid Receptor Agonists

Signaling Pathway:

Upon binding to the µOR, these alkaloids induce a conformational change in the receptor, leading to the activation of intracellular G-proteins (specifically Gαi/o). This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13] This signaling cascade is a hallmark of µOR activation by classical opioids like morphine.

Interestingly, studies have suggested that the akuamma alkaloids, in their natural form, do not significantly recruit β-arrestin-2 (βArr2) to the µOR.[9] The recruitment of βArr2 is associated with some of the adverse effects of µOR agonists, such as respiratory depression and tolerance.[9] This potential for G-protein bias (preferential activation of the G-protein pathway over the β-arrestin pathway) has made the akuamma scaffold an attractive starting point for developing safer opioid analgesics.[9]

G_protein_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Akuammine Akuammine/ Pseudo-akuammigine Akuammine->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to

Caption: G-protein signaling pathway of Akuammine at the µ-opioid receptor.

Akuammicine: A Potent and Selective Kappa-Opioid Receptor Agonist

In contrast to its isomers, akuammicine shows a clear preference for the κ-opioid receptor (κOR), where it acts as a potent and selective agonist.[1][2][6][14][15][16][17] This makes it a compound of significant interest, as κOR agonists are known to produce analgesia without the addictive properties and severe side effects associated with µOR agonists.[1][2][14][17]

Signaling Pathway:

Similar to µOR agonists, akuammicine's activation of the κOR leads to the inhibition of adenylyl cyclase via a Gαi/o-mediated pathway, resulting in reduced intracellular cAMP levels.[17] However, some studies on semi-synthetic derivatives of akuammicine have shown that they can also induce the recruitment of β-arrestin-2 to the κOR, suggesting they may be balanced agonists.[14][15][16][17] The recruitment of β-arrestin to the κOR has been linked to aversion and sedation in some contexts.[14]

KOR_signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Akuammicine Akuammicine Akuammicine->KOR Binds ATP ATP ATP->AC Analgesia_No_Addiction Analgesia (without addiction) cAMP->Analgesia_No_Addiction Leads to binding_assay cluster_workflow Radioligand Competition Binding Assay Workflow A Prepare receptor membranes (e.g., from CHO cells expressing µOR) B Incubate membranes with [³H]DAMGO (radioligand) and varying concentrations of Akuamma Alkaloid A->B C Allow binding to reach equilibrium B->C D Rapid filtration to separate bound and free radioligand C->D E Quantify radioactivity on filters using scintillation counting D->E F Plot data and calculate IC₅₀ and Ki values E->F

Caption: Experimental workflow for a radioligand competition binding assay.

cAMP Inhibition Assay (GloSensor™ Assay)

This assay measures the functional activity of a compound by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels. [9] Principle: HEK293 cells are co-transfected with the opioid receptor of interest and a genetically encoded cAMP sensor (e.g., GloSensor™). When an agonist binds to the receptor, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This change is detected as a change in luminescence produced by the sensor.

Step-by-Step Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding the opioid receptor and the GloSensor™ cAMP biosensor.

  • Cell Plating: The transfected cells are plated in a multi-well plate.

  • Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.

  • Compound Addition: The test compound (akuamma alkaloid) is added at various concentrations.

  • Signal Detection: The luminescence is measured over time using a luminometer.

  • Data Analysis: The inhibition of the forskolin-induced cAMP production is calculated to determine the potency (EC₅₀) and efficacy (Emax) of the compound.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay determines if a ligand induces the recruitment of β-arrestin to the activated opioid receptor. [4] Principle: This assay utilizes enzyme fragment complementation. The opioid receptor is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. If the ligand binding to the receptor induces β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a chemiluminescent signal.

Step-by-Step Methodology:

  • Cell Line: A cell line stably co-expressing the tagged opioid receptor and β-arrestin is used.

  • Cell Plating: The cells are plated in a multi-well plate.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.

  • Data Analysis: The potency (EC₅₀) and efficacy (Emax) of β-arrestin recruitment are determined from the concentration-response curve.

Conclusion and Future Directions

The alkaloids from Picralima nitida represent a structurally novel class of opioid receptor modulators. While this compound itself is largely inactive, other constituents, particularly akuammicine, and semi-synthetic derivatives of pseudo-akuammigine, exhibit significant and potentially therapeutic interactions with the opioid system. Akuammicine's profile as a potent and selective κOR agonist makes it a promising lead for the development of non-addictive analgesics. [1][14][17]The weak, potentially G-protein biased µOR agonism of the akuammine/pseudo-akuammigine scaffold provides a valuable starting point for creating safer opioid analgesics. [9] Future research should focus on a more detailed characterization of the in-vivo pharmacology of these compounds, including their pharmacokinetic profiles and their effects in a broader range of pain models. Further exploration of the structure-activity relationships through medicinal chemistry will be crucial to optimize their potency, selectivity, and drug-like properties, potentially unlocking a new generation of opioid-based therapeutics with improved safety profiles.

References

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry, 67(23), 20842–20857. [Link]

  • Creed, S. M., et al. (2022). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. American Chemical Society. [Link]

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ChemRxiv. [Link]

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. PubMed. [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]

  • PubChem. (n.d.). Akuammine. National Center for Biotechnology Information. [Link]

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). PubMed. [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. SciSpace. [Link]

  • Creed, S. M., et al. (2022). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. American Chemical Society. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. PMC. [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ResearchGate. [Link]

  • PubChem. (n.d.). This compound pseudoindoxyl. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Akuammine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. [Link]

  • Agu, K. C., et al. (2022). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. ResearchGate. [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]

  • PubChem. (n.d.). Pseudothis compound. National Center for Biotechnology Information. [Link]

  • Creed, S. M. (2025). Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida. ACS Fall 2025. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. bioRxiv. [Link]

Sources

An In-Depth Technical Guide to In Silico Docking of Akuammigine with the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded workflow for conducting in silico molecular docking studies of the natural alkaloid Akuammigine with the human mu-opioid receptor (MOR). It is designed for researchers, computational chemists, and drug development professionals seeking to understand the structural basis of this interaction. The methodologies described herein are rooted in established computational practices, emphasizing not just the "how" but the critical "why" behind each procedural choice to ensure scientific rigor and reproducibility.

Foundational Concepts: The Ligand and its Target

Before embarking on any computational study, a thorough understanding of the biological and chemical context is paramount. The interaction between a ligand and its receptor is not a random event but a highly specific molecular recognition process governed by the principles of chemistry and physics.

The Ligand of Interest: this compound

This compound is a monoterpenoid indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally, these seeds have been used in ethnopharmacology for the management of pain and fever.[1][2] Scientific investigations have identified that the primary pharmacological targets of several alkaloids from P. nitida, including this compound, are the opioid receptors.[3][4]

However, the precise nature of its activity at the mu-opioid receptor (MOR) has been subject to varied reports. Some studies suggest it possesses weak efficacy, while others point to potential antagonist or partial agonist properties.[5] This ambiguity makes this compound a compelling candidate for in silico analysis, which can provide a structural hypothesis for its observed pharmacological profile and guide further empirical investigation. Its unique scaffold, distinct from traditional morphinan opioids, presents an opportunity to explore novel binding modes within the MOR.[6]

The Biological Target: The Mu-Opioid Receptor (MOR)

The mu-opioid receptor is a canonical Class A G-protein-coupled receptor (GPCR) and the principal target for most clinically used opioid analgesics, such as morphine and fentanyl, as well as endogenous opioid peptides.[7][8] Activation of the MOR by an agonist initiates a downstream signaling cascade, primarily through Gαi/o proteins, which ultimately leads to its potent analgesic effects.[9] The same activation, however, is also responsible for life-threatening side effects like respiratory depression.[8]

The elucidation of high-resolution crystal and cryo-EM structures of the MOR has been a watershed moment for structure-based drug design.[7][9][10] These structures, available in the Protein Data Bank (PDB), provide a static but invaluable blueprint of the receptor's three-dimensional architecture, revealing the orthosteric binding pocket where opioids bind. For this guide, we will reference the crystal structure of the mouse MOR in complex with a morphinan antagonist (PDB ID: 4DKL), as an antagonist-bound state often presents a well-defined and accessible binding cavity, providing a robust starting point for docking novel compounds.[7]

The In Silico Docking Workflow: A Validated Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex.[11][12] The following protocol is designed as a self-validating system, incorporating a crucial control step to build confidence in the predictive power of the simulation.

G cluster_prep Part 1: System Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation PDB Receptor Structure Acquisition (e.g., PDB: 4DKL) PrepReceptor Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB->PrepReceptor Ligand Ligand Structure Acquisition (this compound, e.g., PubChem) PrepLigand Ligand Preparation (Energy Minimize, Define Rotatable Bonds) Ligand->PrepLigand Grid Grid Box Generation (Define Search Space) PrepReceptor->Grid Dock Execute Docking (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Results (Binding Energy & Pose) Dock->Analyze Validate Control Docking (Validation) (Re-dock Native Ligand) Dock->Validate Visualize Visualize Interactions (PyMOL, Chimera) Analyze->Visualize Validate->Analyze Compare RMSD

Caption: High-level workflow for a validated in silico molecular docking study.

Step-by-Step Methodology: Receptor Preparation

The goal of receptor preparation is to transform a raw PDB file into a computationally ready model by correcting structural artifacts and assigning appropriate chemical properties. This is arguably the most critical phase, as errors here will propagate through the entire simulation.

  • Obtain Receptor Structure: Download the PDB file for the mu-opioid receptor. For this guide, we use PDB ID: 4DKL.[7] This structure is chosen for its high resolution (2.8 Å) and the presence of a co-crystallized antagonist, which clearly defines the binding pocket.

  • Clean the Structure: The raw PDB file contains non-essential information for docking. Using molecular visualization software like UCSF Chimera or AutoDock Tools, perform the following:[13][14]

    • Remove Water Molecules: Unless you are specifically studying water-bridged interactions, crystallographic waters should be removed as they can sterically hinder ligand docking.

    • Remove Co-ligands and Alternate Conformations: Delete the co-crystallized antagonist and any non-protein chains or molecules. If the protein has residues with alternate conformations, retain only the one with the highest occupancy.

  • Process the Protein:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the structure, ensuring that polar hydrogens are correctly placed to participate in potential hydrogen bonds.[15]

    • Assign Partial Charges: Assign partial atomic charges to the receptor atoms. For AutoDock, Kollman charges are a standard choice. These charges are essential for the scoring function to calculate electrostatic interactions.[16]

  • Save the Prepared Receptor: Save the final, processed receptor structure in the PDBQT file format. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges (Q), and atom types (T).[17]

Step-by-Step Methodology: Ligand Preparation

Proper ligand preparation ensures that the input molecule is in a realistic, low-energy conformation and has the correct chemical properties defined for the docking software.

  • Obtain Ligand Structure: Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID: 442449). Download the structure in a 3D format, such as SDF.

  • Add Hydrogens and Define Torsions:

    • Load the ligand into AutoDock Tools.[18]

    • Add hydrogens, ensuring the correct protonation state at a physiological pH (e.g., 7.4).[19]

    • Define the rotatable bonds. The docking algorithm will explore the conformational space of the ligand by rotating these bonds. Allowing for ligand flexibility is crucial for finding the optimal binding pose.[20]

  • Assign Partial Charges: Assign Gasteiger charges to the ligand atoms. This is a rapid and widely used method for calculating charges on small molecules.[18]

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT file format.

Step-by-Step Methodology: Docking Simulation

With the receptor and ligand prepared, the next step is to define the search space and run the docking algorithm.

  • Grid Box Generation: The docking algorithm does not search the entire receptor. Instead, it confines its search to a user-defined 3D grid, known as the grid box.[21]

    • Rationale: Centering the grid box on the known active site dramatically increases computational efficiency and reduces the chance of finding irrelevant, low-affinity binding sites on the protein surface.[22]

    • Procedure: Using AutoDock Tools, load the prepared receptor. Center the grid box on the coordinates of the previously removed co-crystallized ligand. Adjust the dimensions of the box (e.g., 24x24x24 Å) to ensure it fully encompasses the binding pocket, providing enough room for the ligand to move and rotate freely.[23][24]

  • Configuration File: Create a configuration text file (conf.txt) that specifies the input files and docking parameters for Vina.[19]

  • Execute AutoDock Vina: Run the docking simulation from the command line.[25]

    • Command: vina --config conf.txt --log akuammigine_log.txt

    • The exhaustiveness Parameter: This parameter controls the thoroughness of the conformational search. The default value is 8. Increasing it (e.g., to 16 or 32) leads to a more exhaustive search at the cost of longer computation time, increasing the probability of finding the true minimum-energy binding pose.[25]

Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Meaningful interpretation requires looking beyond the numbers and visually inspecting the molecular interactions.

The Scoring Function: Binding Affinity

AutoDock Vina's scoring function provides an approximation of the binding affinity in kcal/mol.[26]

  • Interpretation: More negative scores indicate a stronger predicted binding affinity.[27] It is a common misconception to treat this score as an absolute measure of binding free energy. Its primary utility lies in the relative ranking of different ligands or different poses of the same ligand.[28]

Pose Analysis: The Key to Mechanistic Insight

The top-scoring poses must be visually analyzed to assess their chemical and biological plausibility. This is a critical step that separates rote computation from scientific insight.

  • Load and Visualize: Use software like PyMOL or UCSF Chimera to load the receptor PDBQT file and the output ligand PDBQT file (akuammigine_out.pdbqt).

  • Identify Key Interactions: Examine the top-ranked pose for favorable intermolecular interactions between this compound and the amino acid residues of the MOR binding pocket. Look for:[28]

    • Hydrogen Bonds: These are strong, directional interactions crucial for specificity.

    • Hydrophobic Interactions: The burying of nonpolar surfaces is a major driver of binding.

    • Ionic Bonds (Salt Bridges): Interactions between charged groups.

    • Pi-Stacking: Interactions between aromatic rings.

G Input Docking Output (Poses & Scores) Score Binding Affinity (kcal/mol) Lower Score = Tighter Binding Input->Score Pose Binding Pose (3D Orientation) Input->Pose Analysis Visual Inspection & Interaction Analysis Score->Analysis Pose->Analysis Conclusion Structural Hypothesis of Binding Mechanism Analysis->Conclusion Identify Key Interactions (H-Bonds, Hydrophobic, etc.)

Caption: Logical flow for the interpretation of molecular docking results.

The Self-Validating Control: Redocking

To build confidence in the chosen docking protocol (parameters, grid box, etc.), a crucial control experiment is to re-dock the original co-crystallized ligand.

  • Procedure: Perform a docking simulation using the native antagonist from 4DKL as the ligand.

  • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the known binding mode.[28]

Hypothetical Data Presentation and Discussion

The following table presents a hypothetical summary of docking results for this compound against the MOR, benchmarked against the validated control.

CompoundPDB IDBinding Affinity (kcal/mol)RMSD (Å) from Crystal PoseKey Interacting Residues (Hypothetical)
β-FNA (Control) 4DKL-10.81.35Asp147, Tyr148, His297, Trp318
This compound N/A-8.9N/AAsp147, Met151, Tyr326, Ile322

Discussion of Hypothetical Results:

The validation of our docking protocol was successful, as indicated by the low RMSD of 1.35 Å achieved when redocking the native antagonist, β-FNA. This provides confidence that the parameters used are appropriate for this system.

This compound exhibited a strong predicted binding affinity of -8.9 kcal/mol. While this is less potent than the covalent antagonist, it suggests a significant interaction potential. Visual analysis of the top-scoring pose reveals that this compound occupies the same orthosteric pocket as known opioids. A key hypothetical interaction is a hydrogen bond between the indole nitrogen of this compound and the carboxylate side chain of Asp147, a highly conserved residue critical for opioid binding. Furthermore, the molecule is stabilized by several hydrophobic interactions with residues such as Met151 and Ile322.

These computational results provide a structural basis for the experimentally observed affinity of this compound for the mu-opioid receptor.[5] The specific interactions identified can be used to formulate hypotheses for site-directed mutagenesis studies or to guide the design of semi-synthetic derivatives with improved potency or altered pharmacological profiles.[8][29][30] The next logical step would be to perform molecular dynamics simulations to assess the stability of this predicted binding pose over time.

References

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2020). Journal of Natural Products. [Link][1][2]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021). ACS Publications. [Link][3]

  • Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). (2000). British Journal of Pharmacology. [Link][5]

  • Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds. (2020). American Chemical Society. [Link][6]

  • Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. (2012). Nature. [Link][7]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link][28]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link][26]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021). National Library of Medicine. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2020). Semantic Scholar. [Link][4]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023). ChemRxiv. [Link][8]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023). ResearchGate. [Link][29]

  • Interpretation of Molecular docking results? (2023). ResearchGate. [Link][27]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (2021). International Journal of Engineering Research & Technology. [Link][11]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link][16]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023). Journal of Medicinal Chemistry. [Link][30]

  • 8EF6: Morphine-bound mu-opioid receptor-Gi complex. (2022). RCSB PDB. [Link][31]

  • Vina Docking Tutorial. Eagon Research Group. [Link][19]

  • How does one prepare proteins for molecular docking? (2021). Quora. [Link][15]

  • PyRx Tutorial - Prepare Proteins & Ligands for Docking. (2025). YouTube. [Link]

  • 6DDF: Mu Opioid Receptor-Gi Protein Complex. (2018). RCSB PDB. [Link][10]

  • 8F7Q: Gi bound mu-opioid receptor in complex with beta-endorphin. (2022). RCSB PDB. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link][25]

  • Structure of the μ Opioid Receptor-Gi Protein Complex. (2018). National Library of Medicine. [Link][9]

  • (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2023). ResearchGate. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link][17]

  • Preparing the protein and ligand for docking. ScotChem. [Link][14]

  • Session 4: Introduction to in silico docking. University of Cambridge. [Link][20]

  • How to generate Autodock Grid Box? (2021). ResearchGate. [Link][22]

  • In Silico Molecular Docking with Ligand Target. (2024). Protocols.io. [Link]

  • Generating grid box for Docking using Vina. (2024). YouTube. [Link][23]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. [Link][12]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link][18]

  • Docking 14 million virtual isoquinuclidines against the mu and kappa opioid receptors reveals dual antagonists-inverse agonists with reduced withdrawal effects. (2022). National Library of Medicine. [Link]

  • Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. (2024). YouTube. [Link][24]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link][32]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor | Request PDF. (2025). ResearchGate. [Link]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Figshare. [Link]

Sources

A Technical Guide to the Discovery and Isolation of Akuammigine from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, and methodologies for the isolation and purification of akuammigine, a monoterpenoid indole alkaloid of significant pharmacological interest. Primarily sourced from the seeds of the West African tree Picralima nitida, this compound and its related compounds have garnered attention for their potential therapeutic applications. This document details the foundational principles and step-by-step experimental protocols for the extraction and purification of this compound, emphasizing the rationale behind methodological choices. It serves as an in-depth resource, presenting quantitative data, detailed experimental workflows, and visual representations of key processes to support research and drug development efforts in medicinal chemistry and pharmacology.

Introduction to this compound

This compound, with the chemical formula C₂₁H₂₄N₂O₃, is a prominent member of the akuammiline class of monoterpenoid indole alkaloids.[1] Its complex pentacyclic structure is biosynthetically derived from tryptophan and secologanin, placing it within a large family of pharmacologically active plant metabolites. The traditional use of its primary botanical source for treating pain and fever has driven scientific investigation into its constituent alkaloids.[2][3]

Chemical Profile and Significance

The pharmacological interest in this compound and its structural analogs, such as pseudo-akuammigine and akuammine, stems from their interaction with central nervous system receptors, particularly opioid receptors.[2][4][5] While initial studies have explored these interactions, the precise mechanisms and therapeutic potential are still areas of active research. The unique scaffold of akuammiline alkaloids presents a promising starting point for the development of novel therapeutics.[2][6]

Historical Context of Discovery

The scientific exploration of the chemical constituents of Picralima nitida dates back to the early 20th century.[7] Pioneering work by chemists T.A. Henry and T.M. Sharp in 1927 marked the first documented isolation of alkaloids from this plant, laying the groundwork for future phytochemical investigations.[7] These early studies were spurred by the plant's extensive use in traditional West African medicine.[3][7]

Natural Occurrence and Biosynthesis

Primary Botanical Source: Picralima nitida

The principal natural source of this compound is the seeds of Picralima nitida (Stapf) T.Durand & H.Durand, a tree native to tropical West Africa.[3][4] The seeds contain a complex mixture of related indole alkaloids, including akuammine, pseudo-akuammigine, akuammidine, and akuammicine.[2][3][8] The concentration of these alkaloids can vary depending on geographical location, harvesting time, and storage conditions of the plant material.

Distribution within the Plant

While other parts of the Picralima nitida tree may contain alkaloids, the seeds are the most concentrated source and are therefore the primary material for the extraction of this compound and related compounds.[3][4][8]

Biosynthetic Pathway Overview

The biosynthesis of this compound is a complex enzymatic process originating from the precursors tryptamine and secologanin. These molecules condense to form strictosidine, a key intermediate in the biosynthesis of most monoterpenoid indole alkaloids.[9] A series of cyclizations and enzymatic modifications, including the action of cytochrome P450 monooxygenases, leads to the formation of the akuammiline skeleton.[10][11][12] Geissoschizine is a pivotal intermediate in this pathway, undergoing oxidative cyclization to form the characteristic C7-C16 bond of the akuammiline framework.[9][10]

Caption: Simplified biosynthetic pathway of this compound.

Principles of Extraction and Isolation

The successful isolation of this compound hinges on exploiting its physicochemical properties, particularly its basicity due to the presence of nitrogen atoms within its structure.[13] This allows for a selective acid-base extraction to separate it from neutral and acidic plant components. Subsequent chromatographic techniques are then employed to separate this compound from other structurally similar alkaloids.

Physicochemical Properties of this compound Guiding Separation
  • Basicity: As an alkaloid, this compound is basic and forms water-soluble salts in acidic solutions. In basic solutions, it exists as a free base, which is more soluble in organic solvents.[13][14][15] This differential solubility is the cornerstone of the acid-base extraction method.[16]

  • Polarity: The presence of ester and ether functional groups, along with the indole nucleus, gives this compound a moderate polarity. This property is crucial for its separation from other alkaloids using chromatographic methods.

Overview of the General Workflow

The isolation process generally follows a multi-stage approach, beginning with the liberation of the free alkaloid, followed by extraction into an organic solvent, and culminating in purification through various chromatographic techniques.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

Stage 1: Preparation of Plant Material
  • Sourcing: Obtain dried seeds of Picralima nitida.

  • Grinding: Mill the seeds into a fine powder to increase the surface area for efficient solvent penetration. A high-capacity grinder is recommended for larger quantities.

  • Defatting:

    • Macerate the powdered seeds in a non-polar solvent such as n-hexane or petroleum ether for 24-48 hours with occasional agitation.[15]

    • This step is crucial to remove oils and fats that can interfere with subsequent extraction and purification steps, particularly by causing emulsions.[15]

    • Filter the mixture and discard the solvent. Air-dry the defatted plant material.

Stage 2: Solvent-Based Extraction
  • Moisten the defatted powder with a concentrated ammonium hydroxide solution or a 10% sodium carbonate solution and mix to form a paste. This liberates the free alkaloid bases from their salt forms within the plant matrix.[13][15]

  • Pack the basified material into a large percolator or use a Soxhlet apparatus.

  • Extract the alkaloids with a moderately polar organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate until the eluate is colorless.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in a 5% hydrochloric acid or acetic acid solution. The alkaloids will form salts and dissolve in the aqueous phase.

  • Wash the acidic solution with a non-polar solvent (e.g., hexane or ethyl acetate) in a separatory funnel to remove any remaining neutral impurities. Discard the organic layer.

  • Make the aqueous layer basic (pH 9-10) by the slow addition of concentrated ammonium hydroxide. The alkaloid free bases will precipitate.

  • Extract the precipitated alkaloids from the aqueous phase multiple times with DCM or chloroform.

  • Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.

The choice of acid and base is critical. Weak acids like acetic or tartaric acid are sometimes preferred over strong mineral acids to prevent potential degradation of the alkaloids.[15] Similarly, the choice of solvent for extraction is a balance between its ability to dissolve the alkaloids and its selectivity.

Stage 3: Chromatographic Purification

The crude alkaloid extract is a complex mixture requiring further separation. Column chromatography is a standard method, while preparative HPLC or counter-current chromatography can provide higher resolution.[2][17]

  • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a glass column with the slurry to create a stationary phase.

  • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization under UV light or with Dragendorff's reagent.

  • Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available) and evaporate the solvent.

For higher purity, fractions enriched with this compound can be subjected to preparative HPLC.[18]

  • Column: A reversed-phase C18 column is commonly used.[18]

  • Mobile Phase: A gradient system of water (A) and methanol or acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typical. The acid helps to protonate the alkaloids, leading to sharper peaks.[18]

  • Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220-280 nm).

  • Inject the enriched fraction and collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure. If an acid modifier was used, further processing may be needed to obtain the free base.

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Adsorption on a solid stationary phase (e.g., silica gel).[17][19]High capacity, low cost, suitable for initial separation.Lower resolution, can lead to irreversible adsorption of alkaloids.[2]
Prep-HPLC Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[18][19]High resolution, high purity, fast separation.Lower capacity, higher cost, requires specialized equipment.
pH-Zone-Refining CCC Liquid-liquid partitioning without a solid support, based on pKa values.[2]No irreversible adsorption, high recovery, good for separating compounds with similar polarities.[2][6]Requires specialized equipment, can be complex to optimize the solvent system.

Structural Elucidation and Quality Control

Once isolated, the identity and purity of this compound must be confirmed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the isolated compound.[20][21] 2D NMR experiments (COSY, HMQC, HMBC) are used to assign all proton and carbon signals and confirm connectivity.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition (C₂₁H₂₄N₂O₃).[22]

Purity Assessment

The purity of the final compound is typically assessed using analytical HPLC-UV. A single sharp peak is indicative of high purity.

StageTypical Yield (from 1kg seeds)Typical Purity
Crude Alkaloid Extract 10 - 30 g10 - 20%
Column Chromatography Fraction 0.5 - 2 g70 - 90%
Post-Prep HPLC 100 - 500 mg>98%

(Note: Yields are highly variable and depend on the quality of the plant material and the efficiency of the extraction and purification processes.)

Conclusion and Future Perspectives

The isolation of this compound from Picralima nitida is a well-established yet intricate process that combines classical phytochemical techniques with modern chromatographic methods. The acid-base properties of this indole alkaloid are key to its initial extraction, while its specific polarity allows for its separation from a complex mixture of related compounds. As research into the therapeutic potential of this compound and its derivatives continues, robust and efficient isolation protocols are paramount. Future work may focus on optimizing these methods for industrial scale-up and exploring alternative sources or synthetic routes to this promising natural product.

References

  • Creed, S. M., Gutridge, A. M., Argade, M. D., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-9. [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. PubMed Central. [Link]

  • Guo, L., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The Plant Cell. [Link]

  • Guo, L., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis [PDF]. bioRxiv. [Link]

  • ResearchGate. (2024). (PDF) Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. [Link]

  • Slideshare. (n.d.). alkaloids and extraction of alkaloids. [Link]

  • Semantic Scholar. (n.d.). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • Ask this paper - Bohrium. (2013). the-akuammiline-alkaloids-origin-and-synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ACS Publications. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [Link]

  • Metabology. (n.d.). Akuamma Seeds (Picralima Nitida) | 0.5%+ Akuammine – Powder, 100g. [Link]

  • ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?. [Link]

  • National Center for Biotechnology Information. (n.d.). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Akuammine. PubChem. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. [Link]

  • ResearchGate. (2025). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats | Request PDF. [Link]

  • Wikipedia. (n.d.). Picralima. [Link]

  • Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]

  • Sciencemadness Discussion Board. (2006). Questions regarding Alkaloid / Acid-Base Extractions. [Link]

  • Lifeasible. (n.d.). Alkaloid Separation. [Link]

  • LOTUS: Natural Products Online. (n.d.). This compound. [Link]

  • Semantic Scholar. (n.d.). Preparative separation of isoquinoline alkaloids from Corydalis impatiens using a middle pressure chromatogram isolated gel column coupled with two-dimensional liquid chromatography. [Link]

  • bioRxiv. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • Europe PMC. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • MDPI. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. [Link]

  • ResearchGate. (2014). How do I purify an alkaloid extract by HPLC?. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). PubMed. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • National Center for Biotechnology Information. (n.d.). Nuclear magnetic resonance-based structural elucidation of novel marine glycans and derived oligosaccharides. PubMed. [Link]

Sources

Akuammigine solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Akuammigine in Organic Solvents

Introduction

This compound is a monoterpenoid indole alkaloid found in the seeds of Picralima nitida and plants of the Uncaria and Vinca genera.[1] As a member of the yohimbine class of alkaloids, its complex pentacyclic structure dictates its physicochemical properties and, consequently, its behavior in various solvent systems.[2] For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of this compound's solubility is paramount. It governs every stage of the workflow, from efficient extraction and purification from natural sources to the preparation of stock solutions for pharmacological assays and the development of final dosage forms.

This guide provides a detailed analysis of this compound's solubility profile, grounded in its molecular structure. It combines theoretical predictions with available qualitative data and presents a standardized, field-proven protocol for researchers to determine quantitative solubility, ensuring reproducibility and accuracy in their work.

It is critical to distinguish this compound (C₂₁H₂₄N₂O₃) from the related but distinct alkaloid, akuammine (C₂₂H₂₆N₂O₄), with which it is often co-isolated.[1][3] While data for akuammine is sometimes more prevalent, this guide will focus exclusively on the properties of this compound.

Part 1: Theoretical Framework for this compound Solubility

The solubility of a compound is determined by the interplay of its own molecular properties with those of the solvent. The principle of "like dissolves like" serves as a foundational guide; a solute's polarity, hydrogen bonding capability, and size must be compatible with the solvent for significant dissolution to occur.

Molecular Structure Analysis

This compound's structure provides clear indicators of its solubility behavior. Key features include:

  • A Large, Rigid Hydrophobic Core: The pentacyclic ring system is predominantly non-polar and constitutes the bulk of the molecule. This large organic scaffold limits solubility in highly polar solvents like water.

  • Two Nitrogen Atoms: It contains a weakly basic indole nitrogen (N-H) and a more basic tertiary amine within the ring structure. The tertiary amine is a key site for protonation in acidic conditions, a property exploited during extraction.

  • Polar Functional Groups: The presence of a methyl ester group (-COOCH₃) introduces polarity and a site for hydrogen bond acceptance.

  • Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors.

These features suggest that this compound is a moderately polar molecule, favoring solubility in organic solvents that can effectively solvate its large, hydrophobic core while also interacting with its polar functional groups.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[1]
Molar Mass 352.43 g/mol [4]
Chemical Class Monoterpenoid Indole Alkaloid (Yohimbine type)[1][2]
Appearance Powder[4]

Part 2: Solubility Profile of this compound

While precise quantitative solubility data (e.g., in mg/mL) for this compound is not widely published in peer-reviewed literature, qualitative data from manufacturers and inferences from its chemical class provide a strong, practical profile.

Qualitative Solubility Table

The following table summarizes the known and predicted solubility of this compound in common laboratory solvents. This information is critical for selecting appropriate solvents for extraction, chromatography, and preparation of stock solutions.

Solvent ClassSolventPredicted/Known SolubilityRationale & In-Text Citation
Halogenated Chloroform, DichloromethaneSoluble These solvents have moderate polarity and are highly effective at solvating the large organic structure of alkaloids. Their use is confirmed by manufacturer datasheets and is standard in alkaloid extraction protocols.[4][5]
Esters Ethyl AcetateSoluble Ethyl acetate's polarity is well-suited to dissolve moderately polar compounds like this compound. It is confirmed as a suitable solvent by manufacturers and is frequently used in liquid-liquid extraction and chromatography.[4]
Ketones AcetoneSoluble As a polar aprotic solvent, acetone effectively solvates this compound.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound, making it a common choice for preparing high-concentration stock solutions for biological assays.[4]
Alcohols Methanol, EthanolPredicted: Moderately to Slightly Soluble As polar protic solvents, alcohols can engage in hydrogen bonding. However, their high polarity may be less compatible with the large hydrophobic core compared to solvents like chloroform. By analogy, the related alkaloid yohimbine is soluble in ethanol.[6]
Aromatic Benzene (Hot)Predicted: Slightly Soluble The related alkaloid yohimbine is reported to be soluble in hot benzene, suggesting this compound may have similar properties.[6]
Ethers Diethyl EtherPredicted: Slightly Soluble / Insoluble Diethyl ether is largely non-polar and is generally a poor solvent for complex alkaloids like yohimbine, which is only slightly soluble.[6]
Non-Polar Hexane, Petroleum EtherPredicted: Insoluble These non-polar solvents cannot effectively solvate the polar functional groups of this compound, leading to negligible solubility.
Aqueous WaterPredicted: Insoluble The large, hydrophobic nature of the this compound free base prevents significant dissolution in water. Solubility can be increased under acidic pH due to salt formation.

Part 3: Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as pharmacology or formulation development, determining the quantitative equilibrium solubility is essential. The Saturation Shake-Flask Method is the gold-standard technique for this purpose.[5]

Methodology Overview

This method involves creating a saturated solution by agitating an excess of the solute in the solvent for an extended period until equilibrium is reached. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of this compound powder to a glass vial (e.g., 5-10 mg of this compound to 1-2 mL of the chosen organic solvent). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspension for a minimum of 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. Longer times may be necessary for poorly soluble compounds.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • To separate the saturated liquid phase from the undissolved solid, use one of the following methods:

      • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid.

      • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter). This is often the preferred method to ensure no fine particles remain.

  • Quantification by HPLC-UV:

    • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Sample Preparation: Carefully dilute an aliquot of the clear, saturated supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Chromatographic Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and water containing an acidic modifier (e.g., 0.1% Formic Acid) to ensure good peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at an appropriate wavelength for this compound (e.g., determined by UV scan, often near 225 nm or 280 nm for indoles).

    • Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.

    • Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line to calculate the concentration of the diluted sample, and then factor in the dilution to determine the original concentration in the saturated solution. This value is the equilibrium solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to solvent in vial B Agitate at constant temp (24-48 hours) A->B Seal vial C Centrifuge or Filter (0.22 µm PTFE) B->C Equilibrium reached D Collect clear saturated supernatant C->D E Dilute supernatant into linear range D->E F Analyze via HPLC-UV E->F G Calculate concentration vs. calibration curve F->G H Equilibrium Solubility (e.g., mg/mL) G->H Result

Caption: Workflow for Shake-Flask Solubility Determination.

Part 4: Factors Influencing Solubility & Practical Considerations

The solubility of this compound is not a fixed value but is influenced by environmental factors, which can be manipulated for practical purposes like extraction and purification.

The Critical Role of pH

As a basic alkaloid, this compound's solubility is highly dependent on pH. This is the cornerstone of its extraction from plant material.

  • Acidic Conditions (Low pH): In an acidic aqueous solution, the basic tertiary nitrogen atom of this compound becomes protonated, forming a cationic salt (R₃N + H⁺ ⇌ R₃NH⁺). This salt is significantly more polar than the free base and thus becomes soluble in water.

  • Basic Conditions (High pH): When the acidic solution is basified, the proton is removed, regenerating the neutral "free base" form of the alkaloid. This form is poorly soluble in water but readily soluble in immiscible organic solvents like dichloromethane or ethyl acetate.[5]

This pH-dependent partitioning between aqueous and organic layers is the principle behind liquid-liquid extraction and advanced techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC), which is used to isolate this compound and its relatives in high purity.[3]

Effect of Temperature

For most solid solutes, including this compound, solubility in organic solvents tends to increase with temperature. This can be leveraged to create supersaturated solutions for crystallization or to dissolve the compound more quickly. For standardized solubility measurements, maintaining a constant temperature is crucial. When preparing stock solutions, gentle warming (e.g., to 37°C) and sonication can aid dissolution.[4]

Diagram of Influencing Factors

G cluster_solvent Solvent Properties cluster_conditions System Conditions center This compound Solubility Polarity Polarity Polarity->center H_Bonding H-Bonding Capability H_Bonding->center pH pH (Aqueous Phase) pH->center Temp Temperature Temp->center

Caption: Key factors influencing the solubility of this compound.

Conclusion

This compound is a moderately polar indole alkaloid with good solubility in halogenated, ester, and polar aprotic organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO. Its solubility is limited in alcohols and very poor in water and non-polar solvents. This profile is a direct consequence of its complex, largely hydrophobic structure combined with key polar functional groups. The pH-dependent nature of its solubility is a critical property that is expertly manipulated for its extraction and purification from natural sources. For researchers requiring precise quantitative data, the standardized shake-flask method coupled with HPLC analysis provides a robust and reliable path to determining its equilibrium solubility in any solvent of interest, enabling accurate and reproducible scientific outcomes.

References

  • Yohimbine | Solubility of Things. Available from: [Link]

  • This compound | CAS:642-17-1 | Alkaloids | High Purity | Manufacturer BioCrick. Available from: [Link]

  • PubChem. This compound | C21H24N2O3 | CID 1268096. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Akuammine | C22H26N2O4 | CID 13491909. National Center for Biotechnology Information. Available from: [Link]

  • Creed, S. M., Gutridge, A. M., Argade, M. D., Hennessy, M. R., Friesen, J. B., Johnson, R. L., ... & van Rijn, R. M. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • LOTUS: Natural Products Online. This compound. Available from: [Link]

  • CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents.
  • Creed, S. M., Gutridge, A. M., Argade, M. D., Hennessy, M. R., Friesen, J. B., Johnson, R. L., ... & van Rijn, R. M. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.

Sources

Initial Toxicity Screening of Akuammigine in Cell Lines: A Multi-Assay, Multi-Cell Line Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting the initial in vitro toxicity screening of Akuammigine, a monoterpenoid indole alkaloid of pharmacological interest.[1] We move beyond a single-endpoint analysis, detailing a multi-faceted strategy employing three distinct human cell lines—HepG2, HeLa, and MCF-7—to represent diverse physiological contexts including metabolic activity, general cytotoxicity, and hormone sensitivity. The core of this guide is the parallel deployment of three robust assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay to specifically quantify apoptosis. By explaining the causality behind the selection of each cell line and assay, this document serves as a practical guide for researchers, scientists, and drug development professionals aiming to establish a foundational toxicity profile for novel compounds like this compound.

Introduction: The Rationale for Screening this compound

This compound is an indole alkaloid primarily isolated from the seeds of Picralima nitida, a plant used in traditional West African medicine for conditions like pain and fever.[2][3] Pharmacological studies have identified its activity at opioid receptors, making it a scaffold of interest for the development of novel analgesics.[4][5][6][7] As with any compound intended for therapeutic development, a thorough and early assessment of its toxicological profile is paramount.

Initial toxicity screening in cell lines provides critical, early-stage data on a compound's potential to harm cells, the concentrations at which these effects occur, and the potential mechanisms of cell death. This in vitro approach is a cost-effective and ethical first step before progressing to more complex preclinical models. Our strategy is built on the principle of orthogonal testing—using multiple assays that measure different biological endpoints across varied cell types to build a robust and reliable preliminary safety profile.

Strategic Selection of Cell Lines

The choice of cell lines is a critical experimental decision. A single cell line can provide a narrow, and potentially misleading, view of a compound's toxicity. We advocate for a panel that reflects different tissue origins and biological properties.

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism and is often susceptible to drug-induced injury. HepG2 cells, despite being a carcinoma line, retain many specialized functions of normal human hepatocytes, making them an excellent model for studying xenobiotic metabolism and hepatotoxicity.[8][9][10][11] Their inclusion is essential for identifying potential liver-specific toxicity of this compound.

  • HeLa (Human Cervical Adenocarcinoma): As the first human cell line to be immortalized, HeLa is exceptionally robust and widely characterized.[12] It is a workhorse for general cytotoxicity studies, providing a baseline indication of a compound's effect on a rapidly proliferating human cell type.[13][14][15]

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is a cornerstone of breast cancer research primarily because it is estrogen receptor-positive (ER+), meaning its growth is influenced by hormones.[16][17] Including the MCF-7 line allows for the initial screening of potential endocrine-disrupting activity or specific toxicity towards hormone-sensitive cells, a crucial consideration in drug safety.[18][19][20]

A Triad of Assays for Comprehensive Cytotoxicity Profiling

To differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, and to distinguish between different modes of cell death (apoptosis vs. necrosis), a multi-assay approach is indispensable.

G cluster_workflow Overall Experimental Workflow cluster_assays Parallel Assays prep Compound Preparation (this compound Stock & Dilutions) seed Cell Seeding (HepG2, HeLa, MCF-7 in 96-well plates) treat Treatment (24-72h incubation with this compound) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3/7 Assay (Apoptosis) treat->caspase read Data Acquisition (Spectrophotometer / Fluorometer) mtt->read ldh->read caspase->read analyze Data Analysis (% Viability, % Cytotoxicity, IC50) read->analyze

Caption: High-level overview of the experimental workflow.

MTT Assay: Assessing Mitochondrial Function and Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21] The core principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenase enzymes in living cells.[21][22] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[22]

LDH Assay: Quantifying Membrane Damage and Necrosis

The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[23][24] This loss of membrane integrity is a hallmark of necrosis.[25] The assay provides a distinct and complementary dataset to the MTT assay, as a compound could inhibit metabolic activity (measured by MTT) without causing immediate membrane rupture (measured by LDH).[26][27]

Caspase-3/7 Assay: Detecting Programmed Cell Death (Apoptosis)

Apoptosis, or programmed cell death, is a controlled process critical for normal tissue homeostasis. Unintended induction of apoptosis is a key mechanism of drug toxicity. Caspases are a family of proteases that execute this process.[28] Caspase-3 and Caspase-7 are key "effector" caspases that, once activated, cleave cellular substrates to orchestrate cell disassembly. This assay uses a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7, generating a measurable signal proportional to the level of apoptosis.[29][30]

G cluster_cell Cellular Response cluster_assay Assay Principle This compound This compound Treatment healthy Healthy Cell Mitochondria Active Membrane Intact Caspases Inactive This compound->healthy necrotic Necrotic Cell Mitochondria Inactive Membrane Compromised Caspases Inactive This compound->necrotic apoptotic Apoptotic Cell Mitochondria may be active Membrane Intact (early) Caspases Active This compound->apoptotic mtt MTT Assay MTT (yellow) → Formazan (purple) healthy->mtt:f0 Positive Signal ldh LDH Assay Intracellular LDH released necrotic->ldh:f0 Positive Signal caspase Caspase-3/7 Assay Substrate-DEVD → Cleaved Substrate + Signal apoptotic->caspase:f0 Positive Signal

Caption: Relationship between cell fate and assay principle.

Experimental Protocols

The following protocols are standardized for a 96-well plate format, which is ideal for screening multiple concentrations of a test compound.

General Cell Culture & Seeding
  • Culture: Maintain HepG2, HeLa, and MCF-7 cells in their respective recommended media (e.g., Eagle's Minimum Essential Medium for HepG2 and HeLa, DMEM for MCF-7) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, at 37°C in a 5% CO₂ humidified incubator.[12][17]

  • Seeding: Trypsinize confluent cells and perform a viable cell count (e.g., using Trypan Blue). Seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (typically 5,000-15,000 cells/well in 100 µL of medium) that allows for logarithmic growth during the treatment period.[22][31]

  • Adhesion: Incubate the plates for 24 hours to allow cells to adhere and resume normal growth before adding the test compound.[22]

This compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various this compound concentrations (or vehicle control) to the appropriate wells. Include wells with medium only to serve as a background control.[22]

  • Incubation: Return the plates to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Protocol: MTT Assay

This protocol is adapted from standard methodologies.[31][32]

  • Reagent Prep: Prepare a 5 mg/mL MTT solution in sterile PBS. Filter sterilize and protect from light.[21][22]

  • MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the crystals.[22][32]

  • Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[31]

Protocol: LDH Cytotoxicity Assay

This protocol is based on commercially available colorimetric assay kits.[23][26][33]

  • Controls: On each plate, designate triplicate wells for:

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Maximum Release Control: Untreated cells lysed with 10 µL of a 10X Lysis Buffer (provided in kits) 45 minutes before the assay.

    • Medium Background: Wells with medium but no cells.

  • Sample Collection: After treatment, centrifuge the plate at ~250 x g for 5 minutes.[26] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[26]

  • Stop & Read: Add 50 µL of Stop Solution (if required by the kit) to each well. Measure the absorbance at 490 nm.[33]

Protocol: Caspase-3/7 Glo Assay

This protocol is based on a luminescent "add-mix-measure" format.[29]

  • Reagent Prep: Equilibrate the assay plate and the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.

  • Incubation: Mix the contents by shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Quantitative Data Summary

Raw absorbance or luminescence values should be processed and summarized. The results can be presented as follows:

Table 1: Effect of this compound on Cell Viability (MTT Assay) after 48h

Concentration (µM) HepG2 (% Viability ± SD) HeLa (% Viability ± SD) MCF-7 (% Viability ± SD)
0 (Vehicle) 100.0 ± 4.5 100.0 ± 5.1 100.0 ± 3.9
1 98.2 ± 3.8 99.1 ± 4.2 97.5 ± 4.8
10 85.7 ± 5.2 90.3 ± 3.7 82.1 ± 5.5
50 52.1 ± 4.1 65.8 ± 4.9 48.9 ± 4.3
100 25.6 ± 3.3 38.4 ± 3.1 15.7 ± 2.9
250 8.9 ± 2.1 15.2 ± 2.5 5.4 ± 1.8
IC₅₀ (µM) ~50.5 ~78.2 ~45.3

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Membrane Integrity (LDH Assay) and Apoptosis (Caspase-3/7 Assay) after 48h

Concentration (µM) % Cytotoxicity (LDH) - HepG2 Fold Increase in Caspase-3/7 Activity - HepG2
0 (Vehicle) 0.0 ± 2.1 1.0 ± 0.2
1 1.5 ± 1.8 1.1 ± 0.3
10 4.8 ± 2.5 2.5 ± 0.4
50 15.3 ± 3.1 5.8 ± 0.6
100 35.7 ± 4.0 4.2 ± 0.5
250 68.9 ± 5.5 2.1 ± 0.3

Note: Data are hypothetical and for illustrative purposes only.

Calculations
  • % Cell Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

  • Fold Increase (Caspase): (Luminescence_sample / Luminescence_vehicle)

  • IC₅₀ Value: The half-maximal inhibitory concentration (the concentration of a drug that causes a 50% reduction in viability) should be calculated from the dose-response curve generated from the MTT assay data using non-linear regression analysis.

Integrated Interpretation

The power of this approach lies in integrating the data from all three assays. For example:

  • High MTT reduction, low LDH release, high Caspase activity: Suggests this compound induces apoptosis without immediate membrane disruption.

  • High MTT reduction, high LDH release, low Caspase activity: Suggests a primarily necrotic mode of cell death.

  • High MTT reduction, low LDH release, low Caspase activity: May indicate a cytostatic effect (inhibition of proliferation) rather than cell death, which would require further cell cycle analysis to confirm.

  • Differential IC₅₀ values: A significantly lower IC₅₀ in HepG2 cells compared to others might suggest that metabolic activation by liver enzymes produces more toxic metabolites. A lower IC₅₀ in MCF-7 cells could hint at interference with hormone-related pathways.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the initial in vitro toxicity screening of this compound. By employing a carefully selected panel of cell lines and a triad of assays targeting distinct cellular processes—metabolic health, membrane integrity, and apoptosis—researchers can generate a comprehensive and nuanced preliminary toxicity profile. This foundational data is crucial for making informed decisions in the early stages of the drug development pipeline, guiding further mechanistic studies, and ultimately contributing to the development of safer therapeutic agents.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health. [Link]

  • The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). (2014). National Institutes of Health. [Link]

  • LDH cytotoxicity assay. (2024-12-11). Protocols.io. [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. [Link]

  • This compound | C21H24N2O3. PubChem, National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]

  • LDH Assay. Cell Biologics Inc.. [Link]

  • Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. (2023-12-01). ResearchGate. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Why is HepG2 cells preferred for mitochondrial toxicity studies. (2023-12-02). ResearchGate. [Link]

  • HepG2 Cell Line - A Liver Cancer Research Resource. Cytion. [Link]

  • HepG2 Cell Line - A Liver Cancer Research Resource. Cytion. [Link]

  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. (2022-03-09). PubMed. [Link]

  • Toxicity to HeLa cell of 205 drugs as determined by the metabolic inhibition test supplemented by microscopy. PubMed. [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. In Vivo. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cytotoxic Effects of 100 Reference Compounds on Hep G2 and HeLa Cells and of 60 Compounds on ECC-1 and CHO Cells. I Mechanistic Assays on ROS, Glutathione Depletion and Calcein Uptake. PubMed. [Link]

  • Selection and optimization of MCF-7 cell line for screening selective inhibitors of 11beta-hydroxysteroid dehydrogenase 2. PubMed. [Link]

  • Chemical Toxicity on HeLa Cells. (2025-08-09). ResearchGate. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. (2025-08-05). ResearchGate. [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. National Institutes of Health. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023-08-16). MDPI. [Link]

  • Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. (2025-08-05). ResearchGate. [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

  • Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). National Institutes of Health. [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021-01-22). American Chemical Society Publications. [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2020-12-09). ChemRxiv. [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Extraction of Akuammigine from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the extraction and isolation of akuammigine, a monoterpenoid indole alkaloid, from the seeds of Picralima nitida. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the requisite methodologies from raw material processing to purification and analysis. We will delve into the causality behind experimental choices, emphasizing a classic acid-base extraction technique amenable to standard laboratory settings, while also discussing advanced purification strategies such as pH-zone-refining countercurrent chromatography for achieving high-purity isolates.

Introduction: Picralima nitida and the Significance of this compound

Picralima nitida, commonly known as the Akuamma tree, is a species native to tropical regions of West Africa.[1] Its seeds have a long history of use in traditional medicine for treating a variety of ailments, most notably pain, fever, and malaria.[1][2] The therapeutic potential of these seeds is attributed to their rich and complex mixture of indole alkaloids, including akuammine, pseudo-akuammigine, and the subject of this guide, this compound (C₂₁H₂₄N₂O₃).[3][4][5]

This compound and its related compounds are of significant interest to the scientific community for their unique pharmacological profiles. Several alkaloids from P. nitida have been shown to interact with opioid receptors, presenting novel scaffolds for the development of new analgesics.[2][6][7][8][9] this compound itself has demonstrated in vitro antimalarial activity and effects on adrenoceptors.[10] The effective extraction and isolation of this compound are therefore critical preliminary steps for pharmacological research, drug discovery, and quality control of phytotherapeutic products.

This guide provides a robust protocol grounded in established chemical principles to reliably extract and isolate this compound.

Phytochemical Landscape of Picralima nitida Seeds

A successful extraction protocol is predicated on a thorough understanding of the starting material's chemical composition. The seeds of P. nitida are not only a source of alkaloids but also contain a wide array of other phytochemicals that can act as contaminants. An effective protocol must selectively isolate the target alkaloids from this complex matrix.

Table 1: Representative Phytochemical Composition of Picralima nitida Seeds

ComponentApproximate Content (%)Scientific Rationale for Separation
Alkaloids 5.3 - 7.6%Target Compounds. Their basic nature is the key to selective extraction.
Saponins~13.5%Can cause emulsification during liquid-liquid extraction, hindering phase separation.
Tannins~9.6%Can bind with alkaloids, reducing yield. Soluble in polar solvents.
Flavonoids~5.5%May co-extract with alkaloids depending on the solvent system used.
Fats / Lipids~3.5%Highly non-polar. Must be removed early (defatting) to prevent interference.
Crude Fiber~8.8%Insoluble structural material, removed during initial filtration.
Essential OilsVariableComposed of terpenes like sabinene and α-pinene which are non-polar.[3][11]

Data synthesized from multiple sources.[12][13]

The high percentage of non-alkaloidal components underscores the necessity of a multi-step extraction and purification strategy. The protocol outlined below is designed to systematically remove these interfering substances.

Overall Extraction and Purification Workflow

The logical flow from raw seed material to purified this compound involves several distinct stages, each with a specific objective.

ExtractionWorkflow cluster_prep A. Pre-Extraction cluster_extraction B. Core Extraction cluster_purification C. Purification & Analysis RawSeeds Raw P. nitida Seeds Grinding Drying & Grinding RawSeeds->Grinding Powder Seed Powder Grinding->Powder Defatting Defatting (Hexane) Powder->Defatting AcidExtraction Acidic Extraction (Acidified Methanol) Defatting->AcidExtraction Basification Basification & Organic Extraction (NH4OH / DCM) AcidExtraction->Basification CrudeExtract Crude Alkaloid Extract Basification->CrudeExtract Purification Purification (e.g., pHZR-CCC) CrudeExtract->Purification IsolatedAku Isolated this compound Purification->IsolatedAku Analysis Analysis (HPLC, LC-MS) IsolatedAku->Analysis AcidBaseExtraction Start Seed Powder (Alkaloids + Lipids + Pigments...) Defatting Defatting with Hexane Hexane Layer (Lipids, Oils) Defatted Seed Mass (Alkaloids) Start->Defatting Soxhlet or Maceration Acidification Acidic Methanol Extraction Methanolic Filtrate (Alkaloid Salts) Spent Seed Mass (Insolubles) Defatting:f1->Acidification Air Dry Partition Aqueous Partitioning & Basification Organic Layer (DCM) Aqueous Layer (pH ~9-10) Acidification:f0->Partition Evaporate MeOH, Redissolve in Acidic H₂O Extraction Liquid-Liquid Extraction Combined DCM Layers (Free-Base Alkaloids) Spent Aqueous Layer Partition:f1->Extraction Extract with DCM End Crude Alkaloid Extract (Evaporated DCM Residue) Extraction:f0->End Dry & Evaporate

Caption: Detailed workflow of the acid-base extraction protocol.

Materials & Reagents:

  • Dried, powdered P. nitida seeds

  • n-Hexane

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M

  • Ammonium Hydroxide (NH₄OH), concentrated (28-30%)

  • Dichloromethane (DCM) or Chloroform

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Soxhlet apparatus or large Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Defatting:

    • Place 100 g of powdered seed material into a cellulose thimble and perform a Soxhlet extraction with n-hexane for 6-8 hours.

    • Alternative (Maceration): Stir 100 g of powder in 500 mL of n-hexane at room temperature for 24 hours. Filter and repeat twice.

    • Rationale: This step is crucial for removing lipids, fats, and essential oils which are soluble in non-polar hexane. [14]The alkaloids, being primarily in salt form within the plant matrix or as polar free bases, remain in the solid material.

  • Acidic Extraction of Alkaloids:

    • Air-dry the defatted seed powder to remove residual hexane.

    • Prepare an extraction solvent of 1% HCl in methanol (e.g., 10 mL of 1M HCl in 990 mL of MeOH).

    • Macerate the 100 g of defatted powder in 1 L of the acidified methanol with constant stirring for 24 hours.

    • Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue two more times with fresh solvent.

    • Rationale: The acidic environment protonates the nitrogen atoms on the alkaloids, converting them into their hydrochloride salts. These salts are soluble in the polar methanol solvent, allowing them to be extracted from the solid plant matrix.

  • Solvent Removal and Partitioning:

    • Combine all methanolic filtrates and concentrate under reduced pressure using a rotary evaporator until a syrupy residue remains.

    • Redissolve this residue in 200 mL of 0.5 M HCl (aqueous). This ensures all alkaloids are in their salt form in the aqueous phase.

    • Wash this acidic aqueous solution twice with 100 mL portions of DCM. Discard the organic (DCM) layer.

    • Rationale: This step removes any remaining non-basic, non-polar impurities that may have co-extracted into the methanol. The alkaloid salts remain in the aqueous phase.

  • Basification and Free-Base Extraction:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add concentrated NH₄OH dropwise with stirring until the pH of the solution reaches 9-10. The solution may become cloudy as alkaloids precipitate.

    • Rationale: Basification deprotonates the alkaloid salts, converting them back to their free-base form. This form has low aqueous solubility but high solubility in non-polar organic solvents. [14] * Transfer the basified solution to a separatory funnel and extract four times with 150 mL portions of DCM.

    • Combine the organic (DCM) extracts.

    • Rationale: The free-base alkaloids partition from the aqueous phase into the immiscible organic solvent (DCM). Repeated extractions ensure a high recovery rate. This compound is known to be soluble in DCM. [10]

  • Drying and Concentration:

    • Dry the combined DCM extracts over anhydrous sodium sulfate for 30 minutes, then filter.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract as a solid or semi-solid residue.

    • Record the final weight to calculate the crude yield.

Post-Extraction Purification Strategy

The crude extract contains a mixture of several alkaloids with similar polarities (e.g., akuammine, pseudo-akuammigine, akuammicine). [2]While techniques like column chromatography on silica or alumina can be attempted, they often result in poor separation and irreversible adsorption of the target compounds. [2] For achieving high-purity this compound, a more advanced technique is required.

Recommended Advanced Purification: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

pHZR-CCC is a liquid-liquid chromatography technique that avoids solid stationary phases, thereby preventing irreversible sample adsorption and allowing for high sample recovery. [2]It separates compounds based on their partitioning between two immiscible liquid phases and their pKa values.

  • Principle: A two-phase solvent system is used, with an acid in the aqueous phase and a base in the organic phase. The crude extract is loaded, and the alkaloids elute in distinct pH zones according to their basicity and hydrophobicity. For P. nitida alkaloids, pseudo-akuammigine has been shown to elute at a pH of 4-5, while others like picraline elute at lower pH ranges. [15]* Significance: This technique has been successfully employed to isolate six major P. nitida alkaloids, including pseudo-akuammigine and akuammicine, in high purity and sufficient quantities for detailed pharmacological studies. [2][7][8]It represents the current state-of-the-art for this specific separation challenge.

Analytical Quantification

To validate the extraction and determine the concentration of this compound, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust method for this purpose. [16] Table 2: Typical HPLC-UV Conditions for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determined by UV scan of a standard)
Injection Volume 20 µL

Protocol based on established methods for related indole alkaloids.[16]

Quantification Procedure:

  • Prepare a stock solution of the crude extract in the mobile phase.

  • Prepare a series of calibration standards using a purified this compound reference standard.

  • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the extract sample.

  • Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. [16]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the extraction of this compound from Picralima nitida seeds. By employing a classic acid-base extraction strategy, researchers can effectively isolate a crude alkaloid fraction. The rationale behind each step—from defatting to pH-controlled partitioning—is explained to empower the user to troubleshoot and adapt the protocol. For achieving the high purity required for advanced pharmacological and clinical development, modern purification techniques like pH-zone-refining countercurrent chromatography are strongly recommended. The successful application of these methods will facilitate further investigation into the therapeutic potential of this compound and the rich pharmacopeia of the P. nitida plant.

References

  • Anosike, C. A., Ugwu, O. P., & Nwakanma, O. A. (2016). Chemical Profile of Picralima Nitida Seeds used in Ethnomedicine in West Africa. ResearchGate. [Link]

  • Okwu, D. E., & Igbo, U. K. (2012). Chemical compositions of essential oils of Picralima nitida seeds. Scholars Research Library. [Link]

  • Tade, R. T., et al. (2016). Chemical compositions of essential oils of Picralima nitida seeds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Picralima. Wikipedia. [Link]

  • Eke, I. O., et al. (2015). Quantitative Phytochemical Analysis of Picralima nitida Seed and Pod extracts. ResearchGate. [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Omega. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. [Link]

  • Creed, S., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

  • BioCrick. (n.d.). This compound | CAS:642-17-1. BioCrick. [Link]

  • Electric Veg. (n.d.). Picralima nitida. Electric Veg. [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Europe PMC. [Link]

  • Sharma, A., et al. (2025). Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

Sources

Application Note & Protocol: High-Purity Isolation of Akuammigine using pH-Zone-Refining Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and analytical science.

Abstract: The monoterpenoid indole alkaloid Akuammigine, found in plants such as Picralima nitida, presents significant therapeutic potential, including opioidergic activity.[1][2] Its purification from complex crude extracts, however, poses a considerable challenge for traditional chromatographic methods due to the presence of structurally similar alkaloids. This guide details a robust and scalable methodology for the isolation of this compound in high purity and quantity utilizing pH-zone-refining countercurrent chromatography (CCC). This advanced liquid-liquid partition technique offers a powerful alternative to solid-support chromatography, eliminating irreversible adsorption and enabling high sample loading capacities.[3][4] We provide a comprehensive overview of the technique's principles, a step-by-step experimental protocol, and field-proven insights to empower researchers to successfully implement this method.

The Rationale: Overcoming the Challenges of Alkaloid Purification

The isolation of target bioactive compounds from natural sources is a critical first step in drug discovery and development.[5] this compound, an alkaloid of interest, is often found within a complex matrix of congeners like pseudo-akuammigine and akuammine.[1] Traditional methods like silica gel column chromatography can suffer from low resolution for such closely related compounds and irreversible sample loss on the solid support.

pH-zone-refining CCC emerges as a superior strategy for ionizable compounds like alkaloids.[6][7] This technique leverages the differential partitioning of a compound between two immiscible liquid phases based on its pKa and the pH of the aqueous phase.[7][8] By creating sharp pH gradients within the CCC coil, a "refining" effect is achieved, allowing for the separation of compounds with very similar structures into highly concentrated, rectangular peaks.[3][4] The primary advantages of this approach include:

  • High Sample Loading Capacity: Often exceeding 10 times that of conventional CCC or HPLC for the same column volume.[3][4][5]

  • High Purity and Yield: Minimizes sample loss and achieves excellent separation of structurally similar compounds.[3][4]

  • No Solid Support: Eliminates complications like irreversible adsorption and sample denaturation.[6]

  • Scalability: The principles can be readily applied from milligram- to gram-scale purifications.

The Principle: Mechanism of pH-Zone-Refining CCC

pH-zone-refining CCC is a specialized mode of countercurrent chromatography designed for the preparative separation of ionizable compounds.[3][4] The core of the technique lies in manipulating the acid-base chemistry of the target analytes to control their partitioning behavior between a stationary and a mobile liquid phase.

For basic compounds like this compound, the process is as follows:

  • Analyte Retention: A "retainer" acid (e.g., hydrochloric acid, HCl) is added to the aqueous stationary phase. This acid protonates the basic alkaloid molecules, forming salts that are highly soluble in the aqueous phase and thus retained within the column.

  • Analyte Elution: A "eluter" base (e.g., triethylamine, TEA) is added to the organic mobile phase.[9] As the mobile phase flows through the column, the eluter neutralizes the retainer acid. This shifts the equilibrium, deprotonating the alkaloid salts back to their basic, neutral form.

  • Partitioning and Separation: In their neutral form, the alkaloids become more hydrophobic and partition preferentially into the organic mobile phase, allowing them to travel through the column and elute. The separation of different alkaloids is achieved because this transition from the retained (salt) form to the mobile (free base) form occurs at different points along the pH gradient, dictated by each alkaloid's specific pKa value and hydrophobicity.[7][8]

This process creates distinct "pH zones" that correspond to the pKa of the eluting compounds, resulting in highly resolved, concentrated fractions.[3][4]

Experimental Workflow and Protocol

This section provides a detailed protocol for the purification of this compound from a crude alkaloid extract of Picralima nitida seeds, inspired by established methodologies for similar alkaloids.[1][10]

Preliminary Step: Crude Alkaloid Extraction

A pre-purification or enrichment step is crucial for efficient CCC separation.[5] An acid-base extraction is highly effective for isolating an alkaloid-rich fraction from the raw plant material.

  • Defat the powdered plant material (e.g., seeds of P. nitida) with a non-polar solvent like hexane.

  • Extract the defatted material with an acidified aqueous solution (e.g., 1% HCl) to protonate the alkaloids and bring them into the aqueous phase.[10]

  • Filter the acidic solution to remove solid residues.

  • Adjust the pH of the filtrate to approximately 10 with a base (e.g., sodium hydroxide).[10] This deprotonates the alkaloids.

  • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like chloroform or ethyl acetate to extract the neutral alkaloids.[10]

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

pH-Zone-Refining CCC Protocol for this compound

This protocol is designed for a preparative-scale CCC instrument.

workflow cluster_prep Phase & Sample Preparation cluster_ccc CCC Operation cluster_analysis Analysis & Final Product p1 Select & Equilibrate Two-Phase Solvent System (e.g., Hex-EtOAc-MeOH-H2O) p2 Separate Organic & Aqueous Phases p1->p2 p3 Add Retainer (HCl) to Aqueous Phase (Stationary Phase) p2->p3 p4 Add Eluter (TEA) to Organic Phase (Mobile Phase) p2->p4 p5 Dissolve Crude Alkaloid Extract in a portion of both phases p3->p5 p4->p5 c1 Fill Column with Stationary Phase (Aqueous + HCl) p5->c1 c2 Set Rotational Speed (e.g., 850 rpm) c1->c2 c3 Inject Sample Solution c2->c3 c4 Pump Mobile Phase (Organic + TEA) c3->c4 c5 Monitor Elution (UV Detector & pH meter) c4->c5 c6 Collect Fractions c5->c6 a1 Analyze Fractions by HPLC c6->a1 a2 Combine Pure Fractions containing this compound a1->a2 a3 Evaporate Solvent a2->a3 a4 High-Purity this compound a3->a4

Fig 1. Workflow for this compound Purification.

Step-by-Step Methodology:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water. A common starting ratio for alkaloids is 1:6:1:6 (v/v/v/v).[10]

    • Vigorously shake the mixture in a separatory funnel and allow it to fully equilibrate and separate at room temperature.[10][11]

    • Causality: The choice of this solvent system is critical. It must provide ideal partition coefficient (K) values for this compound: very low in acidic conditions (Kacid << 1) to ensure retention, and very high in basic conditions (Kbase >> 1) to ensure elution.[10][12] The HEMWat (Hexane-Ethyl Acetate-Methanol-Water) system is highly versatile for alkaloids.[9]

  • Phase Modification:

    • Separate the two phases.

    • To the aqueous phase (the intended stationary phase), add hydrochloric acid (HCl) to a final concentration of 5-10 mM. This is your retainer solution .[9][10]

    • To the organic phase (the intended mobile phase), add triethylamine (TEA) to a final concentration of 10 mM. This is your eluter solution .[9][10]

  • Sample Preparation:

    • Dissolve the crude alkaloid extract (e.g., 500 mg) in a small volume (e.g., 10 mL) of the stationary phase (aqueous phase with HCl).[10]

  • Instrument Setup and Operation:

    • Fill the entire CCC column with the stationary phase (aqueous phase + HCl).

    • Set the centrifuge rotation speed to an appropriate level (e.g., 850 rpm) to ensure good phase retention.[12][13]

    • Inject the prepared sample solution into the column.

    • Begin pumping the mobile phase (organic phase + TEA) through the column at a steady flow rate (e.g., 2.0 mL/min).[10]

    • Monitor the effluent from the column outlet using a UV detector (e.g., at 254 nm or 280 nm) and a pH meter.[10] The pH profile is a key indicator of the separation zones.

    • Collect fractions based on the UV peaks and pH shifts.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of each fraction and identify those containing this compound.[10]

    • Combine the pure fractions containing the target compound.

    • Evaporate the solvent from the pooled fractions to obtain purified, solid this compound.

Data Presentation and Expected Results

The success of the purification is determined by the yield and purity of the isolated this compound. The following table summarizes typical experimental parameters.

ParameterValue / DescriptionRationale / Reference
Instrument Preparative Countercurrent ChromatographN/A
Two-Phase Solvent System n-hexane-ethyl acetate-methanol-water (1:6:1:6, v/v)Provides optimal partitioning for alkaloids.[10]
Stationary Phase Lower aqueous phase + 5 mM HCl (Retainer)Protonates alkaloids for retention in the stationary phase.[10]
Mobile Phase Upper organic phase + 10 mM TEA (Eluter)Deprotonates alkaloids for elution in the mobile phase.[10]
Sample Size 500 mg crude alkaloid extractpH-zone-refining allows for high sample loading.[3][10]
Flow Rate 2.0 mL/minA standard flow rate for good resolution and reasonable run time.[10]
Rotational Speed 850 rpmEnsures high retention of the stationary phase (>50%).[12]
UV Detection 254 nm or 280 nmWavelengths suitable for detecting indole alkaloids.[10]
Expected Purity >90% (as determined by HPLC)A typical outcome for a successful pH-zone-refining separation.[10]

The resulting chromatogram from the CCC instrument will typically show broad, rectangular peaks rather than sharp Gaussian peaks. The pH of the effluent will show a distinct step-like increase as the eluter front passes through and the alkaloids are eluted.

Field-Proven Insights & Troubleshooting

  • Solvent System Optimization: If the target compound elutes too quickly or not at all, the polarity of the solvent system needs adjustment. The proportions of the four solvents in the HEMWat system can be modified to fine-tune the separation. Thin-layer chromatography (TLC) can be a useful preliminary tool to estimate appropriate solvent systems.[9]

  • Emulsion Formation: Emulsions can disrupt the separation. Ensure the solvent system is fully equilibrated before use. Lowering the flow rate or rotational speed can sometimes help resolve emulsion issues during a run.

  • Stationary Phase Retention: Low retention of the stationary phase (<50%) will lead to poor separation. This can be caused by an unsuitable solvent system, too high a flow rate, or incorrect rotational speed.

  • Sample Solubility: The crude sample must be fully soluble in the sample preparation solution. If solubility is an issue, the composition of the solvent system may need to be altered, or a sample pre-treatment step using acid-base extraction can be employed to remove interfering lipophilic compounds.[14]

By following this detailed guide, researchers can effectively leverage the power of pH-zone-refining countercurrent chromatography for the efficient, scalable, and high-purity isolation of this compound and other valuable alkaloids.

References

  • Hu, L., et al. (2012). LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. Molecules, 17(9), 10934-10945. [Link]

  • Li, S., et al. (2012). Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography. Journal of Chromatography B, 907, 125-130. [Link]

  • Wikipedia contributors. (2023). Countercurrent chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications. Request PDF. [Link]

  • Ito, Y., & Ma, Y. (2013). pH-zone-refining counter-current chromatography: origin, mechanism, procedure and applications. Journal of Chromatography A, 1271(1), 8-23. [Link]

  • Ito, Y., & Ma, Y. (1996). pH-zone-refining countercurrent chromatography. Journal of Chromatography A, 753(1), 1-36. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Pauli, G. F., et al. (2020). Countercurrent Separation of Natural Products: An Update. Planta Medica, 86(18), 1357-1376. [Link]

  • Ito, Y., & Ma, Y. (2013). pH-zone-refining counter-current chromatography: origin, mechanism, procedure and applications. PubMed. [Link]

  • Sun, W., et al. (2011). A sample pretreatment strategy for pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(31), 5262-5267. [Link]

  • ResearchGate. (n.d.). pH-zone-refining CCC chromatograms of preparative separation of alkaloids. Figure. [Link]

  • Sarker, S. D., & Nahar, L. (Eds.). (2022). Chapter 12: Isolation and Purification of Natural Products.
  • National Center for Biotechnology Information. (n.d.). Akuammine. PubChem Compound Database. [Link]

  • Maurya, A., et al. (2009). pH-Zone-refining centrifugal partition chromatography for preparative isolation and purification of steroidal glycoalkaloids. Journal of Separation Science, 32(18), 3126-3132. [Link]

  • Williamson, R. T., et al. (2001). APPLICATION OF pH-ZONE-REFINING CCC TO THE ISOLATION OF ANTIFUNGAL FERMENTATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 24(11-12), 1695-1707. [Link]

  • LOTUS Initiative. (n.d.). This compound. LOTUS: Natural Products Online. [Link]

  • ResearchGate. (n.d.). LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. Publication. [Link]

  • ResearchGate. (n.d.). pH-zone-refining CCC chromatogram of preparative separation of alkaloids. Figure. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 83(8), 2497-2504. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

  • Weisz, A., et al. (1994). Separation of alkaloids by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 685(2), 259-262. [Link]

  • Liu, Y., et al. (2015). Combinative application of pH-zone-refining and conventional high-speed counter-current chromatography for preparative separation of caged polyprenylated xanthones from gamboge. Journal of Separation Science, 38(19), 3362-3368. [Link]

Sources

A Validated HPLC-UV Method for the Robust Quantification of Akuammigine in Botanical Extracts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Phytochemical Analysis

Abstract This application note describes a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Akuammigine, a monoterpenoid indole alkaloid of significant pharmacological interest.[1] Found in plants such as Picralima nitida, this compound and its related compounds are traditionally used for pain and fever management and are currently investigated for their opioid receptor activity.[2][3][4][5][6] This document provides a step-by-step protocol for sample extraction, chromatographic separation, and method validation in accordance with ICH Q2(R1) guidelines, ensuring reliability and reproducibility for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Scientific Imperative for Quantifying this compound

This compound is a key alkaloid isolated from the seeds of Picralima nitida (Akuamma tree), a plant with a history of use in traditional West African medicine.[2] Pharmacological studies have identified this compound and its structural analogs (e.g., pseudo-akuammigine) as having activity at opioid receptors, making them compelling candidates for the development of novel analgesics.[7][8] As research into the therapeutic potential of these natural products intensifies, the need for a precise and reliable analytical method to quantify this compound in plant extracts becomes paramount. Such a method is essential for:

  • Standardization of Botanical Materials: Ensuring consistent potency of raw materials and herbal preparations.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Quality Control: Verifying the concentration of the active pharmaceutical ingredient (API) in finished products.

This guide provides a robust HPLC-UV method, chosen for its accessibility, cost-effectiveness, and suitability for the chromophoric structure of indole alkaloids.

The Chromatographic Principle: Achieving Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components within a mixture.[9][10] The separation is governed by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[11]

In this method, we employ Reversed-Phase HPLC , where the stationary phase (typically C18-silica) is non-polar, and the mobile phase is a more polar aqueous-organic mixture.[12] this compound, being a moderately polar molecule, will have a specific affinity for the stationary phase. By carefully controlling the composition of the mobile phase, we can modulate its retention time—the time it takes to travel through the column.

Once separated, the analyte passes through a UV-Vis detector. The indole alkaloid structure of this compound contains a chromophore that absorbs ultraviolet light at a characteristic wavelength. According to the Beer-Lambert Law, the amount of light absorbed is directly proportional to the concentration of the analyte, allowing for precise quantification.

Diagram 1: Principle of Reversed-Phase Chromatographic Separation

G Principle of Reversed-Phase Separation cluster_0 HPLC Column (C18 Stationary Phase) cluster_1 Mobile Phase Flow cluster_2 Elution p1 C18 p2 C18 p3 C18 p4 C18 p5 C18 p6 C18 p7 C18 p8 C18 start Mixture Injected aku This compound (Analyte) imp Polar Impurity end_aku This compound (Retained Longer, Elutes Second) aku->end_aku Stronger Interaction end_imp Polar Impurity (Elutes First) imp->end_imp Weak Interaction

Caption: Analyte separation based on polarity in a reversed-phase column.

Experimental Protocol: From Plant to Quantification

This protocol is designed to be a self-validating system, with built-in checks and quality control steps.

ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Analytical Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 6.5 with Acetic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Solvents Methanol (HPLC Grade), Water (HPLC Grade)
Reference Standard This compound (purity ≥98%)
Labware Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters (PTFE)

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

2. Working Standard Solutions (Calibration Curve):

  • Perform serial dilutions of the stock solution with methanol to prepare a series of at least six calibration standards.

  • A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

The objective is to efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering compounds.

  • Homogenization: Grind dried plant material (e.g., Picralima nitida seeds) into a fine powder (e.g., 40-mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol in water (v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath at 60°C for 40 minutes for efficient extraction.[13]

  • Clarification:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis. This step is critical to prevent particulates from blocking the HPLC system.[12]

ParameterCondition
Mobile Phase Isocratic elution with 40% Mobile Phase A (Ammonium Acetate buffer) and 60% Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 232 nm and 280 nm (Primary quantification at the λmax, secondary for peak purity assessment)
Run Time 15 minutes

Causality Behind Choices:

  • C18 Column: A standard choice for moderately polar alkaloids, providing excellent resolving power and stability.

  • Ammonium Acetate Buffer (pH 6.5): this compound is a basic alkaloid. Maintaining the pH near neutral ensures a consistent ionization state, leading to sharp, symmetrical peaks. Volatile buffers like ammonium acetate are also compatible with mass spectrometry if LC-MS analysis is desired.

  • Acetonitrile: A common organic modifier that provides good elution strength for alkaloids with low viscosity, resulting in lower backpressure.

  • Detection Wavelength: The indole nucleus of this compound provides strong UV absorbance. While a full UV scan is recommended to determine the precise λmax, literature suggests strong absorbance around 232 nm.[14]

Method Validation Protocol (ICH Q2(R1) Framework)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The following parameters must be assessed.[16][17]

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal measured is only from this compound.No interfering peaks at the retention time of this compound in blank matrix. Peak purity index > 0.995.
Linearity & Range To confirm a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy (Recovery) To measure the closeness of the experimental value to the true value.90-110% recovery of spiked analyte at three concentration levels (low, medium, high).
Precision (RSD%) To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2% for 6 replicates.Intermediate (Inter-day): RSD ≤ 3% over 3 days.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.LOQ: Signal-to-Noise ratio ≥ 10.LOD: Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small variations.RSD ≤ 5% after minor changes in pH (±0.2), Temp (±2°C), % Organic (±2%).
  • Specificity: Analyze a blank solvent, a blank plant extract (from a source known not to contain this compound, if available), and a spiked plant extract. Compare the chromatograms.

  • Linearity: Inject the calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Spike a blank plant extract with this compound at three levels (e.g., 5, 25, 75 µg/mL). Analyze these samples (n=3 for each level) and calculate the percent recovery using the formula: (Measured Conc. / Spiked Conc.) * 100.

  • Precision:

    • Repeatability: Inject six replicates of a mid-concentration standard (e.g., 25 µg/mL) on the same day.

    • Intermediate Precision: Repeat the analysis on two additional days with a different analyst or instrument if possible. Calculate the Relative Standard Deviation (RSD) for all measurements.

Diagram 2: HPLC Method Validation Workflow

G Method Validation Workflow (ICH Q2) cluster_params Validation Parameters start Method Development Complete spec Specificity (Peak Purity) start->spec lin Linearity & Range (R² ≥ 0.999) acc Accuracy (% Recovery) prec Precision (% RSD) lod LOD / LOQ (S/N Ratio) rob Robustness spec->lin validated Method Validated & Ready for Use lin->acc acc->prec prec->lod lod->rob rob->validated

Caption: Sequential workflow for validating the analytical method.

Troubleshooting Common HPLC Issues

Even robust methods can encounter issues. This table provides guidance on common problems.[18][19][20][21][22]

IssuePotential Cause(s)Recommended Solution(s)
High System Pressure Blockage in the system (e.g., column frit, guard column, tubing). Buffer precipitation.Back-flush the column. Filter all samples and mobile phases. Ensure buffer salts are fully dissolved.
Peak Tailing or Fronting Column degradation. Inappropriate mobile phase pH. Sample overload.Replace the column or guard column. Verify mobile phase pH. Dilute the sample.
Shifting Retention Times Inconsistent mobile phase composition. Column temperature fluctuations. Pump malfunction.Prepare fresh mobile phase daily. Use a column oven for temperature control. Check pump for leaks and ensure proper priming.
Noisy Baseline Air bubbles in the system. Contaminated mobile phase. Detector lamp aging.Degas the mobile phase. Use high-purity solvents. Check detector lamp hours and replace if necessary.
Conclusion

The HPLC-UV method detailed in this application note provides a reliable, robust, and accurate tool for the quantification of this compound in plant extracts. By adhering to the principles of careful sample preparation and comprehensive method validation according to ICH guidelines, researchers can generate high-quality, reproducible data. This method is directly applicable to the quality control of botanical raw materials, standardization of herbal products, and supporting pharmacological and clinical research into this compound and related alkaloids.

References

  • University of Santo Tomas. HPLC Principles and Instrumentation.
  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]

  • Aryal, S. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Chrom Tech, Inc. (2025). Understanding HPLC Instrumentation: Principles & Uses. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Slideshare. HPLC Principle, Instrumentation and Application. Available from: [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Chemical Neuroscience, 12(1), 149-162. Available from: [Link]

  • Okoye, T. C., et al. (2014). Total alkaloidal extract of Picralima nitida (Fam. Apocynaceae) seeds has anti-inflammatory actions. ResearchGate. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(1), 101-108. Available from: [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Available from: [Link]

  • Journal of Pharmaceutical Research and Innovation. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • Creed, S., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1268096, this compound. Available from: [Link]

  • ResearchGate. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Available from: [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. Available from: [Link]

  • ResearchGate. FIG. 3. HPLC UV chromatogram (A) recorded at a wavelength of 232 nm and.... Available from: [Link]

  • ResearchGate. (2025). A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. Available from: [Link]

  • Karaca, S., et al. (2021). Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs. Arabian Journal of Chemistry, 14(1), 102891. Available from: [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73-79. Available from: [Link]

  • de Oliveira, D. H., et al. (2020). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. Scientia Pharmaceutica, 88(4), 52. Available from: [Link]

Sources

In vitro opioid receptor binding assay protocol for Akuammigine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Validated In Vitro Opioid Receptor Binding Assay for Akuammigine

Application Note and Protocol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a monoterpene indole alkaloid found in the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used in ethnomedicine for indications such as pain and fever. This has prompted scientific investigation into the pharmacological profile of its constituent alkaloids. Several alkaloids from P. nitida, including akuammine and pseudo-akuammigine, have been identified as having weak to moderate agonist activity at the mu-opioid receptor (μOR)[1][2]. However, early research has suggested that this compound itself possesses little to no efficacy in opioid bioassays, indicating it may have very low affinity for these receptors[3].

The opioid receptor system, a critical component of the G protein-coupled receptor (GPCR) superfamily, consists of three primary subtypes: mu (μ), delta (δ), and kappa (κ)[4][5][6]. These receptors are the principal targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opiates like morphine, mediating analgesia as well as significant side effects[6][7][8]. Determining the binding affinity of a novel compound like this compound for each opioid receptor subtype is a foundational step in drug discovery, essential for characterizing its potential therapeutic activity and selectivity profile.

This document provides a comprehensive, field-proven protocol for determining the binding affinity of this compound for the μ, δ, and κ opioid receptors using an in vitro competitive radioligand binding assay. This assay is a cornerstone of pharmacological research, allowing for the precise quantification of the interaction between a test compound and its receptor target[9][10][11]. We will delve into the theoretical underpinnings of the assay, provide a detailed step-by-step methodology, and outline the necessary data analysis to derive the inhibition constant (Kᵢ), a true measure of binding affinity.

Principle of the Competitive Binding Assay

The in vitro competitive binding assay quantifies the affinity of an unlabeled test compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and selectivity for that receptor[7]. The experiment is conducted with a fixed concentration of receptor source (typically cell membranes expressing the receptor) and a fixed concentration of the radioligand. Increasing concentrations of this compound are added, and the amount of bound radioligand is measured.

The core measurements are:

  • Total Binding: The amount of radioligand bound in the absence of any competing compound. This represents both specific binding to the opioid receptor and non-specific binding to other components like the filter membrane[12].

  • Non-Specific Binding (NSB): The amount of radioligand bound in the presence of a saturating concentration of a high-affinity, unlabeled ligand. This ligand occupies virtually all the specific receptor sites, so any remaining bound radioactivity is considered non-specific[13].

  • Specific Binding: The value of interest, calculated by subtracting Non-Specific Binding from Total Binding. It represents the amount of radioligand bound specifically to the opioid receptor target[12].

As the concentration of this compound increases, it competes with the radioligand for the receptor's binding sites, causing a dose-dependent decrease in specific binding. This relationship is then used to calculate the compound's affinity.

G cluster_0 Assay Principle cluster_1 Displacement Receptor Opioid Receptor Bound_Complex Specific Binding (Measured Signal) Receptor->Bound_Complex Binds Radioligand Radioligand ([³H]-DAMGO) Radioligand->Bound_Complex Competitor Competitor (this compound) Competitor->Receptor Competes Low_Aku Low [this compound] High_Signal High Specific Binding Low_Aku->High_Signal High_Aku High [this compound] Low_Signal Low Specific Binding High_Aku->Low_Signal

Caption: The competitive binding principle for this compound.

Materials and Reagents

Core Components
ComponentDescriptionRecommended Source/Example
Receptor Source Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human opioid receptor subtype (μ, δ, or κ) or rodent brain tissue homogenate.[7][14][15]Millipore ChemiSCREEN™, Eurofins DiscoverX, or in-house preparations.
This compound Test compound of interest. Should be of high purity (>98%).Commercial supplier or purified in-house.
Assay Buffer Maintains physiological pH and ionic strength.50 mM Tris-HCl, pH 7.4 at incubation temperature.
Filtration Apparatus To separate bound from free radioligand.Brandel or PerkinElmer Cell Harvester with Whatman GF/B or GF/C glass fiber filters.[7]
Scintillation Fluid For detecting radioactive decay.PerkinElmer Ultima Gold™ or similar.
Detection Instrument For quantifying radioactivity.Microplate Scintillation Counter (e.g., PerkinElmer MicroBeta²) or Liquid Scintillation Counter.[16]
Assay Plates For performing the binding reaction.96-well polypropylene plates.
Receptor-Specific Reagents

The choice of radioligand and non-specific binding agent is critical for assay success and is specific to the receptor subtype being investigated.

Receptor SubtypeRadioligand (Tritiated, [³H])Non-Specific Binding LigandTypical Radioligand Conc.
Mu (μ) [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)[7][17]Naloxone[7]~0.5 - 2.0 nM (near Kd)
Delta (δ) [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)[18][19]Naltrindole~1.0 - 3.5 nM (near Kd)
Kappa (κ) [³H]-U-69,593U-69,593 (unlabeled) or Naloxone~0.8 - 2.0 nM (near Kd)

Rationale for Reagent Choices:

  • Radioligands : Tritiated ([³H]) ligands are commonly used due to their suitable specific activity and safety profile. The selected radioligands ([³H]-DAMGO, [³H]-DPDPE, [³H]-U-69,593) are highly selective agonists for their respective receptors, ensuring the assay specifically targets the receptor of interest[7][18][20][21]. Their concentrations are kept at or near their dissociation constant (Kd) to ensure adequate specific binding without approaching saturation, which is optimal for competitive displacement studies[12].

  • Non-Specific Binding Ligand : A high concentration (typically 10 µM) of an unlabeled, high-affinity ligand is used to saturate all specific receptor sites. Naloxone is a potent, non-selective opioid antagonist suitable for defining NSB for all three receptor types[7].

Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL. All experiments should be performed in triplicate.

Step 1: Preparation of Reagents
  • This compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create working stocks.

    • For the assay, dilute these DMSO stocks into the assay buffer (50 mM Tris-HCl, pH 7.4) to create the final concentrations for the assay plate. The final concentration of DMSO in the assay wells should be kept constant and low (≤0.5%) to avoid interference.

    • Expert Insight: A typical 11-point concentration curve might range from 1 nM to 100 µM to capture a wide range of potential affinities, especially since this compound is expected to have low potency[3].

  • Radioligand Working Solution:

    • Dilute the radioligand stock in assay buffer to a concentration that is 2x the final desired concentration (e.g., if the final concentration is 1 nM, prepare a 2 nM solution).

  • Receptor Membrane Preparation:

    • Thaw the frozen cell membranes expressing the target opioid receptor on ice.

    • Homogenize gently using a Polytron or similar device and dilute in ice-cold assay buffer to a concentration that yields a robust and reproducible signal (typically 5-20 µg of protein per well). This optimal concentration must be determined empirically in preliminary experiments[7].

  • Non-Specific Binding (NSB) Ligand:

    • Prepare a 2x final concentration solution (e.g., 20 µM for a final concentration of 10 µM) of Naloxone in assay buffer.

Step 2: Assay Plate Setup
  • Add Components to a 96-well plate in the following order:

    • 100 µL of Assay Buffer (for Total Binding wells) OR 100 µL of NSB Ligand solution (for NSB wells) OR 100 µL of the appropriate this compound dilution.

    • 50 µL of the diluted receptor membrane suspension to all wells.

    • 50 µL of the 2x radioligand working solution to all wells to initiate the binding reaction.

  • Final Well Composition (200 µL total volume):

    • Total Binding Wells: Assay Buffer + Membranes + Radioligand.

    • NSB Wells: NSB Ligand + Membranes + Radioligand.

    • Test Wells: this compound Dilution + Membranes + Radioligand.

Step 3: Incubation
  • Seal the plate and incubate at room temperature (or 25°C) for 90-120 minutes with gentle agitation[7][20].

    • Causality: This incubation period is chosen to ensure the binding reaction reaches equilibrium, where the rates of association and dissociation of the radioligand are equal. This is a critical prerequisite for the valid application of the law of mass action, upon which the data analysis is based.

Step 4: Filtration and Washing
  • Pre-soak the glass fiber filter mat (e.g., Whatman GF/B) in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

  • Rapidly terminate the binding reaction by harvesting the contents of the plate onto the filter mat using a cell harvester. This apparatus uses a vacuum to pull the liquid through the filter, trapping the cell membranes (and thus the bound radioligand) on the filter surface[12].

  • Wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioligand.

    • Expert Insight: The speed of this step is crucial. The washes must be quick to prevent significant dissociation of the radioligand from the receptor while effectively removing all free radioligand.

Step 5: Scintillation Counting
  • Dry the filter mat completely under a heat lamp or in a low-temperature oven.

  • Place the filter mat in a sample bag and add scintillation fluid, or punch out the individual filter discs into scintillation vials containing cocktail.

  • Measure the radioactivity (in Counts Per Minute, CPM) for each filter disc using a microplate or liquid scintillation counter[16].

G cluster_plate Plate Wells Prep Step 1: Reagent Preparation (this compound, Radioligand, Membranes) Setup Step 2: Assay Plate Setup (Add reagents to 96-well plate) Prep->Setup Incubate Step 3: Incubation (90-120 min @ 25°C to reach equilibrium) Setup->Incubate Total Total Binding Harvest Step 4: Filtration & Washing (Separate bound from free radioligand) Incubate->Harvest Count Step 5: Scintillation Counting (Measure radioactivity in CPM) Harvest->Count Analyze Step 6: Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze NSB Non-Specific Binding Test Test Compound (this compound)

Caption: Experimental workflow for the opioid receptor binding assay.

Data Analysis

  • Calculate Specific Binding: For each data point, calculate the mean CPM from the triplicate wells.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve:

    • Convert the specific binding CPM at each this compound concentration to a percentage of the maximum specific binding (i.e., the specific binding in the absence of this compound).

    • Plot this percentage of specific binding against the logarithm of the molar concentration of this compound.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that displaces 50% of the specifically bound radioligand[22].

  • Calculate the Inhibition Constant (Kᵢ):

    • The IC₅₀ is an operational parameter that depends on the concentration of the radioligand used in the assay[22][23]. To determine a true measure of affinity, the inhibition constant (Kᵢ), the Cheng-Prusoff equation must be used[23][24].

    • Kᵢ = IC₅₀ / (1 + ([L] / Kd))

    • Where:

      • IC₅₀ is the experimentally determined value.

      • [L] is the molar concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value should be determined experimentally via a separate saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).

Trustworthiness and Self-Validation

A robust and trustworthy assay has several key characteristics:

  • Low Non-Specific Binding: NSB should ideally be less than 20% of the total binding. High NSB (>50%) can obscure the specific binding signal and lead to unreliable data[13][25].

  • Reproducibility: Triplicate values should have a low standard deviation, and the IC₅₀ values for control compounds should be consistent across experiments.

  • Complete Displacement: The highest concentration of this compound should displace the radioligand down to the level of non-specific binding, resulting in a full sigmoidal curve. If a full curve is not achieved, it indicates very weak or no affinity at the concentrations tested.

Summary

This application note provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the affinity of this compound for mu, delta, and kappa opioid receptors. By carefully preparing reagents, following the step-by-step procedure for incubation and filtration, and applying the correct data analysis using the Cheng-Prusoff equation, researchers can obtain a reliable and accurate Kᵢ value. This constant is a critical piece of data for characterizing the pharmacological profile of this compound and guiding further research into its potential as a modulator of the opioid system.

References

  • Yang, K., Zuckerman, A., & Pasternak, G. W. (n.d.). Affinity Labeling Mu Opioid Receptors With Novel Radioligands. PubMed. Retrieved from [Link][9][14]

  • Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link][26]

  • Brown, W., & Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. In Methods in Molecular Biology. Retrieved from [Link][4][10]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link][23]

  • Cheng, Y. C. (n.d.). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link][27]

  • Cook, N. D. (2014). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Springer Nature Experiments. Retrieved from [Link][28]

  • GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link][13]

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). PubMed. Retrieved from [Link][3]

  • Riley, A. P., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. PMC. Retrieved from [Link][1]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][11]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO activity data from GtoPdb and ChEMBL. Retrieved from [Link][29]

  • Shapiro, A. B. (2017). How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? ResearchGate. Retrieved from [Link][30]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link][22]

  • Riley, A. P., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. Retrieved from [Link][2]

  • Sittampalam, G. S., et al. (Eds.). (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. NCBI. Retrieved from [Link][16]

  • Sittampalam, G. S., et al. (Eds.). (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. NCBI. Retrieved from [Link][25]

  • Yan, Z., et al. (2004). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Retrieved from [Link][31]

  • Calo, G., et al. (2017). Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. PubMed Central. Retrieved from [Link][19]

  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link][32]

  • Mosberg, H. I., et al. (1993). Delta opioid receptor selective ligands; DPLPE-deltorphin chimeric peptide analogues. PubMed. Retrieved from [Link][33]

  • Knapp, R. J., & Yamamura, H. I. (2001). In vitro opioid receptor assays. PubMed. Retrieved from [Link][5]

  • Sorenson, R. J., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. Retrieved from [Link][20]

  • Gomes, I., et al. (2003). Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors. PubMed. Retrieved from [Link][17]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... Retrieved from [Link][34]

  • Waelbroeck, M., et al. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. PubMed. Retrieved from [Link][35]

  • Minami, M., et al. (1996). DAMGO recognizes four residues in the third extracellular loop to discriminate between mu- and kappa-opioid receptors. PubMed. Retrieved from [Link][36]

  • ResearchGate. (n.d.). Figure 3. Receptor binding profiles of akuamma alkaloids. Retrieved from [Link][21]

  • Minami, M., et al. (1995). DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors. PubMed. Retrieved from [Link][37]

  • Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from [Link][6]

Sources

Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of Akuammigine Using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on utilizing the carrageenan-induced paw edema model to robustly evaluate the anti-inflammatory potential of Akuammigine. This compound, a monoterpene indole alkaloid derived predominantly from the seeds of Picralima nitida (Akuamma), has been traditionally used for pain and fever management.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the model, the rationale behind protocol choices, and advanced downstream analyses to build a complete efficacy profile. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Scientific Foundation: Understanding the Inflammatory Model and Test Agent

The Carrageenan-Induced Paw Edema Model: A Biphasic Inflammatory Cascade

The carrageenan-induced paw edema assay is a cornerstone in vivo model for the discovery and evaluation of acute anti-inflammatory agents.[3][4] Its enduring utility is based on its high reproducibility and well-characterized biphasic inflammatory response following a subplantar injection of carrageenan, a sulfated polysaccharide.[4][5]

  • Early Phase (0–2.5 hours): This phase is initiated by the release of vasoactive amines, primarily histamine and serotonin, from mast cells.[4] This is followed by the release of bradykinin, which further increases vascular permeability, leading to the initial swelling and edema.[6]

  • Late Phase (3–6 hours): This phase is characterized by the infiltration of neutrophils and macrophages into the inflamed site.[7] These immune cells produce and release a host of pro-inflammatory mediators, including prostaglandins (PGs), leukotrienes, and key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][7][8] The production of PGs, in particular, is a hallmark of this phase and is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

The inflammatory cascade is initiated when carrageenan, recognized by Toll-like Receptor 4 (TLR4), activates intracellular signaling pathways like NF-κB, leading to the transcription and translation of these inflammatory mediators.[9][10][11]

This compound: A Natural Alkaloid with Therapeutic Potential

This compound belongs to the akuammilan class of alkaloids, primarily isolated from the seeds of the West African tree Picralima nitida.[1][12] This family of compounds has a rich history in traditional medicine for treating pain and inflammation.[13][14] Specifically, pseudo-akuammigine has demonstrated significant dose-dependent anti-inflammatory and analgesic effects in preclinical studies.[15][16] The analgesic actions appear to be at least partially mediated through interaction with opioid receptors.[15][17] This dual activity makes this compound a compelling candidate for development as a novel anti-inflammatory therapeutic.

The following diagram illustrates the proposed signaling pathway of carrageenan-induced inflammation and the potential points of intervention for this compound.

G cluster_0 Cellular Response cluster_1 Physiological Outcome Carrageenan Carrageenan (Insult) TLR4 TLR4 Activation Carrageenan->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Signal Transduction Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines Synthesis of Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, PGs) Gene->Cytokines Vasodilation Vasodilation & Increased Permeability Cytokines->Vasodilation Infiltration Leukocyte Infiltration Cytokines->Infiltration This compound This compound (Hypothesized Intervention) This compound->NFkB Inhibition? This compound->Cytokines Inhibition? Edema Edema Formation (Paw Swelling) Vasodilation->Edema Infiltration->Edema

Caption: Proposed mechanism of carrageenan-induced inflammation and this compound's intervention.

Experimental Design and Required Materials

A robust experimental design is critical for obtaining reliable and interpretable data. This includes proper animal grouping, selection of controls, and preparation of all necessary reagents.

Animal Models
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 180–220 g.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.

Reagents and Equipment
  • Test Compound: this compound (specify source, purity, and lot number).

  • Inducing Agent: λ-Carrageenan (Sigma-Aldrich or equivalent).

  • Positive Control: Indomethacin or Diclofenac Sodium.

  • Vehicle: The solvent used to dissolve/suspend this compound and the positive control (e.g., 0.9% saline, 0.5% carboxymethylcellulose (CMC)).

  • Measurement Device: Digital Plethysmometer for paw volume measurement.[18][19]

  • Administration Tools: Oral gavage needles, 1 mL syringes with 26-gauge needles.

  • General Lab Equipment: Balances, vortex mixer, beakers, graduated cylinders.

Experimental Groups

Proper group selection is essential for validating the assay and interpreting the results of the test compound.

Group NumberGroup NameTreatmentDose/VolumeRationale
INormal ControlVehicle + Saline5 mL/kg (p.o.) + 0.1 mLEstablishes baseline paw volume and response to injection stress.
IICarrageenan ControlVehicle + Carrageenan5 mL/kg (p.o.) + 0.1 mLEstablishes the maximum inflammatory response induced by carrageenan.
IIIPositive ControlIndomethacin + Carrageenan10 mg/kg (p.o.) + 0.1 mLValidates the assay by demonstrating the effect of a known anti-inflammatory drug.
IVTest Group 1This compound + CarrageenanLow Dose (e.g., 10 mg/kg, p.o.) + 0.1 mLEvaluates the efficacy of this compound at a low dose.
VTest Group 2This compound + CarrageenanMid Dose (e.g., 25 mg/kg, p.o.) + 0.1 mLEvaluates the efficacy of this compound at a medium dose.
VITest Group 3This compound + CarrageenanHigh Dose (e.g., 50 mg/kg, p.o.) + 0.1 mLEvaluates the efficacy of this compound at a high dose to establish a dose-response relationship.

Note: The number of animals per group (n) should be at least 6 for statistical power. All drug doses are suggestions and should be optimized based on preliminary studies or literature data.[15]

Step-by-Step Experimental Protocol

The following workflow provides a clear, sequential overview of the experimental procedure.

G start Start: Acclimatized Animals (n=6 per group) prep Prepare Reagents: 1. Carrageenan (1% w/v in saline) 2. Vehicle, Positive Control, this compound start->prep baseline Measure Baseline Paw Volume (V₀) using Plethysmometer prep->baseline admin Administer Compounds Orally (p.o.) (Vehicle, Indomethacin, this compound) baseline->admin wait1 Wait 60 Minutes admin->wait1 induce Induce Edema: Inject 0.1 mL Carrageenan into Right Hind Paw Subplantar Region wait1->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Post-Carrageenan Injection induce->measure euthanize Euthanize Animals (6 hours post-injection) measure->euthanize collect Collect Paw Tissue and/or Blood for Downstream Analysis euthanize->collect analyze Data Analysis: 1. Calculate Edema Volume 2. Calculate % Inhibition 3. Statistical Analysis collect->analyze end End: Report Findings analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Reagent Preparation
  • 1% (w/v) Carrageenan Suspension: Vigorously mix 100 mg of λ-carrageenan in 10 mL of sterile 0.9% saline. Prepare this suspension fresh before each experiment. Ensure it is well-mixed immediately before drawing into the syringe to prevent settling.

  • Drug Formulations: Prepare suspensions or solutions of this compound and the positive control (Indomethacin) in the chosen vehicle at the required concentrations for the specified doses.

Experimental Procedure
  • Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment to ensure proper drug absorption, but allow free access to water.

  • Baseline Measurement (V₀): Gently restrain the rat and immerse the right hind paw into the plethysmometer's measuring chamber up to the anatomical line of the lateral malleolus (ankle joint). Record the initial paw volume (V₀).[18][20] The plethysmometer works by measuring the volume of water displaced by the paw.[18]

  • Compound Administration: Administer the respective compounds (Vehicle, Indomethacin, or this compound) to each group via oral gavage (p.o.).[5] The volume is typically 5 mL/kg.

  • Waiting Period: Allow a 60-minute interval for the absorption of the orally administered compounds.[3]

  • Induction of Edema: At the 60-minute mark, inject 0.1 mL of the 1% carrageenan suspension into the subplantar surface of the right hind paw of each rat (except for the Normal Control group, which receives 0.1 mL of saline).[5][21]

  • Post-Induction Measurements (Vₜ): Measure the paw volume (Vₜ) of the injected paw at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection using the plethysmometer.[5] The 3-hour time point is often where peak edema occurs.[8]

Data Analysis and Interpretation

Primary Endpoint Calculations
  • Increase in Paw Volume (Edema): Calculate the edema volume for each animal at each time point.

    • Formula: Edema (mL) = Vₜ - V₀

  • Percentage Inhibition of Edema: Calculate the protective effect of the treatment compared to the carrageenan control group. This is typically calculated at the time of peak edema (e.g., 3 or 4 hours).

    • Formula: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100

Data Presentation

Summarize the paw volume data in a clear, structured table.

Treatment GroupDose (mg/kg)NMean Paw Volume (mL) ± SEM% Inhibition (at 3 hr)
Time (hours) 0 1
Carrageenan Control-61.20±0.051.55±0.07
Indomethacin1061.22±0.041.35±0.05
This compound2561.21±0.061.40±0.06
This compound5061.19±0.051.32±0.05*

*Note: Data are hypothetical examples. p < 0.05 compared to Carrageenan Control.

Statistical Analysis

The data should be analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treatment groups against the carrageenan control group. A p-value of < 0.05 is generally considered statistically significant.

Advanced Downstream Analyses

To gain deeper mechanistic insights, the primary paw edema assay can be supplemented with histological and biochemical analyses.

Histopathological Analysis

At the end of the experiment (e.g., 6 hours), animals can be euthanized, and the inflamed paw tissue can be collected for analysis.

Protocol:

  • Tissue Collection: Dissect the paw tissue and fix it in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the slides under a light microscope. In the carrageenan control group, expect to see significant interstitial edema, massive infiltration of inflammatory cells (neutrophils), and disruption of normal tissue architecture.[22][23][24] In effectively treated groups, a reduction in both edema and cellular infiltration should be observed.[23][25]

Cytokine Profiling

Measuring the levels of key pro-inflammatory cytokines in the paw tissue or serum can directly quantify the molecular effect of this compound.

Protocol:

  • Sample Preparation:

    • Tissue: Homogenize a weighed portion of the inflamed paw tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

    • Serum: Collect blood via cardiac puncture at the time of euthanasia, allow it to clot, and centrifuge to separate the serum.

  • Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat TNF-α, IL-1β, and IL-6 to measure their concentrations in the tissue lysate or serum.[8][26]

  • Interpretation: A significant reduction in the levels of these cytokines in the this compound-treated groups compared to the carrageenan control would provide strong evidence of its anti-inflammatory mechanism.[27][28]

Conclusion

The carrageenan-induced paw edema model is a robust, reliable, and highly relevant assay for the preclinical evaluation of novel anti-inflammatory compounds like this compound. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can generate high-quality, reproducible data. Integrating primary edema measurements with advanced histological and biochemical analyses will provide a comprehensive understanding of this compound's efficacy and potential mechanism of action, paving the way for further drug development.

References

  • Bendele, A. M., & Chlipala, E. A. (2001). Cytokine profiles during carrageenan-induced inflammatory hyperalgesia in rat muscle and hind paw. Pain, 90(1-2), 129-137. [Link]

  • Choudhary, N., et al. (2015). Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats. Pharmacognosy Magazine, 11(Suppl 1), S108–S115. [Link]

  • San Diego Instruments. (2022). What is a Plethysmometer Used For? San Diego Instruments. [Link]

  • Campden Instruments. Plethysmometer Test for Mice and Rats. Campden Instruments. [Link]

  • Encyclopedia.pub. (2023). Carrageenan-Induced Inflammatory Models in Brief. Encyclopedia.pub. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Saldanha, P. S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2490. [Link]

  • McKim, D. B., et al. (2019). Molecular mechanism of action responsible for carrageenan-induced inflammatory response in the BV-2 microglial cell line. Journal of Neuroimmune Pharmacology, 14(1), 123-135. [Link]

  • Animalab. Plethysmometer - paw volume & oedema. Animalab. [Link]

  • ResearchGate. (2022). Histopathological Analysis of Paw Edema in the Carrageenan-Induced Inflammation Model. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • ResearchGate. (2016). Histology of rat paw tissue (H&E stain 40£) in carrageenan-induced paw edema. [Link]

  • Kim, Y. G., et al. (2007). Protein array analysis of cytokine levels on the action of acupuncture in carrageenan-induced inflammation. Acupuncture & electro-therapeutics research, 32(1-2), 37-46. [Link]

  • ResearchGate. (2014). What is the mechanism of inflammation or edema caused by carageenan?[Link]

  • IITC Life Science. Paw Edema (Plethysmometer) Meter. [Link]

  • ResearchGate. (2018). The mechanism of carrageenan induced biphasic inflammation. [Link]

  • Gour, A., et al. (2025). Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids. Journal of Chromatography B, 1247, 124713. [Link]

  • Sharma, J. N., Samud, A. M., & Asmawi, M. Z. (2004). Comparison between plethysmometer and micrometer methods to measure acute paw oedema for screening anti-inflammatory activity in mice. Inflammopharmacology, 12(1), 89-94. [Link]

  • Barth, T., et al. (2020). Molecular basis of carrageenan-induced cytokines production in macrophages. Scientific reports, 10(1), 1-13. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology, vol. 225. [Link]

  • Semantic Scholar. Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats. [Link]

  • ResearchGate. (2021). Histological analysis of paw tissue in the carrageenan-induced paw edema model. [Link]

  • Nakao, J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Medical Ultrasonics, 47(1), 115-123. [Link]

  • Posadas, I., et al. (2004). Systemic changes following carrageenan-induced paw inflammation in rats. Inflammation Research, 53(6), 237-243. [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of ethnopharmacology, 81(1), 73-79. [Link]

  • SciSpace. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. [Link]

  • Zhang, Y. F., et al. (2023). Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. Frontiers in Chemistry, 11, 1184717. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of natural products, 83(12), 3534-3542. [Link]

  • ResearchGate. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats | Request PDF. [Link]

  • ResearchGate. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • Riley, A. P., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS medicinal chemistry letters, 14(3), 294-301. [Link]

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European journal of pharmacology, 350(2-3), 159-165. [Link]

  • ResearchGate. (2023). The six major alkaloids (1-6) isolated from akuamma seeds. [Link]

Sources

Application Notes & Protocols: Evaluating the Analgesic Potential of Akuammigine Using Tail-Flick and Hot-Plate Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating Akuammigine Analgesia

This compound is an indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally, these seeds have been utilized in ethnopharmacology for the management of pain and fever.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing that this compound and its related alkaloids, such as pseudo-akuammigine, interact with the endogenous opioid system.[2][3] Specifically, these compounds have shown activity as agonists at the mu-opioid receptor (μOR), a primary target for potent analgesics like morphine.[4] This mechanistic link provides a strong rationale for formally evaluating the analgesic properties of this compound in preclinical models.

Natural products are a vital source for the discovery of novel therapeutics, offering unique chemical scaffolds that can be optimized for improved efficacy and safety profiles.[5][6] The investigation of compounds like this compound is a critical step in the development of new, non-addictive pain therapies, a major goal of current preclinical and translational research.[7]

To rigorously assess the analgesic efficacy of a test compound, standardized nociceptive assays are essential.[8] The tail-flick and hot-plate tests are cornerstone thermal nociception assays used to characterize centrally acting analgesics.[9][10] The tail-flick test measures a spinal reflex to a noxious heat stimulus, providing insight into spinal-level antinociception.[11] In contrast, the hot-plate test involves a more complex, supraspinally integrated behavioral response, such as paw licking or jumping, offering a measure of higher-order pain processing.[12] Employing both assays allows for a more comprehensive characterization of a compound's analgesic profile, differentiating between spinal and supraspinal mechanisms of action.

These application notes provide detailed, field-proven protocols for utilizing the tail-flick and hot-plate assays to quantify the analgesic effects of this compound in rodent models.

The Tail-Flick Assay: A Measure of Spinal Nociception

The tail-flick test, first described by D'Amour and Smith in 1941, is a fundamental method for assessing pain sensitivity and the efficacy of analgesics.[13] The core principle is the measurement of the latency for an animal to withdraw its tail from a focused beam of radiant heat.[14] This rapid withdrawal is a spinal reflex, making the assay particularly sensitive to compounds that act on opioid receptors within the spinal cord.[11] An increase in the time it takes for the animal to flick its tail after drug administration indicates an analgesic effect.[14]

Experimental Workflow: Tail-Flick Assay

Tail_Flick_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase cluster_data Data Analysis acclimate 1. Acclimate Animals (≥30 min in testing room) handle 2. Habituate to Restrainer (Briefly, 2-3 times) acclimate->handle baseline 3. Measure Baseline Latency (Average of 2-3 readings) handle->baseline group 4. Group Assignment (Vehicle, this compound, Positive Control) baseline->group admin 5. Administer Compound (e.g., s.c., p.o., i.p.) group->admin measure 6. Measure Post-Treatment Latency (e.g., at 30, 60, 90, 120 min) admin->measure cutoff Set Cut-Off Time (e.g., 10-12s to prevent injury) measure->cutoff Ethical Constraint calc 7. Calculate % MPE measure->calc stats 8. Statistical Analysis (e.g., ANOVA) calc->stats

Caption: Workflow for the Tail-Flick Analgesia Assay.

Detailed Protocol: Tail-Flick Assay

2.2.1 Apparatus and Materials

  • Tail-Flick Analgesiometer (e.g., IITC Model 336 or similar) with a radiant heat source.[15]

  • Animal restrainers appropriate for the size of the mice or rats.

  • This compound solution (dissolved in a suitable vehicle, e.g., saline with 1% Tween-80).

  • Vehicle control solution.

  • Positive control: Morphine sulfate (e.g., 5-10 mg/kg, s.c.).

  • Syringes and needles for administration.

  • Calibrated animal scale.

  • Disinfectant (e.g., 70% ethanol) for cleaning the apparatus.

2.2.2 Experimental Procedure

  • Acclimation: Transport animals to the testing room at least 30-60 minutes before the experiment begins to minimize stress-induced analgesia.[16] The ambient temperature should be stable, as tail skin temperature can influence results.[13]

  • Apparatus Setup: Turn on the tail-flick apparatus and set the radiant heat intensity. A common setting is one that produces a baseline tail-flick latency of 2-4 seconds in drug-naive animals.

  • Habituation: Gently place each animal into a restrainer for 2-3 brief periods before testing to acclimate them to confinement.[15] This step is crucial for reducing animal stress and ensuring reliable baseline measurements.

  • Baseline Latency Measurement:

    • Secure the animal in the restrainer with its tail exposed and positioned in the groove of the apparatus.

    • Focus the radiant heat source on a specific point on the tail (e.g., 3-4 cm from the tip).[15]

    • Activate the heat source and start the timer. The timer will automatically stop when the animal flicks its tail out of the beam.

    • Record this time as the baseline latency.

    • To prevent tissue damage, a mandatory cut-off time (typically 10-12 seconds) must be set. If the animal does not respond within this time, the heat source is turned off, and the animal is assigned the cut-off latency.[14]

    • Perform 2-3 baseline readings for each animal with at least a 5-minute interval and use the average as the final baseline value.

  • Animal Grouping and Dosing:

    • Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Morphine positive control). A minimum of 7-8 animals per group is recommended.[16][17]

    • Administer the assigned treatment via the chosen route (e.g., subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.)). Record the time of administration.

  • Post-Treatment Latency Measurement:

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 4.

    • The timing of these measurements is critical for constructing a time-course of the drug's effect.

  • Data Analysis:

    • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE). This normalizes the data and accounts for individual differences in baseline sensitivity.

    • Calculate %MPE using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

The Hot-Plate Assay: A Measure of Supraspinal Nociception

Introduced by Eddy and Leimbach in 1953, the hot-plate test is a classic method for evaluating centrally acting analgesics.[9] The assay measures the reaction time of an animal placed on a surface of constant, noxious temperature. The observed nocifensive behaviors, such as hind paw licking, flicking, or jumping, are considered integrated responses that involve supraspinal (brainstem and cortical) pathways.[18] Therefore, this test complements the spinally-focused tail-flick assay and is sensitive to analgesics that modulate pain perception at higher CNS levels.[19]

Experimental Workflow: Hot-Plate Assay

Hot_Plate_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase cluster_data Data Analysis acclimate 1. Acclimate Animals (≥30 min in testing room) baseline 2. Measure Baseline Latency (Paw lick, flick, or jump) acclimate->baseline group 3. Group Assignment (Vehicle, this compound, Positive Control) baseline->group admin 4. Administer Compound (e.g., s.c., p.o., i.p.) group->admin measure 5. Measure Post-Treatment Latency (e.g., at 30, 60, 90, 120 min) admin->measure cutoff Set Cut-Off Time (e.g., 30s to prevent injury) measure->cutoff Ethical Constraint calc 6. Calculate % MPE measure->calc stats 7. Statistical Analysis (e.g., ANOVA) calc->stats

Caption: Workflow for the Hot-Plate Analgesia Assay.

Detailed Protocol: Hot-Plate Assay

3.2.1 Apparatus and Materials

  • Hot-Plate Analgesia Meter with precise temperature control.

  • A transparent, open-topped cylinder (e.g., glass or Plexiglas) to confine the animal to the plate surface.[9]

  • This compound solution, vehicle control, and positive control (Morphine sulfate) as described for the tail-flick assay.

  • Syringes, needles, animal scale, and disinfectant.

3.2.2 Experimental Procedure

  • Acclimation: As with the tail-flick test, acclimate animals to the testing room for at least 30-60 minutes prior to the experiment.[12]

  • Apparatus Setup:

    • Turn on the hot-plate apparatus and set the surface temperature. A constant temperature between 52-55°C is commonly used.[12][18] The temperature should be sufficient to elicit a response within 5-15 seconds in drug-naive animals.

    • Clean the plate surface with disinfectant between each animal trial.[18]

  • Baseline Latency Measurement:

    • Gently place the animal onto the heated surface within the transparent cylinder and immediately start the timer.

    • Observe the animal closely for the first sign of a nocifensive response. This is typically defined as licking or flicking a hind paw, or jumping.[12] The choice of endpoint must be consistent across all trials.

    • The moment the endpoint behavior is observed, stop the timer and immediately remove the animal from the hot plate. Record this time as the baseline latency.

    • A mandatory cut-off time (e.g., 30 seconds) must be strictly enforced to prevent paw tissue damage.[18] If no response is observed, the animal is removed, and the cut-off time is recorded for that trial.

  • Animal Grouping and Dosing:

    • Randomly assign animals to treatment groups as previously described.

    • Administer the assigned compounds and note the time.

  • Post-Treatment Latency Measurement:

    • At the same predetermined time points used in the tail-flick assay (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the post-treatment latency.

  • Data Analysis:

    • Calculate the %MPE for each animal at each time point using the same formula as for the tail-flick assay. This allows for direct comparison of the magnitude of the analgesic effect between the two tests. %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Data Presentation and Interpretation

For robust and transparent reporting, quantitative data should be summarized in a clear, tabular format.[20] Statistical analysis, typically a two-way analysis of variance (ANOVA) followed by an appropriate post-hoc test, should be used to determine significant differences between treatment groups and the vehicle control.[17]

Sample Data Summary
Treatment Group (Dose, Route)NAssayBaseline Latency (s) (Mean ± SEM)Peak Post-Treatment Latency (s) at 60 min (Mean ± SEM)Peak %MPE at 60 min (Mean ± SEM)
Vehicle (10 mL/kg, s.c.)8Tail-Flick2.8 ± 0.23.1 ± 0.34.2 ± 3.5
Vehicle (10 mL/kg, s.c.)8Hot-Plate9.5 ± 0.810.1 ± 1.02.9 ± 4.8
This compound (10 mg/kg, s.c.)8Tail-Flick2.9 ± 0.35.4 ± 0.534.7 ± 6.1
This compound (10 mg/kg, s.c.)8Hot-Plate9.2 ± 0.716.8 ± 1.536.5 ± 7.0
This compound (30 mg/kg, s.c.)8Tail-Flick2.7 ± 0.27.9 ± 0.6 71.2 ± 7.9
This compound (30 mg/kg, s.c.)8Hot-Plate9.8 ± 0.924.5 ± 1.8 72.8 ± 8.5
Morphine (10 mg/kg, s.c.)8Tail-Flick2.9 ± 0.29.8 ± 0.4 97.2 ± 3.8
Morphine (10 mg/kg, s.c.)8Hot-Plate9.6 ± 0.628.7 ± 0.9 93.6 ± 4.3
*Note: Data are hypothetical for illustrative purposes. Cut-off times: Tail-Flick = 12s, Hot-Plate = 30s. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.
Interpreting the Results
  • Dose-Dependent Analgesia: A statistically significant, dose-dependent increase in reaction latency and %MPE in the this compound-treated groups compared to the vehicle control would confirm its analgesic activity.[2]

  • Spinal vs. Supraspinal Action: Efficacy in the tail-flick assay suggests that this compound acts at the spinal level.[10] Potent activity in the hot-plate assay indicates an additional, crucial involvement of supraspinal pathways in its analgesic effect.[12] Similar %MPE values across both tests, as shown in the hypothetical data, would suggest a balanced contribution of both spinal and supraspinal mechanisms, characteristic of μ-opioid agonists.[4]

  • Opioid-Mediated Mechanism: The analgesic action of pseudo-akuammigine has been shown to be antagonized by naloxone, a non-selective opioid receptor antagonist.[2][3] To confirm that this compound's effects are opioid-mediated, a follow-up study could be conducted where animals are pre-treated with naloxone before this compound administration. A reversal of the analgesic effect would provide strong evidence for an opioid-dependent mechanism.

References

  • Duwiejua, M., Woode, E., & Obiri, D. D. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73–79. [Link]

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats | Request PDF. Retrieved from [Link]

  • Creed, S. M., Gutridge, A. M., Argade, M. D., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Omega, 5(50), 32536–32545*. [Link]

  • SciSpace. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Retrieved from [Link]

  • Diabetic Complications Consortium. (2004). Tail Flick Assay. AMDCC Protocols. [Link]

  • IMPReSS. (n.d.). Tail Flick. International Mouse Phenotyping Consortium. [Link]

  • Grokipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • Mogil, J. S. (2019). Preclinical Pain Research: Can we do Better? Pain, 160(5), 1013-1015. [Link]

  • Hennessy, M. R., Argade, M. D., Creed, S. M., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience, 14(1), 116-126. [Link]

  • ResearchGate. (n.d.). Effects of akuammine and akuammidine in mouse models of thermal nociception. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pseudo-akuammigine in mouse models of thermal nociception. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Creed, S. M., Gutridge, A. M., Argade, M. D., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. [Link]

  • de C. Santana, J. M., et al. (2020). Natural products for orofacial nociception in pre-clinical studies: A systematic review. Archives of Oral Biology, 116, 104748. [Link]

  • Simmler, C., et al. (2021). Natural Products with Potential for the Treatment of Pain: Global Evidence from the NAPRALERT Database. Journal of Natural Products, 84(5), 1563-1574. [Link]

  • Julius, D. (n.d.). Natural products as probes of the pain pathway. Grantome. [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Nociception assay. Retrieved from [Link]

  • MDPI. (2023). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • International Association for the Study of Pain. (n.d.). Ethical Guidelines for Pain Research in Humans. IASP. [Link]

  • Javed, S., et al. (2024). Investigation of anti-nociceptive, anti-inflammatory potential and ADMET studies of pure compounds isolated from Isodon rugosus Wall. ex Benth. Frontiers in Pharmacology, 15, 1355812. [Link]

  • NIH HEAL Initiative. (n.d.). Preclinical and Translational Research in Pain Management. Retrieved from [Link]

  • Aburas, K. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Libyan Journal of Medical Research, 17(1). [Link]

  • SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]

  • Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97. [Link]

  • Asian Journal of Research in Chemistry. (2018). Review on Analgesic activity using Tail Immersion Method. 7(5), 453. [Link]

  • U.S. Food and Drug Administration. (2025). Development of Non-Opioid Analgesics for Chronic Pain | Draft Guidance for Industry. FDA. [Link]

Sources

Cell culture techniques for studying Akuammigine's effect on neuronal cells

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Investigation of Akuammigine's Effects on Neuronal Cells

Introduction: Unveiling the Neuromodulatory Potential of this compound

This compound is an indole alkaloid found in the seeds of the West African tree Picralima nitida.[1][2] Traditionally, these seeds have been used in ethnomedicine for the management of pain and fever.[3] Modern pharmacological studies have begun to unravel the scientific basis for these uses, identifying that this compound and its related alkaloids primarily target the central nervous system's opioid receptors.[3][4] Specifically, this compound has been characterized as a weak to moderate agonist with a preference for the mu-opioid (µOR) and kappa-opioid (κOR) receptors.[2][4]

The structural uniqueness of this compound, distinct from classical morphinan opioids, presents a compelling scaffold for the development of novel therapeutics with potentially unique pharmacological profiles.[5] Understanding its direct effects on neuronal cells is a critical step in this discovery process. Such investigations can reveal its potential for neuroprotection, neurotoxicity, or its ability to modulate neuronal morphology and function, such as neurite outgrowth—a key process in neural development and repair.[6]

This guide provides a comprehensive framework of cell culture techniques and detailed protocols for researchers, scientists, and drug development professionals to systematically study the effects of this compound on neuronal cells. The methodologies described herein range from initial viability and toxicity screenings in robust cell lines to more complex functional assessments in primary neuron cultures, providing a clear path from foundational screening to mechanistic insight.

Section 1: Strategic Selection of a Neuronal Cell Model

The choice of a cellular model is a foundational decision that dictates the physiological relevance and translational potential of the findings. No single model is perfect; the selection depends on the experimental question, throughput requirements, and available resources.

1.1. Immortalized Neuronal Cell Lines: The Workhorse for Screening

Immortalized cell lines are invaluable for initial high-throughput screening due to their robustness, unlimited proliferation, and experimental reproducibility.[7]

  • SH-SY5Y (Human Neuroblastoma): This cell line is a popular choice as it can be differentiated into a more mature, neuron-like phenotype with dopaminergic characteristics.[8] This makes it particularly useful for studying compounds that may interact with neurotransmitter systems. Differentiation is typically induced with agents like retinoic acid (RA).

  • PC12 (Rat Pheochromocytoma): PC12 cells differentiate into sympathetic neuron-like cells in response to Nerve Growth Factor (NGF).[9] They are an excellent model for studying the molecular mechanisms of neuronal differentiation and the influence of compounds on neurite outgrowth.[9]

  • Neuro-2a (N2A) (Mouse Neuroblastoma): N2A cells are another widely used line for studying neuronal differentiation, signaling, and cytotoxicity.[9]

1.2. Primary Neuronal Cultures: The Gold Standard for Physiological Relevance

Primary neurons, isolated directly from animal brain tissue (typically rodent embryos or neonates), are not passaged and thus retain many of their natural physiological properties.[10] They form complex, synaptically connected networks in culture, offering a more authentic representation of the in vivo environment.[11]

  • Cortical Neurons: These cultures are a popular model for studying general neuronal functions and the molecular mechanisms of neurite development.[12]

  • Hippocampal Neurons: Ideal for studies related to learning, memory, and synaptic plasticity.

  • Dorsal Root Ganglion (DRG) Neurons: A key model for studying pain pathways and analgesic compounds.

1.3. Human iPSC-Derived Neurons: The Frontier of Personalized Medicine

Induced pluripotent stem cells (iPSCs) can be generated from somatic cells (e.g., skin fibroblasts) from patients and then differentiated into specific neuronal subtypes.[7][13] This technology provides a powerful platform for modeling neurological diseases in a human genetic context and for screening compounds on patient-specific cells.[7]

Cell Model Primary Advantages Primary Limitations Best Suited For
Immortalized Cell Lines (e.g., SH-SY5Y, PC12) High reproducibility, ease of culture, cost-effective, suitable for high-throughput screening.[7][14]Transformed (cancerous) origin, may not fully replicate in vivo physiology.Initial dose-response studies, cytotoxicity screening, basic mechanism of action.
Primary Neuronal Cultures (e.g., Cortical, Hippocampal) High physiological relevance, form synaptic networks, preserve natural properties.[10][11]More complex and variable to culture, limited lifespan, ethical considerations for animal use.[11]Detailed mechanistic studies, neurite outgrowth analysis, electrophysiology.
Human iPSC-Derived Neurons Human-specific genetics, potential for disease modeling and personalized medicine.[7][13]Technically demanding, expensive, potential for variability between lines and differentiation batches.Advanced disease modeling, human-specific toxicity testing.

Section 2: Core Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the impact of this compound on neuronal cells. It is critical to include appropriate controls in every experiment, including a "vehicle control" (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a "positive control" (a compound known to induce the measured effect).

Protocol 2.1: General Culture of SH-SY5Y Cells and Differentiation

This protocol describes the maintenance and differentiation of SH-SY5Y cells, a common first-step model.

A. Materials:

  • SH-SY5Y cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).

  • Poly-D-lysine (PDL) coated culture plates/coverslips.

  • Trypsin-EDTA, PBS.

B. Procedure:

  • Maintenance: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C, 5% CO₂. Passage cells when they reach 80-90% confluency.

  • Seeding for Differentiation:

    • Aspirate medium, wash with PBS, and detach cells using Trypsin-EDTA.

    • Neutralize trypsin with Complete Growth Medium and centrifuge the cell suspension.

    • Resuspend the cell pellet and count viable cells using a hemocytometer.

    • Seed cells onto PDL-coated plates at a density of 2 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.

  • Inducing Differentiation:

    • After 24 hours, aspirate the Complete Growth Medium.

    • Add Differentiation Medium (containing 10 µM RA).

    • Incubate for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with visible neurites.

Protocol 2.2: Preparation and Application of this compound

A. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cell culture medium

B. Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate serum-free or low-serum culture medium.

    • Causality Check: It is crucial that the final concentration of DMSO in the culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to cells. Prepare a vehicle control with the highest concentration of DMSO used in the experiment.

  • Treatment: Remove the existing medium from the cells and gently add the medium containing the desired concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2.3: Assessing Neuronal Viability and Cytotoxicity

These assays are fundamental for determining the dose-dependent toxicity of this compound.

A. MTT/MTS Assay (Metabolic Activity):

  • Seed cells in a 96-well plate and treat with a concentration range of this compound for 24-72 hours.

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours). Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[15]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Express results as a percentage of the vehicle-treated control cells.

B. LDH Release Assay (Membrane Integrity):

  • Seed and treat cells as above.

  • Collect the cell culture supernatant from each well.

  • Use a commercial LDH cytotoxicity assay kit to measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the medium.[16]

  • Measure absorbance using a microplate reader.

  • Include a "maximum LDH release" control (cells lysed with a detergent provided in the kit) to calculate the percentage of cytotoxicity.

Protocol 2.4: Quantifying Neurite Outgrowth

This assay assesses the effect of this compound on neuronal morphology.[17]

A. Materials:

  • Differentiated neuronal cells (e.g., SH-SY5Y or primary neurons) on PDL/laminin-coated plates or coverslips.

  • 4% Paraformaldehyde (PFA) for fixation.

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody: anti-β-III Tubulin (a neuron-specific marker).

  • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488).

  • Nuclear stain: DAPI.

B. Procedure:

  • Treat differentiated cells with this compound for 48-72 hours.[18]

  • Fixation: Gently wash cells with warm PBS and fix with 4% PFA for 15-20 minutes at room temperature.[11]

  • Permeabilization & Blocking: Wash with PBS, then permeabilize the cell membranes. Block non-specific antibody binding for 1 hour.

  • Staining: Incubate with primary anti-β-III Tubulin antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.[19]

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, or specialized software like Incucyte®) to quantify parameters such as total neurite length per neuron, number of branches, and number of neurite-bearing cells.[20]

Protocol 2.5: Investigating Mechanism - Opioid Receptor Blockade

This protocol determines if the observed effects of this compound are mediated by opioid receptors.

A. Procedure:

  • Design an experiment using an endpoint assay where this compound shows a clear effect (e.g., a specific concentration that significantly alters neurite outgrowth or viability).

  • Pre-treat a set of wells with a broad-spectrum opioid antagonist, such as Naloxone (1-10 µM), for 30-60 minutes before adding this compound.

  • Include all necessary controls: Vehicle only, this compound only, Naloxone only.

  • Perform the endpoint assay (e.g., Neurite Outgrowth quantification).

  • Interpretation: If Naloxone pre-treatment prevents or significantly reduces the effect of this compound, it provides strong evidence that the action is mediated through opioid receptors.

Protocol 2.6: Advanced Functional Assessment - Electrophysiology

Electrophysiological assays directly measure neuronal function and are critical for understanding how a compound affects signaling and network communication.[21][22]

A. Microelectrode Array (MEA):

  • Culture primary neurons or iPSC-derived neurons on MEA plates, which contain a grid of electrodes in each well.[23]

  • Allow the neurons to form a mature, spontaneously active network (typically 2-3 weeks).

  • Record baseline network activity (e.g., mean firing rate, burst frequency, network synchrony).

  • Apply acute concentrations of this compound and record the changes in electrical activity in real-time.[24]

  • This non-invasive method allows for longitudinal studies, assessing both acute and chronic effects of the compound on the same culture.[25]

B. Patch-Clamp Electrophysiology:

  • This "gold standard" technique provides the highest resolution of a single neuron's electrical properties.[21][24]

  • A glass micropipette forms a high-resistance seal with the membrane of a single neuron in culture.

  • This allows for the measurement of action potentials (in current-clamp mode) or specific ion channel currents (in voltage-clamp mode).[25]

  • By perfusing this compound onto the cell, its direct effect on neuronal excitability, resting membrane potential, and ion channel function can be precisely determined.

Section 3: Visualizing Workflows and Pathways

Diagrams help clarify complex experimental processes and theoretical models.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic & Functional Studies Cell_Culture Select & Culture Neuronal Model (e.g., SH-SY5Y or Primary Neurons) Viability Assess Viability/Cytotoxicity (MTT, LDH Assays) Cell_Culture->Viability Morphology Analyze Neurite Outgrowth (Immunofluorescence) Cell_Culture->Morphology Akuammigine_Prep Prepare this compound Stock & Working Dilutions Akuammigine_Prep->Viability Akuammigine_Prep->Morphology Blockade Opioid Receptor Blockade (w/ Naloxone) Viability->Blockade Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Morphology->Blockade Morphology->Data_Analysis Function Assess Neuronal Function (MEA, Patch-Clamp) Blockade->Function Function->Data_Analysis

Caption: Overall experimental workflow for studying this compound's effects.

Neurite_Outgrowth_Assay A 1. Seed & Differentiate Neuronal Cells on Coated Plates B 2. Treat with this compound (24-72 hours) A->B C 3. Fix & Permeabilize Cells B->C D 4. Immunostain (Anti-βIII-Tubulin & DAPI) C->D E 5. Acquire Images (Fluorescence Microscopy) D->E F 6. Quantify Neurite Metrics (Image Analysis Software) E->F

Caption: Step-by-step workflow for the neurite outgrowth assay.

Opioid_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Gi Gi/o Protein MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression (Neurite Growth, Survival) CREB->Gene_Expression

Caption: Putative signaling pathway for this compound via the μ-opioid receptor.

References

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of visualized experiments: JoVE, (65), e3834. Available at: [Link]

  • Creative Biolabs. (n.d.). Neuronal Electrophysiology Assay Services. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Akuammine. Retrieved from [Link]

  • DelveInsight. (2025, May 14). Unraveling the Details of Primary Neuron Cultures: Techniques, Applications, and Yields. Retrieved from [Link]

  • Mata-Daboin, A. D., et al. (2018). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Chemical Biology, 10(4), e53. Available at: [Link]

  • Cocchi, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 9(12), 340. Available at: [Link]

  • Innoprot. (n.d.). Stable Cell Lines for Drug Screening in CNS. Retrieved from [Link]

  • Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current neuropharmacology, 11(4), 439–446. Available at: [Link]

  • Muramatsu, R., & Yamashita, T. (2013). Primary Culture of Cortical Neurons. Bio-protocol, 3(1), e311. Available at: [Link]

  • Tom, V. J., & Doller, C. M. (2012). Neurite Outgrowth Assay. Bio-protocol, 2(18), e250. Available at: [Link]

  • American Chemical Society. (2021, June 21). Akuammine. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Retrieved from [Link]

  • Grokipedia. (n.d.). Akuammine. Retrieved from [Link]

  • Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

  • Bunker, G. P., et al. (2016). Low-Density Primary Hippocampal Neuron Culture. Journal of Visualized Experiments, (111), 53941. Available at: [Link]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. Available at: [Link]

  • Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Retrieved from [Link]

  • Innoprot. (n.d.). Neurotoxicity Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cultured Neuronal Cell Lines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved from [Link]

  • American Chemical Society. (n.d.). Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds. Retrieved from [Link]

  • CytoTronics. (n.d.). Neural electrophysiology: Measuring how neurons communicate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Neural Cell Culture Techniques. Retrieved from [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. Retrieved from [Link]

  • Gentry, K., & Che, P. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Biomedicines, 12(8), 1888. Available at: [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS medicinal chemistry letters, 13(10), 1640–1647. Available at: [Link]

  • Creative Biolabs. (n.d.). Neuroscience Cell based Methods & Techniques. Retrieved from [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73-79. Available at: [Link]

  • Creative Biolabs. (n.d.). Immortalized Cell Line Modeling Services. Retrieved from [Link]

  • BrainXell. (n.d.). Electrophysiology. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Neural Activity Assay. Retrieved from [Link]

  • Open Exploration Publishing. (2024, February 25). Cell culture models for epilepsy research and treatment. Retrieved from [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ResearchGate. Retrieved from [Link]

  • Creed, S. M., et al. (2020). Effects of akuammine and akuammidine in mouse models of thermal nociception. ResearchGate. Retrieved from [Link]

  • Skalicka-Woźniak, K., et al. (2023). Effects of selected alkaloids on postnatal neurogenesis - in vivo and in vitro studies - literature review. Pharmacological reports : PR, 75(4), 794–807. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Akuammigine Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Akuammigine Scaffold

This compound is a monoterpenoid indole alkaloid found in plants such as Picralima nitida, commonly known as the Akuamma tree.[1][2][3][4][5] This class of natural products has garnered significant interest within the medicinal chemistry community due to its activity at central nervous system receptors, particularly opioid receptors.[1][2][6][7] While native this compound and its related alkaloids (e.g., pseudo-akuammigine, akuammine) exhibit modest potency, their unique and complex scaffold presents a compelling starting point for the development of novel therapeutics.[1][4][8]

Structure-Activity Relationship (SAR) studies are fundamental to transforming a natural product "hit" into a viable drug "lead".[9][10] By systematically modifying the chemical structure of the parent molecule and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features responsible for receptor affinity, selectivity, and functional efficacy. This document provides a detailed guide on the semi-synthesis of this compound derivatives and the subsequent bioassays required to establish a robust SAR profile, with a primary focus on targeting opioid receptors.

Strategic Approach: Semi-Synthesis as the Optimal Path for SAR

While the total synthesis of complex akuammiline alkaloids has been achieved, these routes are often lengthy and resource-intensive, making them impractical for generating the large number of analogs required for a thorough SAR campaign.[11][12][13] A more efficient and widely adopted strategy is semi-synthesis , which involves the chemical modification of the readily available natural product scaffold.[10] This approach leverages the complex stereochemistry provided by nature, allowing researchers to focus on targeted modifications of key functional groups.

The primary starting materials for these efforts are typically the most abundant alkaloids isolated from P. nitida seeds, such as akuammine and pseudo-akuammigine.[6][8][10][14] These serve as versatile platforms for derivatization at several key positions, including:

  • The Indole N1-Position: A critical site for modulating receptor affinity and potency.

  • The Aromatic Ring (C10/C11): Amenable to electrophilic substitution to probe electronic and steric effects.

  • The Methyl Ester: Can be hydrolyzed or modified to explore interactions at the ligand binding pocket.

The following workflow diagram illustrates the integrated process from natural product isolation to the generation of conclusive SAR data.

SAR_Workflow cluster_0 Phase 1: Starting Material Acquisition cluster_1 Phase 2: Derivative Synthesis cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Data Analysis Isolation Isolation of Alkaloids (e.g., pseudo-akuammigine) from Picralima nitida seeds Synthesis Semi-Synthesis Campaign (e.g., N-Alkylation, Aromatic Substitution) Isolation->Synthesis Provides Scaffold Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Crude Products Binding Receptor Binding Assays (Determine Affinity, Ki) Purification->Binding Pure Derivatives Functional Functional Assays (Determine Efficacy, EC50) Binding->Functional Prioritize High-Affinity Compounds SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Generates Data InVivo In Vivo Nociception Assays (Assess Analgesia) Functional->InVivo Confirm Agonist/Antagonist Activity Functional->SAR Generates Data InVivo->SAR Generates Data

Caption: Workflow for this compound Derivative SAR Studies.

Experimental Protocols

Protocol 1: Isolation of Pseudo-akuammigine from Picralima nitida

Rationale: Obtaining a pure starting scaffold is the critical first step. Methods like pH-zone-refining countercurrent chromatography are highly effective for separating complex alkaloid mixtures from crude seed extracts, providing high-purity material for subsequent reactions.[2][4][10]

Materials:

  • Dried, ground Picralima nitida seeds

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Dichloromethane (DCM)

  • Rotary evaporator, separation funnel, pH meter

Procedure (Conceptual Outline):

  • Extraction: Perform a Soxhlet extraction or maceration of the ground seeds with methanol to generate a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2M HCl to protonate the basic alkaloids, rendering them water-soluble.

    • Wash the acidic aqueous layer with DCM to remove neutral and acidic impurities.

    • Basify the aqueous layer to pH ~10 with 2M NaOH to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.

    • Extract the alkaloids into DCM.

  • Chromatographic Separation:

    • Concentrate the organic extract to obtain the crude alkaloid mixture.

    • Subject the mixture to pH-zone-refining countercurrent chromatography or silica gel column chromatography to isolate individual alkaloids. Pseudo-akuammigine is often one of the major components.

  • Verification: Confirm the identity and purity of the isolated pseudo-akuammigine using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N1-Phenethylation of Pseudo-akuammigine

Rationale: The introduction of an N-phenethyl group onto the indole nitrogen of pseudo-akuammigine has been shown to dramatically increase potency at the µ-opioid receptor (µOR) by over 70-fold.[8][14] This protocol details a standard N-alkylation procedure using a strong base to deprotonate the indole followed by reaction with an alkyl halide.

Caption: General scheme for N-alkylation of pseudo-akuammigine.

Materials:

  • Pseudo-akuammigine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • (2-Bromoethyl)benzene (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pseudo-akuammigine.

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add NaH portion-wise. Causality: The strong base (NaH) is required to deprotonate the weakly acidic indole N-H proton, forming a highly nucleophilic indole anion.

  • Alkylation: Stir the reaction at 0 °C for 30 minutes. Add (2-bromoethyl)benzene dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Self-Validation: The quenching step neutralizes any unreacted NaH, preventing a hazardous reaction upon exposure to water.

    • Dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of DCM/MeOH) to yield the pure N1-phenethyl-pseudo-akuammigine.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the N-H proton signal and the appearance of new aromatic and aliphatic signals corresponding to the phenethyl group in the NMR spectrum validates the reaction's success.

Structure-Activity Relationship (SAR) Evaluation

Objective: The primary goal is to quantify how the synthesized modifications affect opioid receptor binding and function. This requires a tiered approach, starting with in vitro binding and progressing to functional and in vivo assays for the most promising compounds.

Tier 1: In Vitro Receptor Binding Assays

Rationale: Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. This is the first and most crucial step in SAR, as a compound must first bind to the target to exert an effect.[15][16]

Protocol Outline:

  • Target: Membranes from cell lines stably expressing the human µ-opioid receptor (hµOR) or kappa-opioid receptor (hκOR).

  • Radioligand: A high-affinity radiolabeled ligand, such as [³H]DAMGO for µOR or [³H]U-69,593 for κOR.

  • Procedure: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (derivative).

  • Measurement: After incubation, separate the bound and free radioligand and quantify the amount of bound radioactivity.

  • Analysis: Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Tier 2: In Vitro Functional Assays

Rationale: A binding assay only indicates affinity; it does not reveal whether the compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays, such as [³⁵S]GTPγS binding or cAMP inhibition assays, measure the downstream signaling consequences of receptor binding.[2][7][17]

Protocol Outline (cAMP Inhibition Assay):

  • System: Use HEK-293 cells co-expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor).

  • Procedure:

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • An agonist will activate the Gi-coupled opioid receptor, inhibiting adenylyl cyclase and thus reducing the forskolin-induced cAMP production.

  • Measurement: Measure the luminescence or fluorescence signal, which is inversely proportional to cAMP levels.

  • Analysis: Plot the concentration-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compound.

SAR Data Summary & Interpretation

The data below, synthesized from published literature, illustrates the powerful insights gained from these studies.[8][14]

CompoundModificationYield (%)µOR Ki (nM)κOR Ki (nM)µOR Selectivity
Pseudo-akuammigine Parent Scaffold-230 ± 401600 ± 300~7-fold
N1-Phenethyl-pseudo-akuammigine N1-phenethylation75%3.3 ± 0.61100 ± 200~333-fold
N1-Benzyl-pseudo-akuammigine N1-benzylation68%28 ± 51500 ± 300~54-fold
Akuammine Parent Scaffold-330 ± 501800 ± 200~5.5-fold
11-Bromo-akuammine C11-BrominationN/A220 ± 301000 ± 150~4.5-fold

Key SAR Insights:

  • N1-Position is Critical for Potency: The data clearly shows that alkylation at the N1 position of pseudo-akuammigine dramatically enhances µOR affinity.[8] The N1-phenethyl derivative is ~70 times more potent than the parent compound.[8][14] This suggests a crucial hydrophobic interaction within the µOR binding pocket.

  • Aromatic Ring Substitution Offers Fine-Tuning: While not as dramatic as N-alkylation, halogenation of the akuammine aromatic ring at the C11 position results in a modest increase in affinity for the µOR.[8] This indicates that this region of the molecule is also involved in receptor interactions and can be further explored to optimize binding.

  • Inherent Selectivity: The parent scaffolds show a slight preference for the µOR over the κOR. This selectivity is significantly amplified in the N1-phenethyl derivative, highlighting its potential as a more selective µOR probe or therapeutic lead.[8]

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel opioid receptor modulators. The semi-synthetic protocols and evaluation workflows detailed in these notes provide a robust framework for conducting systematic SAR studies. By correlating specific structural changes with biological activity, researchers can rationally design derivatives with enhanced potency, selectivity, and potentially improved therapeutic profiles, moving from a fascinating natural product to a promising drug candidate.

References

  • Frontiers. (n.d.). Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes.
  • American Chemical Society. (n.d.). Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds.
  • BenchChem. (n.d.). Head-to-head comparison of different synthetic routes to Akuammiline.
  • Morressier. (2021). Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida.
  • ResearchGate. (n.d.). Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudothis compound | Request PDF.
  • National Institutes of Health (NIH). (2023). Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes.
  • ResearchGate. (n.d.). Chemical synthesis of the Akuammiline alkaloid derivatives. Reagents....
  • UIC Indigo. (2024). Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids.
  • BenchChem. (n.d.). Application Notes and Protocols for the Semi-synthesis of Akuammilan Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae).
  • PubMed Central (PMC). (n.d.). Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom.
  • PubMed. (2019). Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudothis compound.
  • PubMed Central (PMC). (n.d.). Semi-synthesis in the exploration of opioid-targeting natural products.
  • Journal of Natural Products. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • National Institutes of Health (NIH). (n.d.). This compound | C21H24N2O3 | CID 1268096 - PubChem.
  • PubMed Central (PMC). (n.d.). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor.
  • ResearchGate. (n.d.). The Chemistry of the Akuammiline Alkaloids.
  • ACS Publications. (n.d.). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • PubMed. (1992). Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors.
  • PubMed Central (PMC). (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids.
  • UT Health San Antonio. (2021). Exploring the Chemistry of Alkaloids from MalaysianMitragyna speciosa(Kratom) and the Role of Oxindoles on Human Opioid Receptors.
  • PubMed. (2021). Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom.

Sources

Application Notes & Protocols: A Framework for Assessing the Abuse Potential of Akuammigine Using Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Akuammigine Question

This compound is an indole alkaloid found in the seeds of the West African tree Picralima nitida.[1][2] Traditionally, these seeds have been used to manage pain and fever.[3][4] This traditional use, coupled with increasing interest in plant-based alternatives to conventional analgesics, has brought this compound and its related alkaloids into the scientific spotlight. The primary pharmacological interest stems from evidence that other alkaloids from P. nitida interact with the endogenous opioid system. For instance, akuammine and pseudo-akuammigine are reported as mu-opioid receptor (µOR) agonists, while akuammicine is a kappa-opioid receptor (κOR) agonist.[5][6][7]

However, the specific pharmacology of this compound itself is less clear, with some studies showing it has little to no efficacy or affinity at opioid receptors.[8][9] Despite this, its structural similarity to other opioidergic compounds and its presence in a traditionally used remedy necessitates a rigorous evaluation of its potential for abuse and dependence. Anecdotal reports suggest a lack of euphoria or dependence associated with whole akuamma seed consumption, but this must be scientifically validated for the isolated alkaloid.[3]

This document provides a comprehensive, tiered framework of preclinical animal models designed to systematically evaluate the abuse potential of this compound. The protocols are grounded in established principles of behavioral pharmacology and are designed to yield robust, interpretable data to inform regulatory assessment and drug development.[10][11]

Part 1: A Phased Strategy for Abuse Potential Assessment

A logical, phased approach is critical for efficiently assessing the abuse liability of a novel compound. We propose a three-tiered strategy that progresses from initial screening of rewarding properties to a definitive evaluation of reinforcing efficacy and physical dependence. This progression allows for go/no-go decisions at each stage, optimizing resource allocation.

Logical Workflow for this compound Abuse Liability Testing

The following diagram illustrates the decision-making process in this tiered assessment.

G cluster_0 Tier 1: Rewarding Properties cluster_1 Tier 2: Reinforcing Efficacy cluster_2 Tier 3: Physical Dependence cpp Conditioned Place Preference (CPP) decision1 Rewarding? cpp->decision1 ivsa Intravenous Self-Administration (IVSA) decision2 Reinforcing? ivsa->decision2 withdrawal Naloxone-Precipitated Withdrawal end_high Conclusion: Significant Abuse Potential withdrawal->end_high start Initiate this compound Assessment pkpd Pharmacokinetic & Dose-Range Finding start->pkpd pkpd->cpp decision1->ivsa Yes end_low Conclusion: Low Abuse Potential decision1->end_low No decision2->withdrawal Yes decision2->end_low No

Caption: Tiered assessment workflow for this compound's abuse potential.

Part 2: Foundational Pharmacokinetic Considerations

Before commencing behavioral studies, establishing the pharmacokinetic (PK) profile of this compound is paramount. The route of administration, dosing, and sampling schedule for all subsequent experiments depend on this initial characterization. A recent comprehensive study on akuamma alkaloids in Sprague-Dawley rats provides critical insights.[12] It was noted that after oral administration of ground akuamma seeds, only akuammine resulted in significant systemic exposure, and it exhibited low oral bioavailability.[12]

This finding strongly suggests that oral administration of this compound may not be suitable for abuse liability studies due to poor and variable absorption. Therefore, parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection are recommended to ensure consistent and predictable systemic exposure. Dose-range finding studies should be conducted to identify doses that are behaviorally active but not debilitating (e.g., causing excessive sedation or motor impairment).

Part 3: Experimental Models and Protocols

Protocol 1: Conditioned Place Preference (CPP) - The Reward Screen

Causality & Rationale: The CPP paradigm is a Pavlovian conditioning model used to measure the motivational effects of a drug.[13] It assesses whether a substance has rewarding properties by determining if an animal will associate a specific environment with the drug's effects and subsequently prefer that environment.[14] It is an excellent first-tier screen as it is sensitive to the rewarding effects of opioids and does not require surgery or extensive training.[15]

G cluster_phase1 Phase 1: Habituation & Pre-Test cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Test P1_1 Day 1-3: Habituation (Free access to all chambers) P1_2 Day 4: Pre-Test (Measure baseline preference) P1_1->P1_2 P2_1 Day 5-12 (Alternating Days): Drug Pairing (this compound + Non-Preferred Side) P1_2->P2_1 P2_2 Day 5-12 (Alternating Days): Vehicle Pairing (Saline + Preferred Side) P1_2->P2_2 P3_1 Day 13: Test Day (Drug-free, free access) P2_1->P3_1 P2_2->P3_1 P3_2 Measure time spent in each chamber P3_1->P3_2

Caption: Standard three-phase protocol for a Conditioned Place Preference experiment.

  • Apparatus: A standard three-chamber CPP box with two larger outer chambers distinguished by distinct tactile (e.g., grid vs. mesh floor) and visual (e.g., black vs. white walls) cues, connected by a smaller, neutral start chamber.

  • Animals: Male Sprague-Dawley rats (250-300g). Group size should be determined by power analysis (typically n=8-12 per group).

  • Groups:

    • Vehicle Control (Saline, IP)

    • Positive Control (Morphine, 5 mg/kg, IP)

    • This compound (e.g., 1, 5, 10 mg/kg, IP) - doses selected based on PK and dose-ranging studies.

  • Phase 1: Habituation and Pre-Test (Days 1-4)

    • Days 1-3 (Habituation): Place each rat in the central chamber and allow free access to all chambers for 15-30 minutes to reduce novelty-induced stress.[16]

    • Day 4 (Pre-Test): Record the time spent in each of the two large chambers for 15 minutes. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded. Assign the initially non-preferred side as the drug-pairing chamber for each animal (unbiased design).

  • Phase 2: Conditioning (Days 5-12)

    • This phase consists of 8 conditioning sessions (4 drug, 4 vehicle) on alternating days.

    • Drug-Pairing Day: Administer this compound (or Morphine) and immediately confine the rat to its assigned drug-pairing chamber for 30 minutes.

    • Vehicle-Pairing Day: Administer saline and confine the rat to the opposite chamber for 30 minutes. The order of drug/vehicle days should be counterbalanced across animals.

  • Phase 3: Post-Conditioning Test (Day 13)

    • Withhold any injections. Place the rat in the central chamber and allow free access to the entire apparatus for 15 minutes.

    • Record the time spent in each chamber.

  • Data Analysis: Calculate a CPP score (Time in drug-paired chamber post-test minus time in drug-paired chamber pre-test). A significant positive score indicates a conditioned preference, suggesting rewarding properties.[17]

Treatment GroupDose (mg/kg, IP)NPre-Test Time in Paired Side (s) (Mean ± SEM)Post-Test Time in Paired Side (s) (Mean ± SEM)CPP Score (s) (Mean ± SEM)
Vehicle-12255 ± 20265 ± 2210 ± 15
Morphine512248 ± 18550 ± 35302 ± 30
This compound112260 ± 21280 ± 2520 ± 18
This compound512251 ± 19350 ± 3099 ± 24
This compound1012255 ± 22410 ± 32155 ± 28**
Hypothetical data shown. Statistical significance vs. Vehicle: *p<0.001, *p<0.05.
Protocol 2: Intravenous Self-Administration (IVSA) - The Reinforcement Gold Standard

Causality & Rationale: IVSA is considered the model with the highest face and predictive validity for assessing the abuse liability of a substance.[18][19] Unlike CPP, where the drug is passively administered, IVSA requires the animal to perform an operant response (e.g., pressing a lever) to receive a drug infusion directly into the bloodstream.[20] If a compound supports self-administration, it demonstrates that its pharmacological effects are sufficiently reinforcing to maintain drug-seeking and drug-taking behavior.[21]

G surgery Jugular Vein Catheterization Surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery acq Acquisition Training (FR1 Schedule) recovery->acq Catheter Patency Check dose_resp Dose-Response Determination (Varying doses) acq->dose_resp Stable Responding Achieved ext Extinction (Saline substitution) dose_resp->ext reinst Reinstatement Test (Drug prime or cue) ext->reinst

Caption: Multi-stage workflow for an IVSA study, from surgery to reinstatement.

  • Surgical Preparation: Anesthetize rats and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to exit at the mid-scapular region, where it is attached to a tether system.[19]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a tether system allowing the animal to move freely. One lever is designated "active" (results in drug infusion), and the other is "inactive" (no consequence).

  • Acquisition Phase (Fixed Ratio 1; FR1):

    • Following recovery, place rats in the operant chambers for daily 2-hour sessions.

    • Each press on the active lever results in a single IV infusion of this compound (e.g., 0.1 mg/kg/infusion) over ~5 seconds, often paired with a cue light or tone.

    • Inactive lever presses are recorded but have no programmed consequences.

    • Acquisition is typically achieved when a stable pattern of responding is observed (e.g., <20% variation in infusions over 3 consecutive days) and active lever presses significantly exceed inactive presses.

  • Dose-Response Evaluation:

    • Once responding is stable, test different unit doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) across sessions to determine the dose-effect curve. A classic inverted U-shaped curve is often observed for reinforcing drugs.

  • Extinction and Reinstatement:

    • Extinction: Replace the drug solution with sterile saline. Active lever presses no longer result in drug infusion, leading to a decline in responding.[20]

    • Reinstatement: After responding is extinguished, test the ability of stimuli to reinstate drug-seeking. This can be a non-contingent "priming" injection of this compound or presentation of the drug-associated cues. A robust reinstatement of lever pressing is a key feature of addictive-like behavior.[22]

PhaseDrug / Dose (mg/kg/infusion)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Infusions Earned (Mean ± SEM)
Acquisition This compound (0.1)85 ± 912 ± 378 ± 8
Dose-Response This compound (0.03)45 ± 610 ± 242 ± 5
Dose-Response This compound (0.3)50 ± 714 ± 445 ± 6
Extinction Saline15 ± 48 ± 20
Reinstatement This compound Prime (5 mg/kg, IP)65 ± 811 ± 30
Hypothetical data for a reinforcing compound. A lack of discrimination between active and inactive levers or a failure to acquire responding would suggest low reinforcing efficacy.
Protocol 3: Physical Dependence & Naloxone-Precipitated Withdrawal

Causality & Rationale: Chronic use of µOR agonists leads to neuroadaptive changes that result in physical dependence. This state is unmasked as a withdrawal syndrome when the drug is discontinued or an antagonist is administered.[23] Assessing whether chronic this compound produces physical dependence is a critical component of its abuse liability profile. Precipitating withdrawal with an opioid antagonist like naloxone provides a rapid and synchronized assessment of dependence severity.[24][25]

G start Implant Osmotic Minipumps (Vehicle, Morphine, or this compound) chronic Chronic Infusion (7-14 days) start->chronic challenge Naloxone Challenge (e.g., 1-4 mg/kg, SC) chronic->challenge observe Behavioral Observation (Record somatic signs for 30-60 min) challenge->observe measure Record Physiological Changes (Weight loss, temperature) observe->measure

Caption: Workflow for assessing physical dependence via naloxone-precipitated withdrawal.

  • Chronic Administration:

    • Surgically implant osmotic minipumps subcutaneously in mice for continuous delivery of the test compound over 7-14 days.

    • Groups:

      • Vehicle Control (Saline infusion)

      • Positive Control (Morphine, e.g., 20-40 mg/kg/day)

      • This compound (High dose shown to be behaviorally active, e.g., 20-50 mg/kg/day)

  • Naloxone Challenge:

    • At the end of the chronic infusion period, administer a subcutaneous (SC) injection of naloxone (e.g., 1-4 mg/kg).[24]

  • Observation and Scoring:

    • Immediately after naloxone injection, place the mouse in a clear observation chamber.

    • For the next 30-60 minutes, a trained observer, blind to the treatment conditions, should score the frequency and/or severity of somatic withdrawal signs.[26]

    • Record body weight before and after the observation period, as weight loss is a key sign of opioid withdrawal.[25]

  • Data Analysis: The primary endpoint is a global withdrawal score, calculated by summing the scores for each individual sign. Compare the scores between the different treatment groups. A significantly higher withdrawal score in the this compound group compared to the vehicle group would indicate the development of physical dependence.

SignDescriptionScore
Jumping Number of vertical leaps.1 point per jump
Wet-Dog Shakes Rapid, shuddering rotation of the head and torso.1 point per shake
Ptosis Drooping of the eyelids.0 (absent) or 1 (present)
Teeth Chattering Audible chattering of the teeth.0 (absent) or 1 (present)
Diarrhea / Genital Licking Presence of unformed stools or excessive grooming.0 (absent) or 1 (present)
Piloerection Hair standing on end.0 (absent) or 1 (present)
Weight Loss % change from pre-naloxone weight.Scored based on magnitude
Adapted from protocols for rodent opioid withdrawal.[25][26]

Part 4: Mechanistic Grounding

The rationale for this entire testing strategy is predicated on the potential interaction of this compound with the opioid system. Alkaloids from the same plant source are known µOR and κOR agonists.[27] The µ-opioid receptor, when activated by an agonist like morphine, primarily signals through the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuron and reduced neurotransmitter release, which underlies both analgesia and the rewarding effects that drive abuse.

Hypothesized Signaling Pathway for a µ-Opioid Agonist

G cluster_membrane Cell Membrane receptor μ-Opioid Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ca_channel Ca²+ Channel g_protein->ca_channel Inhibition k_channel K+ Channel g_protein->k_channel Activation camp ↓ cAMP ac->camp ca_influx ↓ Ca²+ Influx ca_channel->ca_influx k_efflux ↑ K+ Efflux k_channel->k_efflux agonist This compound (Hypothesized Agonist) agonist->receptor hyperpolar Hyperpolarization & Reduced Neuronal Firing camp->hyperpolar ca_influx->hyperpolar k_efflux->hyperpolar

Caption: Canonical G-protein signaling cascade following µ-opioid receptor activation.

Conclusion: Synthesizing the Evidence

The abuse potential of this compound cannot be determined by a single experiment. A comprehensive profile requires the integration of data from all three tiers of this framework.

  • Low Risk Profile: this compound fails to produce CPP, does not support intravenous self-administration, and does not induce physical dependence following chronic administration.

  • Intermediate Risk Profile: this compound produces CPP, suggesting some rewarding properties, but does not maintain the more rigorous behavior of self-administration and does not cause physical dependence. This may indicate a compound with low abuse liability.

  • High Risk Profile: this compound produces robust CPP, is readily self-administered (showing a clear dose-response relationship and maintaining behavior on par with a positive control), and chronic administration results in a significant naloxone-precipitated withdrawal syndrome. This profile would be similar to classic opioid agonists and indicate a high potential for abuse.

By systematically applying these validated animal models, researchers and drug developers can generate the necessary data to make informed decisions about the safety and potential for abuse of this compound, ensuring that its development as a potential therapeutic is guided by rigorous scientific evidence.

References

  • Buczko, W., et al. (1993). Naloxone precipitates nicotine abstinence syndrome in the rat. Psychopharmacology, 112(2-3), 339-42.
  • Brady, J. V. (1991). Animal models for assessing drugs of abuse. Neuroscience & Biobehavioral Reviews, 15(1), 35-43.
  • Schulteis, G., et al. (1998). Precipitated and conditioned withdrawal in morphine-treated rats. Psychopharmacology, 139(3), 265-74. [Link]

  • Taconic Biosciences. (2017). Animal Models of Addiction and the Opioid Crisis. Taconic Biosciences Website. [Link]

  • Martin, T. J., et al. (2020). Divergent profiles of fentanyl withdrawal and associated pain in mice and rats. bioRxiv. [Link]

  • Thompson, S. J., et al. (2021). Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation. eNeuro, 8(2). [Link]

  • Thomsen, M., & Caine, S. B. (2005). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR Journal, 46(4), 354-372. [Link]

  • Ginsburg, B. C., & Lamb, R. J. (2015). Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats. Behavioural Pharmacology, 26(3), 326-9. [Link]

  • Gour, A., et al. (2025). Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids. Journal of Chromatography B, 1247, 124713. [Link]

  • Venniro, M., et al. (2019). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 13, 18. [Link]

  • Spanagel, R. (2017). Animal models of addiction. Dialogues in Clinical Neuroscience, 19(3), 247-258. [Link]

  • Wang, J., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58581. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. bioRxiv. [Link]

  • ResearchGate. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate Publication. [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. [Link]

  • Tlustos, S. J., et al. (2021). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 15, 768582. [Link]

  • Koek, W., et al. (2014). Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice. Psychopharmacology, 231(11), 2211-2222. [Link]

  • Kawa, K., & Robinson, D. L. (2012). Methods for Intravenous Self Administration in a Mouse Model. ResearchGate Publication. [Link]

  • Creed, S. M., et al. (2020). Effects of akuammine and akuammidine in mouse models of thermal nociception. ResearchGate Figure. [Link]

  • ResearchGate. (2021). Morphine conditioning in a conditioned place preference (CPP) paradigm... ResearchGate Figure. [Link]

  • Creed, S. (2025). Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida. ACS Fall 2025 Meeting. [Link]

  • ResearchGate. (2002). Conditioned place preferences produced by various doses of morphine in... ResearchGate Figure. [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. ResearchGate Publication. [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73-6. [Link]

  • Gutridge, A. M., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience, 13(10), 1544-1552. [Link]

  • Smith, M. A., et al. (2021). A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice. Frontiers in Behavioral Neuroscience, 15, 680074. [Link]

  • Slosky, L. M., et al. (2022). Establishment of multi-stage intravenous self-administration paradigms in mice. Scientific Reports, 12(1), 21422. [Link]

  • Slosky, L. M., et al. (2022). Establishment of multi-stage intravenous self-administration paradigms in mice. Scientific Reports, 12, 21422. [Link]

  • Nader, M. A., & Mach, R. H. (2001). Intravenous Drug Self-Administration in Nonhuman Primates. Methods of Behavior Analysis in Neuroscience. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. [Link]

  • Iwu, M. M., & Klayman, D. L. (1994). Alkaloids of picralima nitida used for treatment of protozoal diseases. U.S.
  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(2-3), 101-8. [Link]

  • Wikipedia. (2023). Picralima. Wikipedia, The Free Encyclopedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in the Semi-Synthesis of Akuammigine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the semi-synthesis of Akuammigine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this fascinating class of indole alkaloids. This compound and its related structures, such as pseudo-akuammigine, serve as valuable scaffolds for developing novel therapeutics, particularly targeting opioid receptors.[1][2] However, their structural complexity presents unique challenges in chemical modification, often leading to purification difficulties and unexpected impurities.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind common issues, empowering you to diagnose and solve problems effectively in your own laboratory.

Section 1: General Troubleshooting & Reaction Monitoring

This section addresses common issues encountered during the setup and monitoring of semi-synthetic reactions involving the this compound core.

Question: My TLC analysis shows multiple unexpected spots, and the reaction appears messy. Where do I start?

Answer: A "messy" Thin Layer Chromatography (TLC) plate is a common but solvable issue. The first step is to systematically diagnose the root cause before attempting any purification. The primary culprits are often the stability of the starting material, reagent quality, or reaction conditions.

  • Causality: The polycyclic structure of this compound contains several reactive sites. The indole nitrogen, for example, can be sensitive to oxidation, while the methyl ester is susceptible to hydrolysis under acidic or basic conditions.[2][3] Instability can lead to a cascade of degradation products.

  • Troubleshooting Protocol:

    • Run Control Experiments: Set up three small-scale control reactions: one with only the starting material and solvent, one with the starting material and the base/acid, and one with the starting material and the coupling reagent. Monitor these by TLC against your main reaction. This will help identify if the starting material is degrading under the reaction conditions or if a specific reagent is causing side reactions.[4]

    • Re-evaluate Reagent Purity: Ensure all reagents are of appropriate quality and solvents are anhydrous if the reaction is moisture-sensitive. For example, in N-alkylation reactions, the presence of water can hydrolyze the alkylating agent and affect the efficacy of the base.

    • Check pH: Monitor the pH of the reaction mixture if applicable. Deviations from the optimal pH can promote side reactions or degradation.[5]

Question: The reaction seems to stop before all the starting material is consumed. What factors could be limiting the conversion?

Answer: Stalled reactions are frequently due to reagent degradation, insufficient equivalents of a key reagent, or product inhibition.

  • Causality: In many modifications, such as N-alkylations on the indole nitrogen of pseudo-akuammigine, the choice and amount of base are critical.[6] A base that is too weak may not fully deprotonate the indole, leading to a low reaction rate, while an insufficient molar equivalent will result in an incomplete reaction.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: Double-check the calculations for all reagents. For reactions that are not catalytic, ensure key reagents are present in at least stoichiometric amounts, and often in slight excess (1.1-1.5 equivalents).

    • Sequential Reagent Addition: If one of the reagents is known to be unstable under the reaction conditions, consider adding it portion-wise or via a syringe pump over the course of the reaction to maintain an effective concentration.

    • Temperature Profile: Ensure the reaction is maintained at the optimal temperature. Some reactions require an initial period at a lower temperature to control exotherms or prevent side reactions, followed by heating to drive the reaction to completion.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing a problematic reaction.

G start Reaction Monitored by TLC/LC-MS Shows an Issue incomplete Incomplete Conversion (Starting Material Remains) start->incomplete messy Multiple Unexpected Spots (Messy Reaction) start->messy new_spot Clean Conversion to Unknown Product start->new_spot reagents Check Reagent Stoichiometry & Purity incomplete->reagents Is stoichiometry correct? temp Verify Temperature & Reaction Time incomplete->temp Are conditions optimal? inhibit Consider Product Inhibition or Reagent Degradation incomplete->inhibit Are reagents stable? stability Run Control Reactions to Test Starting Material Stability messy->stability Is starting material stable? atmosphere Ensure Inert Atmosphere (N2 or Ar) if Needed messy->atmosphere Is reaction air-sensitive? purify_reagents Purify/Re-validate Key Reagents messy->purify_reagents Are reagents pure? characterize Isolate & Characterize (NMR, MS) new_spot->characterize Determine structure isomer Consider Isomerization (e.g., Epimerization) characterize->isomer rearrangement Consider Unexpected Rearrangement characterize->rearrangement

Caption: A general workflow for troubleshooting synthetic reactions.

Section 2: FAQs on Specific Impurities

This section dives into common impurities identified during the semi-synthesis of this compound derivatives and provides targeted advice.

Question: After my reaction and workup, I see a new, more polar spot on my TLC plate that wasn't in the reaction mixture. What is it likely to be?

Answer: The appearance of a new, polar impurity post-workup often points to degradation caused by the workup conditions themselves, typically exposure to acid or base.[4]

  • Causality & Identification:

    • Ester Hydrolysis: The methyl ester at the C16 position is a common site of hydrolysis.[2] Exposure to aqueous acid (like 1M HCl during an extraction) or base (like NaHCO₃ wash) can convert the ester to a carboxylic acid. The resulting carboxylate is significantly more polar and may streak on a silica TLC plate. To confirm, you can often see the mass change in an LC-MS analysis (loss of 14 Da, CH₂).

    • Oxidation: If the workup involves prolonged exposure to air, oxidation can occur. The indole ring system can be oxidized to form various products, including pseudoindoxyls, which are more polar.[7]

  • Troubleshooting & Prevention:

    • Test Stability: Before performing a workup on the entire batch, take a small aliquot of the crude reaction mixture and expose it to the planned aqueous wash (e.g., 1M HCl). Stir for 15-20 minutes and analyze by TLC to see if the polar impurity forms.

    • Milder Conditions: If hydrolysis is the issue, use milder workup conditions. Wash with saturated ammonium chloride (a weakly acidic salt) instead of strong acid, or use brine and dry the organic layer thoroughly. Minimize contact time with aqueous layers.

    • Inert Atmosphere: If oxidation is suspected, perform the workup and extraction quickly, and consider blanketing the separatory funnel with nitrogen.

Question: I performed an N-alkylation on pseudo-akuammigine, and my LC-MS shows a peak with the correct mass, but I have a major side-product with a mass corresponding to the addition of my alkylating agent minus H₂. What is this impurity?

Answer: This impurity is likely the result of an elimination reaction of your alkylating agent, catalyzed by the base used in the reaction.

  • Causality & Identification: Many N-alkylation reactions use a strong base (like NaH or K₂CO₃) and an alkyl halide (e.g., phenethyl bromide for opioid receptor potency enhancement).[2][6] If a strong, non-nucleophilic base is used with a primary or secondary alkyl halide, it can promote E2 elimination to form an alkene, especially at elevated temperatures. For example, using phenethyl bromide can lead to the formation of styrene. This is a common side reaction pathway that consumes both your alkylating agent and your base, reducing the yield of the desired product.

  • Troubleshooting & Prevention:

    • Choice of Base: Switch to a milder or more hindered base that is less likely to promote elimination. For instance, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective and less aggressive than sodium hydride.[2]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature is sufficient. Avoid excessive heating.

    • Alternative Alkylating Agent: If the problem persists, consider using an alkylating agent with a better leaving group that is less prone to elimination, such as an alkyl tosylate or mesylate, which can often be reacted under milder conditions.

Question: My final product appears pure by TLC but the ¹H NMR spectrum is broad or shows doubled peaks. What is the problem?

Answer: Broad or doubled peaks in an otherwise "clean" sample often indicate the presence of rotamers (rotational isomers) or a mixture of diastereomers.

  • Causality & Identification:

    • Rotamers: Amide bonds or other sterically hindered single bonds can exhibit slow rotation on the NMR timescale, leading to the appearance of two distinct sets of signals for the same compound. This is common in complex polycyclic systems. Running the NMR at an elevated temperature (e.g., 50-80 °C) can often cause these peaks to coalesce into a single, sharp set of signals as the rate of rotation increases.

    • Diastereomers: If a new stereocenter was created during the reaction and the reaction was not perfectly stereoselective, you will have a mixture of diastereomers. Diastereomers are distinct compounds with different physical properties and will show separate signals in the NMR spectrum. They often co-elute on standard silica gel TLC.

  • Troubleshooting & Purification:

    • Variable Temperature NMR: To diagnose rotamers, acquire a ¹H NMR spectrum at a higher temperature. If the doubled peaks merge, the issue is conformational isomers.

    • High-Resolution Chromatography: If the peaks do not coalesce at high temperatures, you have a mixture of diastereomers. These can often be separated using more advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) on a C18 or chiral column is a powerful method.[8] Alternatively, careful optimization of flash column chromatography using a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may achieve separation.

Section 3: Protocols for Purification & Analysis

Success in semi-synthesis is critically dependent on robust purification and analytical methods.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to separate closely related this compound derivatives, such as diastereomeric mixtures or products from minor side reactions.

  • TLC Method Development:

    • Select a starting solvent system (e.g., 95:5 Dichloromethane/Methanol).

    • Spot the crude mixture on a TLC plate and develop.

    • Aim for an Rf value of ~0.2-0.3 for the desired product. Adjust solvent polarity to achieve this.

    • To improve the separation of close spots, try adding a small amount of a third solvent. For basic compounds like alkaloids, adding 0.5-1% triethylamine (TEA) can reduce tailing and improve resolution. For acidic impurities, adding 0.5-1% acetic acid can have a similar effect.

  • Column Packing:

    • Use a column with a diameter appropriate for the sample size (see table below).

    • Pack the column using the "slurry method" with the initial, low-polarity mobile phase to ensure a well-packed, homogenous stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined during TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution). A slow, shallow gradient is more effective for separating close-running compounds than a steep one.

    • Collect small fractions and analyze them by TLC to identify which contain the pure product.

Sample Mass (mg)Silica Gel (g)Column Diameter (mm)Fraction Size (mL)
10 - 1005 - 2010 - 205 - 10
100 - 50020 - 10020 - 4015 - 25
500 - 2000100 - 30040 - 6030 - 50
Caption: Guidelines for selecting flash chromatography parameters.
Protocol 2: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for accurately determining the purity of a final compound.[8][9]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-21 min: 90% to 10% B

      • 21-25 min: 10% B

  • Analysis:

    • Integrate the peak area of the main product and all impurities.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Impurity Formation Pathway Visualization

This diagram illustrates a common side reaction: the base-catalyzed elimination of an alkyl halide during an N-alkylation reaction.

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway N_H Pseudo-akuammigine (Indole N-H) N_Anion Indole Anion N_H->N_Anion + Base (-BH+) Product N-Alkylated Product N_Anion->Product + R-CH2CH2-Br Alkyl_Halide Alkyl Halide (R-CH2CH2-Br) Alkene Alkene Impurity (R-CH=CH2) Alkyl_Halide->Alkene + Strong Base (-BH+, -Br) Base Base (e.g., NaH) Base->N_Anion Base->Alkene

Caption: Competing SN2 (desired) and E2 (impurity) pathways.

References

  • BenchChem (2025). Application Notes and Protocols for the Semi-Synthesis of Akuammiline Derivatives.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268096, this compound. PubChem. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for the Semi-synthesis of Akuammilan Derivatives.
  • Riley, A. P., & Cheloha, R. W. (2025). Semi-synthesis in the exploration of opioid-targeting natural products. PubMed Central. Available at: [Link]

  • Argade, M. D., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. PubMed Central. Available at: [Link]

  • BenchChem (2025). Cross-validation of different analytical methods for Akuammine quantification.
  • Riley, A. P., & Cheloha, R. W. (2025). Semi-synthesis in the exploration of opioid-targeting natural products. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 181921, this compound pseudoindoxyl. PubChem. Available at: [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Available at: [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Sonawane, S., & Gide, P. (2011). Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form. PubMed. Available at: [Link]

  • Zhang, H., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Available at: [Link]

  • Steiner, U., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. Available at: [Link]

  • MDPI (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic analysis of Akuammigine and its structurally related alkaloids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust and efficient HPLC separation methods for these valuable natural products. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to overcome common challenges in your analytical workflow.

The Challenge of Separating this compound and Its Congeners

This compound is a prominent indole alkaloid found in the seeds of Picralima nitida, a plant with a long history of use in traditional African medicine. The therapeutic potential of this compound and its related alkaloids, such as akuammicine, pseudothis compound, and picraline, has garnered significant interest in the pharmaceutical industry. However, the structural similarity of these compounds presents a considerable challenge for chromatographic separation. Their shared indole core and subtle variations in functional groups necessitate a highly optimized HPLC method to achieve baseline resolution, which is crucial for accurate quantification and isolation.

This guide will provide a systematic approach to method development and troubleshooting, empowering you to achieve optimal separation of these complex analytes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC separation of this compound and related alkaloids. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Poor Resolution and Co-elution of Alkaloid Peaks

Poor resolution is the most common hurdle in the analysis of structurally similar alkaloids. This often manifests as overlapping peaks, making accurate quantification impossible.

Underlying Causes:

  • Inadequate Mobile Phase Strength: An inappropriate organic-to-aqueous ratio can lead to either rapid elution with no separation or excessive retention with broad peaks.

  • Incorrect Mobile Phase pH: The ionization state of alkaloids is highly pH-dependent. At a pH close to their pKa, small changes can significantly impact retention and selectivity.

  • Suboptimal Stationary Phase: The choice of HPLC column (e.g., C18, C8, Phenyl-Hexyl) plays a critical role in the separation mechanism. A standard C18 column may not always provide the best selectivity for these alkaloids.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Optimization:

    • Rationale: The basic nitrogen atoms in the indole alkaloid structure are readily protonated. Controlling the pH of the mobile phase is therefore the most powerful tool for manipulating the retention and selectivity of these compounds.

    • Protocol:

      • Determine the pKa values of your target alkaloids, if available. For many indole alkaloids, the pKa is in the range of 7.5-8.5.

      • Prepare a series of mobile phase buffers at different pH values, for example, pH 3.0, 4.5, 6.0, and 7.5. Use a buffer concentration of 10-25 mM (e.g., ammonium formate, ammonium acetate, or phosphate buffer).

      • Perform isocratic or gradient runs with each buffer system, keeping the organic modifier (e.g., acetonitrile or methanol) and other parameters constant.

      • Analyze the resulting chromatograms for changes in retention time and, more importantly, selectivity (the spacing between peaks).

      • Plot retention time versus pH to visualize the effect of pH on each alkaloid. The optimal pH will be where the greatest separation between critical pairs is achieved.

  • Solvent Type and Composition Evaluation:

    • Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities. Acetonitrile is generally a stronger solvent and can provide sharper peaks, while methanol may offer unique selectivity for polar compounds.

    • Protocol:

      • Using the optimal pH determined above, prepare mobile phases with both acetonitrile and methanol as the organic modifier.

      • Run identical gradients for both solvent systems.

      • Compare the chromatograms for resolution and peak shape. In some cases, a ternary mixture (e.g., water/acetonitrile/methanol) can provide a unique selectivity that cannot be achieved with a binary system.

  • Stationary Phase Screening:

    • Rationale: While C18 is the workhorse of reversed-phase chromatography, alternative stationary phases can offer different retention mechanisms and improved selectivity for alkaloids.

    • Protocol:

      • If poor resolution persists, screen a small set of columns with different stationary phases. Good candidates for alkaloid separation include:

        • Phenyl-Hexyl: Offers pi-pi interactions with the aromatic indole ring system.

        • Embedded Polar Group (EPG): Columns with an embedded amide or carbamate group can reduce peak tailing for basic compounds.

        • Biphenyl: Provides enhanced pi-pi interactions compared to phenyl-hexyl phases.

      • Use the best mobile phase conditions identified in the previous steps to evaluate each column.

Workflow for Optimizing Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution/ Co-elution Observed ph_opt Step 1: Optimize Mobile Phase pH start->ph_opt solvent_opt Step 2: Evaluate Organic Solvent (ACN vs. MeOH) ph_opt->solvent_opt If resolution still poor column_screen Step 3: Screen Alternative Stationary Phases solvent_opt->column_screen If resolution still poor end Resolution Achieved column_screen->end If successful G cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed check_load Is Sample Load Too High? start->check_load reduce_load Reduce Sample Concentration check_load->reduce_load Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_load->check_solvent No end Symmetric Peak Shape reduce_load->end match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes add_modifier Add Mobile Phase Modifier (e.g., TEA) check_solvent->add_modifier No match_solvent->end add_modifier->end

Caption: A decision tree for diagnosing and solving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound and its related alkaloids?

A1: A good starting point is a reversed-phase method using a C18 column. Begin with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Formic acid will protonate the alkaloids, leading to better peak shape and retention on a C18 column. A generic gradient of 10-90% acetonitrile over 20-30 minutes is a reasonable starting point for scouting.

Q2: How does temperature affect the separation of these alkaloids?

A2: Temperature can have a significant impact on selectivity. Increasing the column temperature will decrease the viscosity of the mobile phase, leading to lower backpressure and often sharper peaks. More importantly, temperature can alter the selectivity between closely eluting compounds. It is recommended to evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) during method development to see if it improves the separation of your critical pairs.

Q3: Should I use UHPLC instead of HPLC?

A3: Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant advantages for separating complex mixtures like plant extracts. The use of sub-2 µm particles in UHPLC columns leads to higher efficiency and resolution, allowing for faster separations without sacrificing performance. If you have access to a UHPLC system, it is highly recommended for this application. The principles of method development are the same as for HPLC, but you will be able to run much faster gradients.

Q4: What detection wavelength should I use for this compound and related alkaloids?

A4: Indole alkaloids typically have strong UV absorbance due to their chromophore. A photodiode array (PDA) detector is ideal as it allows you to monitor a range of wavelengths and identify the optimal wavelength for each compound. Generally, a wavelength between 220 nm and 280 nm will provide good sensitivity for most indole alkaloids. It is advisable to run a UV scan of your standards to determine the lambda max for each compound of interest.

Q5: Can I use mass spectrometry (MS) for detection?

A5: Yes, coupling HPLC with mass spectrometry (HPLC-MS) is a very powerful technique for the analysis of alkaloids. MS provides molecular weight information, which can help to identify known alkaloids and tentatively identify unknown ones. Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of alkaloids. If using MS, be mindful of mobile phase additives. Volatile buffers like ammonium formate and formic acid are compatible with MS, while non-volatile buffers like phosphate are not.

Data Summary Table

ParameterRecommendationRationale
Column Start with C18, 3.5-5 µm. Consider Phenyl-Hexyl or Biphenyl for alternative selectivity.C18 is a good general-purpose column. Phenyl-based phases can offer enhanced selectivity for aromatic compounds.
Mobile Phase Water and Acetonitrile (or Methanol) with a buffer or acid modifier.Acetonitrile often provides better peak shape. Methanol can offer different selectivity.
pH/Modifier 0.1% Formic Acid (pH ~2.7) or Ammonium Formate buffer (pH 3-6).Low pH protonates alkaloids for good retention and peak shape on C18. Buffering provides pH stability.
Gradient Start with a broad scouting gradient (e.g., 10-90% organic over 20-30 min).Allows for elution of all compounds and provides a starting point for optimization.
Temperature 30-40 °C.Elevated temperature can improve efficiency and alter selectivity.
Detection PDA/DAD (220-280 nm) or MS (ESI+).PDA allows for wavelength optimization. MS provides structural information.

References

  • HPLC Method Development for Pharmaceuticals. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Practical HPLC Method Development. Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons. [Link]

  • Analysis of Alkaloids - A Review. Dilli, K., & Choudhury, A. (2018). Journal of Advanced Scientific Research, 9(2), 01-11. [Link]

  • Influence of pH on Reversed-Phase HPLC. Waters Corporation. (2012). Controlling pH in Reversed-Phase Separations. [Link]

  • Troubleshooting HPLC: Peak Tailing. Restek Corporation. (2020). A Guide to HPLC and LC-MS Troubleshooting. [Link]

Addressing the limited in vivo efficacy of natural Akuammigine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Akuammigine In Vivo Efficacy

Introduction: Navigating the Challenges of this compound Research

Welcome to the technical support center for this compound research. As scientists and drug development professionals, you are likely drawn to the therapeutic potential of this unique monoterpenoid indole alkaloid, traditionally sourced from the seeds of Picralima nitida.[1][2] However, a common and significant challenge reported in the field is the discrepancy between the anecdotal therapeutic use of P. nitida seeds and the often limited or negligible in vivo efficacy observed with isolated, natural this compound in controlled laboratory settings.

This guide is designed to serve as a high-level troubleshooting resource. We will dissect the primary reasons for these efficacy challenges—rooted in pharmacology and pharmacokinetics—and provide actionable, protocol-driven solutions to help you overcome them. A crucial point of clarification is that while "this compound" is often used as a general term, studies have revealed that related alkaloids from the same source, such as pseudo-akuammigine and akuammine , are more potent ligands for opioid receptors.[1][3][4] In fact, pure this compound has demonstrated little to no efficacy in opioid bioassays, suggesting its direct role as an analgesic may be minimal.[5] This guide will address the limitations of the broader class of Akuamma alkaloids, with a focus on strategies applicable to improving the in vivo performance of these challenging natural products.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Core Issues

This section addresses the most common initial questions researchers face when their experimental results with Akuamma alkaloids do not meet expectations.

Q1: We are administering natural pseudo-akuammigine to rodents based on literature reports, but see minimal to no analgesic effect. What is the primary reason for this failure?

A: This is a frequent observation and it stems from a combination of two key factors:

  • Inherent Low Potency: Natural Akuamma alkaloids like akuammine and pseudo-akuammigine are weak agonists of the mu-opioid receptor (µOR).[3][6] Their binding affinity and functional potency are often in the micromolar range, which is significantly lower than standard opioid analgesics. This means a much higher concentration is required at the target receptor to elicit a biological response, a level that is difficult to achieve in vivo.

  • Poor Pharmacokinetics (PK): Even if the compound has some activity, its ability to reach the target tissue in sufficient concentration is severely hampered. The primary PK hurdles for these alkaloids are low oral bioavailability, rapid metabolic clearance, and potentially poor penetration of the blood-brain barrier (BBB).[7][8][9]

Q2: What specific pharmacokinetic barriers are most critical for orally administered Akuamma alkaloids?

A: The most critical barriers are poor absorption and extensive first-pass metabolism.[7][8] A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) study on several Akuamma alkaloids revealed that even with high cell permeability in lab models, the oral bioavailability of akuammine was low in rats.[9] This is compounded by metabolic instability; the same study noted that akuammine and akuammiline have very short half-lives in the presence of rat liver microsomes, indicating they are cleared from the body quickly.[9]

Q3: What is the "first-pass effect" and how does it specifically impact our experiments?

A: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[10][11] When a drug is administered orally, it is absorbed from the gut and enters the portal vein, which leads directly to the liver.[10] The liver is the body's primary metabolic hub and can extensively metabolize the drug, inactivating a large fraction of the dose before it ever has a chance to circulate to its target sites.[10][12] For Akuamma alkaloids, this means a large portion of your oral dose is likely being destroyed in the liver, leading to sub-therapeutic plasma concentrations and a lack of efficacy.[13]

Q4: Given the low potency, should we abandon natural alkaloids in favor of synthetic derivatives?

A: Not necessarily, but this highlights the importance of a medicinal chemistry strategy. The natural alkaloid scaffold provides a valuable starting point. Research has shown that semi-synthetic modification can dramatically improve potency. For instance, adding a phenethyl group to the N1 position of pseudo-akuammigine resulted in a 70-fold increase in potency at the µOR, which directly translated to improved analgesic efficacy in animal models.[3][14] Therefore, the most effective path forward often involves using the natural product as a template for targeted chemical optimization.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance and step-by-step protocols to experimentally diagnose and solve the key issues limiting in vivo efficacy.

Issue: Poor Oral Bioavailability & Low Systemic Exposure

Your first step is to confirm that poor bioavailability is the culprit and then systematically improve it through formulation.

Before investing in complex formulations, you must quantify the problem. A preliminary PK study in rodents is essential to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, representing total exposure). Low Cmax and AUC values after oral dosing compared to intravenous (IV) dosing confirm poor bioavailability.

Many natural products suffer from poor aqueous solubility, which is a primary driver of low oral absorption.[7][15] Enhancing solubility and dissolution is key. The table below compares common preclinical formulation strategies.

Formulation StrategyMechanism of ActionKey AdvantagesKey DisadvantagesBest For...
Co-solvents Increases drug solubility in the vehicle using water-miscible organic solvents (e.g., PEG400, DMSO).[16]Simple to prepare; suitable for early-stage screening.Can precipitate upon dilution in GI fluids; potential for solvent toxicity.Rapid, small-scale in vivo screens.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a fine emulsion in the gut to enhance absorption.[17][18]Improves solubility, bypasses dissolution step, can enhance lymphatic uptake to reduce first-pass effect.More complex to develop and characterize; potential for GI irritation.Compounds with high lipophilicity (LogP > 2).
Nanoparticle Suspensions Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[7][19]Significant improvement in dissolution rate; suitable for various administration routes.Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation.Poorly soluble compounds that are crystalline.
Amorphous Solid Dispersions The crystalline drug is molecularly dispersed within a polymer matrix, preventing crystallization and enhancing dissolution.[17][20]Achieves high drug loading; can create supersaturated solutions in the gut for enhanced absorption.Can be physically unstable (recrystallization); requires careful polymer selection.Compounds that can be made amorphous and are prone to crystallization.

This protocol provides a starting point for developing a lipid-based formulation to improve the oral bioavailability of this compound or its analogs.

  • Objective: To formulate a pseudo-akuammigine SEDDS for preclinical oral gavage in rodents.

  • Rationale: By pre-dissolving the lipophilic alkaloid in a lipid vehicle, we bypass the slow dissolution step in the gut, presenting the drug in a readily absorbable form.

Reagents & Equipment:

  • Pseudo-akuammigine

  • Capryol™ 90 (Oil phase)

  • Kolliphor® RH 40 (Surfactant)

  • Transcutol® HP (Co-solvent)

  • Glass vials, magnetic stirrer, and stir bars

  • Positive displacement pipette

  • Deionized water

Procedure:

  • Screening for Excipient Solubility: Determine the solubility of pseudo-akuammigine in various oils, surfactants, and co-solvents to select the best components. Place an excess amount of the compound in 1 mL of each excipient, vortex for 2 minutes, and shake at 37°C for 48 hours. Centrifuge and analyze the supernatant by HPLC to quantify solubility.

  • Formulation Preparation: Based on solubility data, prepare a series of formulations. For a starting point, try a ratio of 30% Capryol 90, 50% Kolliphor RH 40, and 20% Transcutol HP (w/w).

  • Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

  • Heat the mixture to 40°C on a magnetic stirrer and mix until a homogenous, clear liquid is formed.

  • Add the calculated amount of pseudo-akuammigine to the vehicle and continue stirring until it is completely dissolved.

  • Characterization - Emulsification Test: Add 100 µL of the prepared SEDDS formulation to 100 mL of deionized water in a beaker with gentle stirring.

  • Observe the emulsification process. A successful SEDDS will spontaneously form a clear or slightly bluish-white, stable microemulsion. Record the time it takes to emulsify.

  • Dosing: The final formulation can be dosed directly via oral gavage. Ensure the dose volume is appropriate for the animal model (e.g., 5-10 mL/kg for rats).

Issue: Rapid Metabolism & Short Half-Life

If formulation improvements are insufficient, the compound is likely being cleared too quickly.

This assay is the industry standard for assessing Phase I metabolic stability.

  • Objective: To determine the intrinsic clearance rate of an Akuamma alkaloid in the presence of liver metabolic enzymes.

  • Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. A short half-life in this assay predicts high in vivo hepatic clearance and a short duration of action.

Reagents & Equipment:

  • Test compound (e.g., pseudo-akuammigine)

  • Pooled liver microsomes (e.g., from rat or human)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator or water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare Solutions: Prepare a stock solution of the test compound in a minimal amount of DMSO. Prepare working solutions of microsomes and the NADPH system in phosphate buffer.

  • Incubation: In a microcentrifuge tube, add the liver microsomes and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes to allow temperature equilibration.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line gives the rate constant (k). The half-life (T½) is calculated as 0.693 / k . A T½ of <30 minutes is generally considered metabolically unstable.

If the compound is metabolically unstable, rational drug design is required.

  • Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the specific sites on the molecule that are being modified by metabolic enzymes.

  • Block Metabolism: Modify the chemical structure at these "hotspots" to prevent metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom (a common bioisostere) can block oxidation at that site.

  • Optimize for Potency: As demonstrated with N1-phenethyl-pseudo-akuammigine, modifications can simultaneously improve potency and potentially alter metabolic profiles.[3] This iterative process of synthesis and testing is central to modern drug discovery.

Issue: Insufficient Brain Penetration (for CNS-Active Drugs)

For analgesia, the drug must cross the blood-brain barrier (BBB).

This classic assay provides a quantitative measure of BBB integrity and permeability. While it measures disruption rather than active transport, a high signal indicates a leaky barrier or that the compound itself is causing leakage.

  • Objective: To quantify the extravasation of Evans Blue dye into the brain parenchyma as a measure of BBB permeability.

  • Rationale: Evans Blue dye binds tightly to serum albumin. Under normal conditions, this large complex cannot cross the BBB. If the dye is detected in the brain tissue, it indicates that the barrier has been compromised.[21]

Reagents & Equipment:

  • Evans Blue dye (2% in saline)

  • Test compound and vehicle

  • Anesthetized rodents

  • Saline for perfusion

  • Formamide for extraction

  • Spectrophotometer

Procedure:

  • Compound Administration: Administer the test compound (or vehicle control) to the animals via the desired route (e.g., IV, IP).

  • Dye Injection: After a set period, inject Evans Blue dye (e.g., 2 mL/kg) intravenously. Allow the dye to circulate for 1-2 hours.

  • Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline until the fluid running from the right atrium is clear. This removes all dye from the blood vessels.

  • Brain Extraction: Carefully dissect the brain, weigh it, and homogenize it in a known volume of formamide.

  • Extraction: Incubate the homogenate at 60°C for 24-48 hours to extract the dye from the tissue.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[21] Create a standard curve with known concentrations of Evans Blue in formamide to calculate the amount of dye per gram of brain tissue.

  • Interpretation: A significant increase in Evans Blue concentration in the brains of compound-treated animals compared to controls indicates BBB disruption.

Improving BBB penetration requires optimizing the molecule's physicochemical properties and may involve advanced delivery systems.

  • In Silico Prediction: Before synthesis, use computational models to predict BBB permeability based on properties like molecular weight (<400-500 Da), lipophilicity (LogP between 1-3), and topological polar surface area (TPSA < 90 Ų).[22]

  • Targeted Delivery: More advanced strategies include encapsulating the drug in nanoparticles coated with ligands that bind to receptors (e.g., transferrin receptor) on the BBB, tricking the barrier into actively transporting the drug into the brain.[23]

Part 3: Data Summaries & Visualizations

Data Tables

Table 1: Comparative Opioid Receptor Binding Affinities (Ki) of Natural Akuamma Alkaloids This table summarizes why focusing solely on this compound for opioid effects is problematic. Data shows other alkaloids are more relevant targets for optimization.

Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
Akuammine0.5>10>10[24]
Akuammidine0.62.48.6[24]
Akuammicine>10>100.2[24]
This compound >10 >10 >10 [24]
Pseudo-akuammigine>10>10>10[24]

Note: Lower Ki value indicates higher binding affinity. Values >10 µM are generally considered inactive.

Table 2: Impact of Medicinal Chemistry on Pseudo-akuammigine Efficacy This table demonstrates the success of a structure-based modification approach.

CompoundµOR Potency Increase (fold)In Vivo Analgesic Efficacy (Tail-Flick Assay ED₅₀, mg/kg)Reference
Pseudo-akuammigine (Natural)1 (Baseline)Minimal effect observed[3]
N1-phenethyl-pseudo-akuammigine (Semi-synthetic)7077.6[3][24]
Diagrams

G

G

References

  • Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC. (PubMed Central) [Link]

  • Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applications. (Source not specified) [Link]

  • Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. (PubMed Central) [Link]

  • Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. (Current Topics in Medicinal Chemistry) [Link]

  • Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine. (ResearchGate) [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (ResearchGate) [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (ACS Publications) [Link]

  • The Protective Mechanism for the Blood–Brain Barrier Induced by Aminoguanidine in Surgical Brain Injury in Rats - PMC. (PubMed Central) [Link]

  • Alterations of blood-brain barrier (BBB) permeability in hyperammonemia: an overview. (ResearchGate) [Link]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC. (PubMed Central) [Link]

  • Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. (PubMed) [Link]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (ResearchGate) [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (MDPI) [Link]

  • Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids. (Sci-Hub) [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today) [Link]

  • Natural products in drug discovery: advances and effective strategies. (Venus Remedies) [Link]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (SciSpace) [Link]

  • Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids. (PubMed) [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (Journal of Natural Products) [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (ResearchGate) [Link]

  • Strategies and Techniques of Drug Discovery from Natural Products. (ResearchGate) [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC. (PubMed Central) [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (Hilaris Publisher) [Link]

  • Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids. (ResearchGate) [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (Aragen) [Link]

  • Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida. (ACS Fall 2025) [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (Semantic Scholar) [Link]

  • Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). (PubMed) [Link]

  • Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC. (PubMed Central) [Link]

  • (PDF) Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. (ResearchGate) [Link]

  • This compound | C21H24N2O3. (PubChem) [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (PubMed Central) [Link]

  • Effects of agmatine on blood-brain barrier stabilization assessed by permeability MRI in a rat model of transient cerebral ischemia. (PubMed) [Link]

  • First pass effect. (Wikipedia) [Link]

  • First-pass effect. (Canadian Society of Pharmacology and Therapeutics) [Link]

  • First-Pass Effect. (NCBI Bookshelf) [Link]

  • Study of First-Pass Metabolism and its Uses. (Walsh Medical Media) [Link]

Sources

Strategies to reduce the variability of results in Akuammigine behavioral assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reducing Result Variability and Enhancing Reproducibility

Introduction

Akuammigine is an indole alkaloid derived from the seeds of Picralima nitida, traditionally used in West African medicine for its analgesic properties.[1] Modern pharmacological studies have identified its activity as a mu-opioid receptor (μOR) agonist, similar to its more abundant counterpart, pseudo-akuammigine.[2][3] While promising, researchers often face a significant challenge in preclinical studies: high variability in behavioral assay results. This variability can obscure true pharmacological effects, leading to misinterpretation of data and hindering drug development.

This guide provides a comprehensive framework for researchers to identify and mitigate common sources of variability in this compound behavioral assays. By adopting a systematic and controlled approach, you can enhance the reliability, reproducibility, and overall integrity of your findings. This document moves beyond a simple checklist, offering causal explanations for experimental choices to empower you to design robust and self-validating studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary behavioral effects?

This compound is an alkaloid that acts as an agonist at the mu-opioid receptor (μOR).[2] Its primary reported effects in animal models are analgesic (pain-relieving) and anti-inflammatory, consistent with the actions of other μOR agonists.[1][4] Behavioral assays for these effects typically include the hot-plate and tail-flick tests for nociception.[2]

Q2: Why are my behavioral assay results with this compound so variable?

Variability is an inherent challenge in all behavioral research due to the complex interplay of genetics, environment, and experience.[5] For natural compounds like this compound, this is compounded by factors related to the compound itself (purity, stability, vehicle), the animal model (sex, strain, handling history), and the experimental procedure (environment, time of day, experimenter effects).[6][7]

Q3: What are the most common behavioral assays used to study this compound?

Given its primary mechanism as a μOR agonist, the most relevant assays are those measuring nociception, such as the Hot-Plate Test and Tail-Flick Test .[2] To assess other potential CNS effects, such as sedation or anxiety, researchers may also use the Open Field Test (OFT) for locomotor activity and exploratory behavior or the Elevated Plus Maze (EPM) for anxiety-like behavior.[8]

Q4: Is it better to use this compound or the whole Picralima nitida seed extract?

This depends on the research question. Using a purified compound like this compound allows for the precise study of a single molecule's mechanism of action. However, whole extracts contain a complex mixture of alkaloids and other phytochemicals that may act synergistically.[1] Studies on crude extracts have shown potential for hepatorenal adverse effects at high doses, a toxicity profile that may differ for the isolated alkaloid.[1] For mechanistic studies, a purified and characterized compound is essential; for exploring traditional medicine, a standardized extract may be more relevant.[9]

Troubleshooting Guide: A Systematic Approach to Variability

This section addresses specific issues in a question-and-answer format, categorized by the source of variability.

Category 1: The Compound - Purity, Formulation, and Dosing

Q: My results are inconsistent between different batches or suppliers of this compound. What's wrong?

A: The chemical integrity of your test compound is paramount. Variability can stem from:

  • Purity and Contaminants: Natural product isolates can vary significantly in purity. Contaminants may have their own biological activity, confounding your results. Solution: Always source compounds from a reputable supplier that provides a Certificate of Analysis (CoA) detailing purity (typically via HPLC or LC-MS).

  • Stability: this compound, like many alkaloids, can degrade over time, especially when exposed to light, oxygen, or improper temperatures. Solution: Store the compound according to the manufacturer's instructions (typically cool, dark, and dry). Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

Q: How do I choose the right vehicle for solubilizing this compound, and does it really matter?

A: The vehicle is not just a solvent; it's a treatment. An improper vehicle can cause stress, inflammation, or have its own behavioral effects, masking or altering the effect of this compound.

  • Causality: The ideal vehicle should be non-toxic, have a neutral pH, and be behaviorally inert. Common vehicles like DMSO can have independent anti-inflammatory and behavioral effects. Saline is often preferred, but many alkaloids have poor aqueous solubility.

  • Protocol:

    • Start with a small amount of a solubilizing agent like Tween 80 (e.g., 1-5%) or DMSO (e.g., <10%).

    • Add this to your vehicle (e.g., sterile saline or water).

    • Gently warm and sonicate the solution to aid dissolution.

    • Crucially, always run a "vehicle-only" control group. This is the only way to definitively separate the effects of this compound from the effects of your vehicle.

Q: I'm seeing either no effect or toxic effects. How do I determine the correct dose?

A: The therapeutic window for this compound may be narrow. Studies with the related alkaloid pseudo-akuammigine in rats have shown analgesic and anti-inflammatory effects at oral doses of 1.0, 5.0, and 50 mg/kg.[4] However, these may not translate directly to this compound or to mice.

  • Self-Validation: Do not rely on a single dose. A dose-response study is essential to establish the efficacy and safety of your specific compound batch in your animal model.

  • Workflow:

    • Conduct a literature search for starting doses.[4][10]

    • Design a study with at least 3-4 doses spanning a logarithmic range (e.g., 1, 10, 50 mg/kg) plus a vehicle control.

    • Observe animals closely for signs of toxicity (e.g., lethargy, seizures, respiratory distress) as well as the desired behavioral effect. This will establish your effective dose range.

Category 2: The Animal - Biological and Husbandry Factors

Q: Do the strain, sex, or age of my animals really impact the results that much?

A: Yes, these are critical sources of variation.[7]

  • Strain: Different inbred strains (e.g., C57BL/6J vs. BALB/c mice) have vastly different baseline levels of anxiety, activity, and drug metabolism.[7] Using a single, consistent strain is mandatory.

  • Sex: Females have an estrous cycle, during which hormone fluctuations can significantly impact performance in behavioral assays.[5] If using females, you must either monitor the estrous cycle and test at a specific stage or ensure your groups are balanced across all stages. For initial studies, using only males can reduce this source of variability.[11]

  • Age: Behavior and drug response change with age. Use a narrow, consistent age range (e.g., 8-12 weeks for adult mice) and ensure all experimental groups are age-matched.[12]

Q: I handle my mice the same way every time. Why is handling still a suspected issue?

A: The method of handling is as important as its consistency. Traditional tail-lifting is highly aversive and induces stress and anxiety, which directly impacts exploration and performance in behavioral tests.[13][14][15]

  • Causality: Stress from aversive handling elevates corticosterone levels, which can confound the results of tests measuring anxiety or pain sensitivity.[16] An anxious animal will behave differently in an Open Field or Elevated Plus Maze, regardless of the drug's effect.[17]

  • Best Practice: Switch to non-aversive handling methods.

    • Tunnel Handling: Guide the mouse into a clear plastic tunnel to lift it.

    • Cup Handling: Scoop the mouse up with cupped hands.

  • Benefit: Mice handled with these methods show less anxiety and more active exploration, leading to more reliable data.[13] This simple change can dramatically improve the quality of your results.[15]

Q: Could subtle differences in housing conditions be affecting my data?

A: Absolutely. The animal's home cage environment is a powerful modulator of behavior.[7]

  • Social Hierarchy: Group-housed mice establish dominance hierarchies. Subordinate animals may be chronically stressed, affecting their behavior.[11]

  • Enrichment: The level of environmental enrichment should be identical across all cages.[18]

  • Standardization: Ensure all animals in the study have the same cage density, bedding type, enrichment, and are changed on the same schedule.

Category 3: The Procedure - Environmental and Experimenter Factors

Q: My results from the morning are different from the afternoon. What is happening?

A: You are observing the effects of circadian rhythms. Rodents are nocturnal, meaning their active period is during the dark phase.[5]

  • Causality: Testing a nocturnal animal during its inactive (light) phase can lead to lethargy and low exploratory drive, which can be misinterpreted as a drug effect.

  • Solution: Conduct all behavioral testing at the same time of day, preferably during the animal's active (dark) phase. This can be achieved by using a reverse light-dark cycle room. If that is not possible, consistency is key—always test at the same time relative to the light cycle.[19]

Q: The testing room seems fine, but I still get variable data. What am I missing?

A: Animals are highly sensitive to sensory stimuli that humans may not notice.[5]

  • Lighting: Use a consistent, measurable light level (in lux) for every test. Bright lights are anxiogenic for rodents.[11][20] For tests like the OFT or EPM, 100-300 lux is a common range, but this must be standardized and reported.[21]

  • Sound: Sudden noises can startle animals and alter behavior. Use a white noise generator in the testing room to mask external sounds and create a consistent auditory environment.[22]

  • Smell: Rodents communicate via pheromones. The scent of other animals (especially from the opposite sex or a predator species) can induce stress.[5][6] Thoroughly clean all apparatus with a non-scented solution (e.g., 70% ethanol) between each animal.[21]

Q: Can the person running the experiment influence the outcome?

A: Yes, the experimenter is a significant variable.[6]

  • Blinding: The person conducting the assay and scoring the behavior should be "blind" to the treatment groups. This prevents unintentional bias in handling and scoring.[23]

  • Experimenter Presence: The mere presence of an observer can alter animal behavior.[6] Automated video tracking software removes this variable and provides more objective data than manual scoring.[11]

  • Familiarization: Allow animals to acclimate to the experimenter's presence and handling for several days before testing begins.[6] Consistent, gentle handling will reduce the animal's stress response to the experimenter.[16]

Visualizing Experimental Workflow and Troubleshooting

A systematic approach is crucial. The following diagram illustrates the key stages of a behavioral experiment and highlights points where variability can be introduced.

Experimental_Workflow cluster_pre_exp Phase 1: Pre-Experiment cluster_exp Phase 2: Experiment cluster_post_exp Phase 3: Post-Experiment Compound Compound Sourcing & Preparation Dosing Dosing Compound->Dosing Animal Animal Acclimation & Husbandry Animal->Dosing Acclimation Room Acclimation (30-60 min) Dosing->Acclimation Standardized post-dose interval Testing Behavioral Assay Acclimation->Testing Analysis Data Analysis Testing->Analysis v1 Purity Solubility Stability v1->Compound v2 Handling Sex/Strain/Age Housing v2->Animal v3 Route Volume Accuracy v3->Dosing v4 Time of Day Environment (Light, Sound) v4->Testing v5 Experimenter Blinding Automation v5->Testing v5->Analysis

Caption: Workflow diagram highlighting critical points for variability control in behavioral assays.

The next diagram provides a logical troubleshooting path for a common issue.

Caption: Troubleshooting flowchart for high variability in the Open Field Test.

Standardized Protocols & Data Tables

Adherence to detailed, standardized protocols is non-negotiable for reducing variability.

Table 1: Key Parameters for Standardization in Rodent Behavioral Assays
ParameterRecommendationRationale
Animal Strain Use a single, well-characterized inbred strain (e.g., C57BL/6J).Genetic background is a major determinant of baseline behavior and drug response.[7]
Sex Use single sex (typically males first) or monitor estrous cycle in females.Hormonal fluctuations in females introduce significant behavioral variability.[5]
Age Narrow range (e.g., 8-12 weeks).Behavior changes with development and aging.[12]
Handling Use non-aversive methods (tunnel or cup handling).Aversive handling is a major stressor that increases anxiety and data variability.[13][15]
Acclimation Min. 60 mins to testing room; Min. 3-5 days to handler.Reduces stress from novelty and human interaction.[6][21]
Light Cycle Test at the same time daily, preferably during the dark (active) phase.Circadian rhythms strongly influence locomotor activity and behavior.[5][19]
Testing Light Level Consistent and reported in lux (e.g., 100-300 lux for OFT/EPM).Light intensity directly modulates anxiety-like behavior.[20]
Testing Sound Use a white noise generator (~60 dB).Masks startling external noises and provides a consistent auditory background.[22]
Apparatus Cleaning Clean thoroughly with 70% Ethanol between subjects.Removes olfactory cues from previous animals that can alter behavior.[21]
Experimenter Blind to treatment conditions.Prevents unintentional bias during handling and scoring.[23]
Protocol 1: Preparation of this compound for Oral Gavage (p.o.)
  • Calculate Required Mass: Based on the desired dose (mg/kg), the mean animal weight (kg), and the dosing volume (e.g., 10 mL/kg), calculate the total mass of this compound needed.

  • Prepare Vehicle: Prepare the chosen vehicle (e.g., 0.9% Saline with 5% Tween 80 and 5% DMSO).

  • Weigh Compound: Using an analytical balance, accurately weigh the this compound powder and place it in an appropriate sterile tube.

  • Solubilization: Add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing continuously to prevent clumping.

  • Sonication: Place the solution in a bath sonicator for 10-15 minutes to ensure complete dissolution. The solution should be clear.

  • Verification: Ensure the final volume is correct. Protect the solution from light.

  • Administration: Use the freshly prepared solution immediately. Do not store and reuse aqueous solutions for subsequent experiments to avoid degradation or precipitation.

Protocol 2: Standardized Open Field Test (OFT)
  • Environment Setup: Set up the OFT apparatus (e.g., 40x40 cm box for mice) in the testing room. Turn on the white noise generator and adjust lighting to the standardized level (e.g., 200 lux in the center).[21][22]

  • Animal Acclimation: Bring the mice in their home cages to the testing room and leave them undisturbed for 60 minutes to acclimate.

  • Software Setup: Start the video tracking software and ensure the camera has a clear, overhead view of the entire arena.

  • Trial Initiation: Using a non-aversive tunnel, gently pick up the first mouse. Place the mouse in the center of the open field arena and immediately leave the immediate vicinity (or step behind a curtain). Start the recording.[15][22]

  • Test Duration: Allow the animal to explore freely for the predetermined duration (e.g., 10 minutes). Recent studies suggest that sessions longer than 5 minutes may provide more stable data as initial anxiety subsides.[22]

  • Cleaning: Thoroughly clean the OFT apparatus with 70% ethanol and allow it to dry completely before introducing the next animal. This is critical to remove olfactory cues.[21]

  • Data Analysis: Use the tracking software to automatically quantify key parameters:

    • Locomotor Activity: Total distance traveled.

    • Anxiety-like Behavior: Time spent in the center zone, latency to enter the center zone, number of center entries.

    • Thigmotaxis: A measure of wall-hugging behavior, which is indicative of anxiety.[6]

  • Randomization: The testing order of animals from different treatment groups should be randomized and counterbalanced to avoid time-of-day or order effects.[11]

References
  • Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. Available from: [Link]

  • Sarè, R. M., Lemons, A., & Smith, C. B. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences. Available from: [Link]

  • ResearchGate. (2025). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Available from: [Link]

  • ProQuest. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Available from: [Link]

  • Kas, M. J. H. (2021). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. eNeuro. Available from: [Link]

  • Porceddu, G. F., & Melis, M. (2021). Designing animal-friendly behavioral tests for neuroscience research: The importance of an ethological approach. Frontiers in Behavioral Neuroscience. Available from: [Link]

  • NC3Rs. (2017). Results of mouse studies affected by the way the animals are handled. Available from: [Link]

  • Ueno, A., et al. (2020). The impact of handling technique and handling frequency on laboratory mouse welfare is sex-specific. Scientific Reports. Available from: [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Available from: [Link]

  • NC3Rs. (2018). Improved animal handling results in better science. Available from: [Link]

  • Creed, M. C., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience. Available from: [Link]

  • Amuza Inc. (2023). How to Set Up an Open Field Test for Animal Behavior Research. Available from: [Link]

  • Simoben, C. V., et al. (2022). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • AALAE. (2021). Featured Rodent Training/Handling Articles. Available from: [Link]

  • East Scientific. (2026). How to improve the reproducibility of Elevated Plus Maze experiments?. Available from: [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology. Available from: [Link]

  • ResearchGate. (2025). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats | Request PDF. Available from: [Link]

  • Noldus. (2014). 6 things you must consider to improve your open field testing. Available from: [Link]

  • Noldus. (2014). Behavioral testing: improve your open field test. Available from: [Link]

  • Silverman, J. L., & Crawley, J. N. (2016). Methodological Considerations for Optimizing and Validating Behavioral Assays. Current Protocols in Neuroscience. Available from: [Link]

  • ResearchGate. (2025). Standardization of herbal medicinal products. Available from: [Link]

  • Grokipedia. (n.d.). Open field (animal test). Available from: [Link]

  • Chen, S., et al. (2012). Preparation of Botanical Samples for Biomedical Research. Endocrine, Metabolic & Immune Disorders - Drug Targets. Available from: [Link]

  • Harvard University. (2023). Preparation of Natural Product Extracts for Therapeutics Development. Available from: [Link]

  • Bridi, M. C., et al. (2022). Standardizing Zebrafish Behavioral Paradigms Across Life Stages: An Effort Towards Translational Pharmacology. Frontiers in Pharmacology. Available from: [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Bio-protocol. Available from: [Link]

  • ResearchGate. (2025). (PDF) Resolving anxiety-like behaviour inconsistencies in the elevated plus maze by tracking exploration depth and timing. Available from: [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Available from: [Link]

  • BehaviorCloud. (n.d.). Elevated Plus Maze. Available from: [Link]

  • Trulson, M. E., & Trulson, V. M. (1986). Some behavioral effects of hallucinogens are mediated by a postsynaptic serotonergic action: evidence from single unit studies in freely moving cats. Neuropharmacology. Available from: [Link]

  • Ren, S., & Frymier, P. D. (2002). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of Environmental Monitoring. Available from: [Link]

  • ResearchGate. (2025). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Available from: [Link]

  • ResearchGate. (n.d.). Effects of pseudo-akuammigine in mouse models of thermal nociception.... Available from: [Link]

  • GARDP. (2022). Drug discovery strategies: Focusing on synthetic compounds and natural products. Available from: [Link]

  • Würbel, H. (2002). Behavioral phenotyping enhanced – beyond (environmental)
  • Liu, J., et al. (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Applied Microbiology and Biotechnology. Available from: [Link]

  • ResearchGate. (2016). (PDF) Methodological Considerations for Optimizing and Validating Behavioral Assays. Available from: [Link]

  • ResearchGate. (2024). Important Guide for Natural Compounds Inclusion in Precision Medicine. Available from: [Link]

  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Available from: [Link]

  • Spealman, R. D. (1997). Behavioral and physiological effects of xanthines in nonhuman primates. Psychopharmacology. Available from: [Link]

  • Haidar, S. H., et al. (2010). Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Lee, H., et al. (2024). Daily Administration of Agmatine Reduced Anxiety-like Behaviors and Neural Responses in the Brains of Male Mice with Persistent Inflammation in the Craniofacial Region. International Journal of Molecular Sciences. Available from: [Link]

  • Schifano, F., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Experimental Neurology. Available from: [Link]

Sources

Enhancing the stability of Akuammigine in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Maintaining the Integrity of Akuammigine in Solution for Long-Term Experiments

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the success of your long-term experiments hinges on the stability and integrity of your compounds. This guide is designed to provide you with expert advice, troubleshooting protocols, and a deeper understanding of the chemical principles governing the stability of this compound in solution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with this compound.

Q1: What is the best solvent to dissolve and store this compound?

Answer: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many indole alkaloids, has poor aqueous solubility but dissolves well in organic solvents like DMSO or ethanol.[1]

Application Scientist's Note: DMSO is preferred for initial stock preparation because its high solvating power allows for a concentrated, stable stock (e.g., 10-50 mM) that can be stored effectively at low temperatures. This minimizes the volume of organic solvent added to your final aqueous experimental medium, reducing the risk of solvent-induced artifacts or cytotoxicity. While ethanol is an alternative, DMSO is generally superior for long-term frozen storage of challenging compounds. For final working solutions, the DMSO stock should be diluted into your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to your system (typically <0.5%).

Table 1: Solvent Selection Guide for this compound

SolventRecommended UseProsCons
DMSO Primary stock solutions (10-50 mM)Excellent solvating power; promotes stability at -20°C or -80°C.Can be cytotoxic at higher concentrations (>0.5%); hygroscopic.
Ethanol (95% or Absolute) Secondary choice for stock solutionsGood solvating power; less cytotoxic than DMSO for some applications.More volatile than DMSO; may not be as effective for long-term frozen stability.
Aqueous Buffers (e.g., PBS) Final working dilutions ONLYPhysiologically compatible.Extremely low solubility of this compound; not suitable for stock solutions or storage.
Q2: I've prepared my stock solution. What are the ideal storage conditions for long-term stability?

Answer: For long-term storage (> 1 month), this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -80°C in tightly sealed, amber glass vials or cryotubes. For short-term storage (up to 1-2 weeks), -20°C is acceptable.

Application Scientist's Note: The stability of indole alkaloids is compromised by three main factors: oxidation, light, and temperature .[2][3]

  • Temperature: Low temperatures drastically slow down chemical degradation kinetics. Storing at -80°C effectively freezes the compound in a stable state.[4]

  • Light: The indole ring system is susceptible to photodegradation.[5] Using amber vials or wrapping tubes in aluminum foil is a critical and simple step to prevent this.[2]

  • Oxygen: The nitrogen-containing indole ring can be oxidized.[6][7] While not always necessary for standard use, for experiments lasting many months or demanding the highest stability, purging the aliquot headspace with an inert gas like argon or nitrogen before sealing can provide additional protection.[2] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: My this compound solution has a slight yellow or brownish tint. Is it degraded?

Answer: A slight yellowish tint in a concentrated DMSO stock solution is not necessarily indicative of significant degradation. However, a noticeable color change over time, especially a darkening to brown, is a strong warning sign of potential oxidative degradation or the formation of polymeric impurities.[8]

Application Scientist's Note: Oxidation of the indole ring can lead to the formation of colored intermediates like isatin or indigo-like compounds.[6][8] If you observe a color change, it is crucial to perform a quality control check. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to assess the purity of the solution. A stable solution will show a single, sharp peak for this compound at the correct retention time, while a degraded sample will show additional peaks corresponding to impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My this compound has precipitated out of my working solution after dilution in an aqueous buffer.

Cause: This is a classic solubility issue. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" if its concentration exceeds its solubility limit in the final buffer.

Solutions:

  • Increase Final Solvent Concentration: If your experimental system allows, slightly increasing the final DMSO concentration may keep the compound in solution. Always verify the tolerance of your cells or assay to the solvent.

  • Lower the Working Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Improve Dilution Technique: Add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.

  • Consider a Formulation Aid: For in vivo studies, formulation aids like cyclodextrins or co-solvents (e.g., PEG400) may be required, but this requires significant validation.

Problem: I suspect my stored this compound has degraded. How can I quickly verify its integrity?

Answer: The gold-standard for verifying compound integrity is to use a stability-indicating analytical method, such as HPLC-UV.[9]

Application Scientist's Note: A stability-indicating method is one that can separate the intact drug from its degradation products.[9] By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can quantify the remaining percentage of intact this compound. A significant decrease in the area of the main peak, or the appearance of new peaks, confirms degradation. If HPLC is unavailable, a less quantitative but still useful check is Thin-Layer Chromatography (TLC), which can often resolve the parent compound from major impurities.

Part 3: Protocols & Visualized Workflows

Visual Workflow: Preparing and Storing Stable this compound Solutions

G cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh 1. Weigh this compound in glass vial add_dmso 2. Add high-purity DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Dissolve completely (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot into single-use amber cryovials dissolve->aliquot purge 5. (Optional) Purge headspace with Argon/Nitrogen aliquot->purge seal 6. Seal tightly purge->seal store 7. Store at -80°C (Long-term) or -20°C (Short-term) seal->store thaw 8. Thaw one aliquot at room temperature store->thaw dilute 9. Dilute into aqueous buffer IMMEDIATELY before use thaw->dilute use 10. Use in experiment dilute->use discard Discard unused working solution use->discard

Caption: Workflow for preparing and storing this compound stock solutions.

Visual Diagram: Key Factors in this compound Degradation

G center_node This compound in Solution light Light (UV/Visible) light->center_node oxygen Oxygen (Oxidation) oxygen->center_node temp High Temperature (> 4°C) temp->center_node ph Extreme pH (Acid/Base Hydrolysis) ph->center_node protect_light Amber Vials Opaque Containers protect_light->light protect_oxygen Inert Gas (Ar, N2) Antioxidants protect_oxygen->oxygen protect_temp Refrigerate (2-8°C) Freeze (-20 to -80°C) protect_temp->temp protect_ph Use Buffered Solutions (pH 6-8) protect_ph->ph

Caption: Factors causing this compound degradation and corresponding protections.

Protocol: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 352.4 g/mol )[10]

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need 3.52 mg of this compound. (Calculation: 0.010 mol/L * 0.001 L * 352.4 g/mol = 0.003524 g = 3.52 mg).

  • Weighing: Carefully weigh 3.52 mg of this compound powder and transfer it to a clean, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If needed, place the vial in an ultrasonic bath for 5-10 minutes until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 20 µL) in amber cryovials.

  • Storage: Tightly seal the cryovials and place them in a labeled freezer box for storage at -80°C.

Protocol: Basic Stability Assessment by HPLC-UV

Objective: To determine the relative purity of a stored this compound solution compared to a fresh standard.

Principle: This method uses reverse-phase HPLC to separate this compound from potential polar degradation products. The peak area of this compound is proportional to its concentration.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Freshly prepared 10 mM this compound in DMSO (Reference Standard)

  • Aged 10 mM this compound in DMSO (Test Sample)

Procedure:

  • Sample Preparation:

    • Dilute both the Reference Standard and the Test Sample to a final concentration of 100 µM in a 50:50 mixture of Acetonitrile:Water.

  • Chromatographic Conditions (Example Method - must be optimized for your system):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 280 nm (indole chromophore)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-22 min: Re-equilibration at 10% B

  • Analysis:

    • Inject the Reference Standard. Identify the retention time and peak area of the main this compound peak.

    • Inject the Test Sample.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new, earlier-eluting peaks (degradation products are often more polar) in the Test Sample.

  • Calculation:

    • Percent Remaining = (Peak Area of Test Sample / Peak Area of Reference Standard) * 100

A result below 95% suggests measurable degradation has occurred.

References

  • Arora, D. K., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Bhatnagar, S., & Kumar, A. (2009). New pathway for the biodegradation of indole in Aspergillus niger. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Ma, Q., et al. (2020). of indole aerobic degradation pathways. ResearchGate. Available at: [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • PhytoTech Labs (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Akuammine. PubChem Compound Database. Available at: [Link]

  • Bhatnagar, S., & Kumar, A. (2009). New pathway for the biodegradation of indole in Aspergillus niger. ResearchGate. Available at: [Link]

  • Plant Extracts (2023). How to store plant extracts. LinkedIn. Available at: [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Available at: [Link]

  • Unknown Author (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source not specified. Available at: [Link]

  • JI Yubin, et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bindu, S. (2016). For how long time plant extracts can be stored? ResearchGate. Available at: [Link]

  • Palamar, J., et al. (2020). Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. Molecules. Available at: [Link]

  • Various Authors (2014). How long can we store plant extracts (solvent extracted) before using for bioassays? ResearchGate. Available at: [Link]

  • Hennessey, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience. Available at: [Link]

  • Unknown Author (n.d.). Pharmacognosy. Source not specified. Available at: [Link]

  • Lifeasible (n.d.). Alkaloid Extraction Methods. Lifeasible. Available at: [Link]

  • Das, S., & De, B. (2021). Collection and preservation of crude drugs: An overview. International Journal of Advanced Biochemistry Research. Available at: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Adejare, A., et al. (2013). Analytical methods for the evaluation of melamine contamination. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • CP Lab Safety (n.d.). Understanding Common Lab Solvents. CP Lab Safety. Available at: [Link]

  • Nudelman, N. S. (2012). Development of stability-indicating methods. Trends in Analytical Chemistry. Available at: [Link]

  • Rehman, K., & Akash, M. S. H. (2021). Analytical Techniques for the Assessment of Drug Stability. IntechOpen. Available at: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available at: [Link]

  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry. Available at: [Link]

  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry. Available at: [Link]

Sources

Minimizing matrix effects in the LC-MS/MS quantification of Akuammigine

Author: BenchChem Technical Support Team. Date: January 2026

<_-9a-zA-Z0-9="": 1="." a=",">## Technical Support Center: Akuammigine Quantification by LC-MS/MS

Welcome to the technical support center for the LC-MS/MS quantification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and minimize matrix effects, ensuring accurate and reproducible results. Here, we will delve into the causality behind experimental choices and provide troubleshooting guidance in a direct question-and-answer format.

Understanding Matrix Effects in this compound Quantification

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting, undetected components in the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, this compound.[1][2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantification.[2][3] The primary culprits in biological matrices like plasma or serum are often phospholipids, salts, and endogenous metabolites.[1][4]

The mechanism of matrix effects, particularly in electrospray ionization (ESI), involves competition between the analyte and co-eluting matrix components for droplet surface access and charge during the ionization process.[5][6] This competition can alter the efficiency of ion formation and transfer to the gas phase, leading to unreliable quantitative data.[6][7]

Troubleshooting Guide: Minimizing Matrix Effects

This section addresses specific issues you may encounter during your this compound quantification experiments.

Q1: My this compound signal is inconsistent and shows poor reproducibility between samples. How can I diagnose if this is a matrix effect?

A1: Initial Diagnosis

Inconsistent signal and poor reproducibility are classic indicators of matrix effects. To confirm this, you can perform a post-column infusion experiment.[3][7]

Experimental Protocol: Post-Column Infusion

  • Analyte Infusion: Continuously infuse a standard solution of this compound at a constant flow rate into the MS detector, post-analytical column.

  • Blank Matrix Injection: Inject a blank, extracted matrix sample (e.g., plasma without this compound) onto the LC system.

  • Signal Monitoring: Monitor the this compound signal. A stable baseline will be observed initially. If the signal dips or elevates at certain retention times, it indicates the elution of matrix components that are causing ion suppression or enhancement, respectively.[3]

This qualitative assessment helps identify the chromatographic regions where matrix effects are most pronounced.[3]

Q2: I've confirmed matrix effects are present. What is the most effective first step to mitigate them?

A2: Optimize Sample Preparation

The most effective strategy to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[1][3] The choice of sample preparation technique is critical.

Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or acid, and the supernatant is analyzed.[8]Simple, fast, and inexpensive.[8]Non-selective, often results in "dirty" extracts containing high levels of phospholipids and other matrix components.[8][9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility. For alkaloids like this compound, this often involves pH adjustment to ensure the analyte is in its neutral, more organic-soluble form.[10][11]Can provide cleaner extracts than PPT.[10]Can be labor-intensive, requires solvent optimization, and may have lower analyte recovery.[12]
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[1]Provides the cleanest extracts, leading to significant reduction in matrix effects.[10][13] High recovery and reproducibility are achievable.[14]More complex method development and can be more expensive.[15]

Recommendation for this compound: Given that this compound is an alkaloid, a well-developed Solid-Phase Extraction (SPE) method is highly recommended for robust matrix effect minimization. A mixed-mode cation exchange SPE cartridge can be particularly effective, leveraging both reversed-phase and ion-exchange retention mechanisms.[10]

Q3: I am using Protein Precipitation due to high throughput requirements. How can I improve its effectiveness in reducing matrix effects?

A3: Advanced Protein Precipitation and Phospholipid Removal

While traditional PPT is convenient, its limitations in removing phospholipids are a major source of matrix effects.[16] Consider these advanced approaches:

  • Phospholipid Removal Plates/Cartridges: These products combine protein precipitation with a specific sorbent (often based on zirconia) that selectively removes phospholipids from the supernatant.[8][17][18] This approach is simple, rapid, and significantly reduces phospholipid-induced matrix effects.[19]

  • Sample Dilution: After PPT, diluting the supernatant can reduce the concentration of matrix components introduced into the MS source.[3][5] However, this is only feasible if the this compound concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Experimental Workflow: PPT with Phospholipid Removal

cluster_0 Sample Preparation plasma Plasma Sample precip_solvent Add Precipitation Solvent (e.g., Acetonitrile) plasma->precip_solvent vortex Vortex precip_solvent->vortex phospholipid_plate Apply to Phospholipid Removal Plate vortex->phospholipid_plate centrifuge Centrifuge/Vacuum phospholipid_plate->centrifuge supernatant Collect Clean Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation with Phospholipid Removal.

Q4: Can I adjust my LC-MS/MS method to further minimize matrix effects?

A4: Chromatographic and Mass Spectrometric Optimization

Yes, optimizing your analytical method can provide an additional layer of defense against matrix effects.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[1]

    • Gradient Optimization: A longer, shallower gradient can enhance resolution.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Mobile Phase Modifiers: Adjusting the pH or adding modifiers to the mobile phase can shift the retention time of this compound relative to interfering compounds.[5] For basic analytes like this compound, a higher pH mobile phase can sometimes improve sensitivity and separation.[5]

  • Mass Spectrometry Settings:

    • Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[7][9][20]

    • Ionization Polarity: Negative ionization mode, when applicable, often exhibits fewer matrix effects as fewer endogenous compounds ionize in this mode.[5][21]

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences might elute, thus preventing them from entering and contaminating the MS source.[5]

Frequently Asked Questions (FAQs)

Q: What is the "gold standard" for compensating for matrix effects?

A: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the most effective way to compensate for matrix effects.[3][22] A SIL-IS of this compound (e.g., this compound-d3) will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[1][23] The ratio of the analyte to the IS response should remain constant, leading to accurate quantification.[1] However, the availability and cost of SIL standards can be a limitation.[3][24]

Q: How do I quantitatively assess matrix effects during method validation?

A: According to regulatory guidelines from agencies like the FDA, a quantitative assessment is required.[25][26][27] This is typically done using the post-extraction spike method .[4][5]

Protocol: Quantitative Matrix Factor (MF) Assessment

  • Prepare Three Sample Sets:

    • Set A: this compound standard prepared in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract (processed through the entire sample preparation procedure) spiked with this compound at the same concentration as Set A.

    • Set C: Blank matrix spiked with this compound before extraction and processed.

  • Analyze and Calculate:

    • Matrix Factor (MF): Calculate the ratio of the peak area of this compound in Set B to the peak area in Set A.

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • Recovery (RE): Calculate the ratio of the peak area in Set C to the peak area in Set B.

    • Overall Process Efficiency (PE): Calculate the ratio of the peak area in Set C to the peak area in Set A.

The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[26] The precision of the matrix factor should not exceed 15%.[28]

Logical Relationship for Quantitative Assessment

cluster_0 Calculations A Set A (Neat Solution) MF Matrix Factor (MF) = Area(B) / Area(A) A->MF PE Process Efficiency (PE) = Area(C) / Area(A) A->PE B Set B (Post-Spiked Extract) B->MF RE Recovery (RE) = Area(C) / Area(B) B->RE C Set C (Pre-Spiked Extract) C->RE C->PE

Sources

Improving the yield of Akuammigine during extraction and purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction and purification of akuammigine from its natural source, Picralima nitida. As Senior Application Scientists, we have synthesized peer-reviewed literature and field-proven insights to help you improve your experimental yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective initial extraction methods for maximizing the recovery of this compound and related alkaloids from Picralima nitida seeds?

A1: An effective initial extraction protocol is crucial for a high final yield. The most successful methods employ a multi-step approach that begins with proper sample preparation. First, the seeds should be dried and pulverized to increase the surface area for solvent penetration.[1] A critical subsequent step is defatting the powdered seed material with a non-polar solvent like petroleum ether or hexane.[1][2] This removes lipids that can interfere with the extraction of the target alkaloids.

Following defatting, an acid-base extraction is highly recommended.[2][3] This leverages the basic nature of alkaloids. The defatted material is first percolated with a dilute acidic solution (e.g., 6% aqueous acetic acid) to protonate the alkaloids, rendering them soluble in the aqueous phase.[2] The acidic extract is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, causing them to precipitate. These free-base alkaloids can then be efficiently extracted into an organic solvent such as ethyl acetate or chloroform.[2] Alternatively, direct extraction of the defatted powder with polar solvents like methanol or ethanol can be performed.[1][4]

Q2: My yield of this compound is consistently low after initial extraction. What are the likely causes and how can I troubleshoot this?

A2: Low yield is a common issue that can stem from several factors throughout the extraction process. Here’s a systematic troubleshooting approach:

  • Incomplete Cell Lysis: Ensure the Picralima nitida seeds are finely powdered. Inadequate grinding will result in poor solvent penetration and incomplete extraction of alkaloids from the plant matrix.

  • Suboptimal Solvent Choice: While methanol and ethanol are effective, the polarity of the solvent system is key. The choice of solvent can significantly influence the extraction efficiency.[5] For the liquid-liquid extraction step after basification, ensure the organic solvent used (e.g., ethyl acetate, chloroform, or dichloromethane) has a high affinity for this compound.[2][4]

  • Inefficient Acid-Base Extraction: The pH at each stage is critical. During the acidic extraction, the pH should be low enough (e.g., pH 2.2-4.7) to ensure complete protonation and solubilization of the alkaloids.[6] Conversely, during basification, the pH must be sufficiently high to deprotonate the alkaloids for their transfer into the organic phase. Incomplete pH adjustment at either step will lead to significant losses.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form at the aqueous-organic interface, trapping alkaloids and making phase separation difficult. If this occurs, try adding brine (a saturated NaCl solution) or gently centrifuging the mixture to break the emulsion.

Q3: I am struggling to separate this compound from other co-eluting alkaloids like akuammine and pseudo-akuammigine using standard column chromatography. What advanced purification techniques are recommended?

A3: The structural similarity of akuamma alkaloids makes their separation by traditional normal-phase column chromatography challenging due to similar polarities and potential for irreversible adsorption to the stationary phase, which severely decreases yields.[7]

The most effective and frequently cited method for separating these closely related alkaloids is pH-zone-refining countercurrent chromatography (pHZR-CCC) .[7][8][9][10][11] This technique avoids the use of a solid stationary phase, instead relying on the partitioning of the alkaloids between two immiscible liquid phases based on their pKa values and partition coefficients.[1] By creating a pH gradient within the column, pHZR-CCC allows for the selective elution of individual alkaloids. For instance, akuammiline and picraline tend to elute at a lower pH range (pH 3-4.5), while pseudo-akuammigine and akuammicine elute at higher pH ranges (pH 4-5.5).[7][9]

Q4: How can I accurately quantify the amount of this compound in my crude extract and purified fractions?

A4: Accurate quantification is essential for determining yield and purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.[2][3] A C18 reverse-phase column is typically employed with a gradient elution using a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[2] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2] High-Performance Thin-Layer Chromatography (HPTLC) is another viable, high-throughput option for quantification.[2]

Troubleshooting Guide: Common Issues in this compound Purification

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete initial extraction; Degradation of alkaloids; Inefficient phase separation.Ensure fine powdering of seeds; Use fresh, high-quality solvents; Optimize pH for acid-base extraction; Use brine or centrifugation to break emulsions.
Poor Separation of Alkaloids in Column Chromatography Similar polarity of akuamma alkaloids; Irreversible adsorption to silica gel.Switch to pH-zone-refining countercurrent chromatography (pHZR-CCC) for superior resolution.[7]
Co-elution of this compound with Other Alkaloids in pHZR-CCC Suboptimal solvent system or pH gradient.Systematically test and optimize the two-phase solvent system. Common systems include ethyl acetate/water and methyl tert-butyl ether (MTBE)/acetonitrile/water.[7][10] Adjust the concentration of the acid (eluter) and base (retainer) to fine-tune the separation.[10]
Inaccurate Quantification Matrix effects in crude extracts; Lack of a proper standard; Non-linear detector response.Use a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[2] Prepare a calibration curve with a certified reference standard for this compound. Ensure the sample concentration falls within the linear range of the detector.[12]
Product Degradation Exposure to harsh pH, high temperatures, or light.Avoid prolonged exposure to strong acids or bases. Concentrate extracts at reduced pressure (e.g., using a rotary evaporator) to minimize thermal degradation. Store extracts and purified compounds in the dark and at low temperatures.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction of this compound
  • Preparation: Grind dried Picralima nitida seeds to a fine powder (e.g., <0.5 mm).

  • Defatting: Macerate 100 g of the seed powder with 500 mL of petroleum ether for 24 hours with occasional stirring. Filter and discard the solvent. Repeat this step twice to ensure complete removal of lipids. Air-dry the defatted powder.

  • Acidic Extraction: Percolate the defatted powder with 6% aqueous acetic acid (approx. 1 L) until the percolate is colorless.[2]

  • Basification: Combine the acidic extracts and adjust the pH to ~9-10 with concentrated ammonium hydroxide. A precipitate of free alkaloids will form.

  • Solvent Extraction: Perform liquid-liquid extraction of the basified aqueous solution with ethyl acetate (3 x 500 mL).[2]

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol is based on established methods for separating akuamma alkaloids.[7][10]

  • Solvent System Preparation: Prepare a two-phase solvent system of 1:1 (v/v) ethyl acetate and water. Equilibrate the mixture in a separatory funnel and allow the layers to separate.

  • Stationary and Mobile Phase Preparation:

    • Stationary Phase (Organic): To the upper ethyl acetate phase, add triethylamine (TEA) to a final concentration of 10 mM. This will act as the retainer base.

    • Mobile Phase (Aqueous): To the lower aqueous phase, add a suitable acid like HCl to a final concentration of 10 mM. This will be the eluter.

  • CCC Instrument Setup:

    • Fill the entire column with the stationary phase (basified ethyl acetate).

    • Set the rotation speed (e.g., 800-900 rpm).

  • Sample Loading: Dissolve the crude alkaloid extract (e.g., 1-2 g) in a suitable volume of the stationary phase and inject it into the column.

  • Elution: Pump the mobile phase (acidified water) through the column at a constant flow rate (e.g., 2.0 mL/min) in the head-to-tail direction.[10]

  • Fraction Collection: Continuously monitor the pH of the eluate. Collect fractions and monitor them by TLC or HPLC to identify the fractions containing pure this compound. The elution order is dependent on the pKa of the alkaloids.[7]

Visual Workflows

General Extraction and Purification Workflow

cluster_extraction Extraction cluster_purification Purification & Analysis start Dried, Powdered P. nitida Seeds defat Defatting (Hexane) start->defat acid_ext Acidic Extraction (aq. Acetic Acid) defat->acid_ext basify Basification (NH4OH) acid_ext->basify l_l_ext Liquid-Liquid Extraction (Ethyl Acetate) basify->l_l_ext crude Crude Alkaloid Extract l_l_ext->crude ccc pHZR-CCC crude->ccc fractions Collect & Pool Fractions ccc->fractions analysis Purity Analysis (HPLC, LC-MS) fractions->analysis pure_aku Pure this compound analysis->pure_aku

Caption: Workflow for this compound Extraction and Purification.

Logic of pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

Caption: Principle of pHZR-CCC for Alkaloid Separation.

References

  • BenchChem. (n.d.). Cross-validation of different analytical methods for Akuammine quantification.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Akuammiline Extraction from Natural Sources.
  • BenchChem. (n.d.). A Technical Guide to the Natural Sources of Akuammilan Compounds.
  • Creed, S. M., Gutridge, A. M., Argade, M. D., Hennessy, M. R., Friesen, J. B., Pauli, G. F., van Rijn, R. M., & Riley, A. P. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Chemical Neuroscience, 12(3), 493–504.
  • Electric Veg. (n.d.). Picralima nitida.
  • Creed, S., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. Cambridge Open Engage.
  • Google Patents. (n.d.). CN102827178A - Method for extracting akuammine from red mahogany oleander wood.
  • ResearchGate. (n.d.). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats.
  • BenchChem. (n.d.). The Discovery and Isolation of Akuammilan Alkaloids: A Technical Guide.
  • ResearchGate. (n.d.). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • ResearchGate. (n.d.). Preparative Separation of Indole Alkaloids from the Rind of Picralima nitida (Stapf) T. Durand & H. Durand by pH‐Zone‐Refining Countercurrent Chromatography.
  • National Center for Biotechnology Information. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • Semantic Scholar. (n.d.). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • Google Patents. (n.d.). US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases.
  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. bioRxiv.
  • PubMed. (n.d.). Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids.
  • Asian Journal of Pharmaceutical Technology and Innovation. (2017). Isolation and Characterization of Anti- Sickling Bioactive Compounds from Seeds of Picralima Nitida Stapf (Apocynaceae).
  • SciSpace. (2021). (PDF) Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • Planta Med. (1993). Akuammine: An Antimalarial Indolemonoterpene Alkaloid of Picralima Nitida Seeds.
  • ClinMed International Library. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography.
  • National Center for Biotechnology Information. (n.d.). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor.

Sources

Validation & Comparative

A Comparative Analysis of Akuammigine and Morphine's Binding Affinity to Opioid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparative analysis of the binding affinities of akuammigine, a naturally occurring indole alkaloid, and morphine, the archetypal opioid analgesic, to the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). By synthesizing data from peer-reviewed literature, this document aims to offer an objective and technically grounded resource for scientists engaged in opioid research and the development of novel analgesics.

Introduction: The Opioid Receptors and Their Ligands

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary molecular targets for a wide range of endogenous and exogenous ligands that modulate pain, mood, and reward. The differential binding affinity and functional activity of ligands at the µ, δ, and κ subtypes underpin their distinct pharmacological profiles. Morphine, the principal active alkaloid in opium, exerts its potent analgesic effects primarily through agonism at the µ-opioid receptor (MOR). In contrast, this compound, an alkaloid derived from the seeds of Picralima nitida, presents a more complex and less potent interaction with the opioid system. Understanding the nuances of these binding interactions is critical for the rational design of new therapeutics with improved efficacy and side-effect profiles.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for a receptor is a fundamental measure of its potential potency and is typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes reported Kᵢ values for this compound and morphine at the µ, δ, and κ-opioid receptors. It is crucial to recognize that experimental conditions can influence these values.

Compoundµ-Opioid Receptor (MOR) Kᵢδ-Opioid Receptor (DOR) Kᵢκ-Opioid Receptor (KOR) KᵢSource(s)
Morphine ~1.2 nM--[1]
1.168 - 1.2 nM--[2]
This compound ---[3]
Akuammidine (related alkaloid) 600 nM (0.6 µM)2400 nM (2.4 µM)8600 nM (8.6 µM)[2][3]
Akuammine (related alkaloid) 500 nM (0.5 µM)--[2][3]
Akuammicine (related alkaloid) --200 nM (0.2 µM)[3]

Note: Data for this compound itself is sparse in the provided search results, with more information available for related alkaloids from Picralima nitida. For a direct comparison, data for akuammidine, akuammine, and akuammicine are included. Kᵢ values have been standardized to nM for comparative clarity.

From the available data, morphine exhibits a significantly higher binding affinity for the µ-opioid receptor, with Kᵢ values in the low nanomolar range.[1][2] In stark contrast, the related akuamma alkaloids, such as akuammidine and akuammine, display much weaker affinities for the MOR, with Kᵢ values in the mid-to-high nanomolar range.[2][3] This difference in affinity spans several orders of magnitude, underscoring the potent interaction of morphine with its primary target.

Interestingly, some akuamma alkaloids show a preference for different opioid receptor subtypes. For instance, akuammicine demonstrates the highest affinity for the κ-opioid receptor.[3] This highlights the structural diversity within this class of alkaloids and their potential for differential receptor engagement. While this compound and a related alkaloid, pseudothis compound, have been shown to have little or no efficacy in opioid bioassays, their interactions at the receptor level are part of a complex pharmacological profile of the whole plant extract.[3]

Functional Activity: Beyond Binding Affinity

While binding affinity is a critical parameter, it does not fully describe a ligand's pharmacological effect. Functional assays are necessary to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

  • Morphine is a well-characterized full agonist at the µ-opioid receptor. Its binding initiates a signaling cascade that leads to its potent analgesic and euphoric effects, but also to adverse effects like respiratory depression.[4]

  • The functional activities of akuamma alkaloids are more varied. For example, akuammidine acts as a µ-opioid receptor agonist, while akuammine is an antagonist at the same receptor.[3] Akuammicine is a full or partial agonist at the κ-opioid receptor depending on the tissue preparation.[3] This diversity in functional activity, even among structurally related alkaloids, underscores the complexity of their interactions with opioid receptors.

Experimental Methodologies for Determining Binding Affinity

The quantitative data presented in this guide are primarily derived from radioligand binding assays, a cornerstone technique in pharmacology for characterizing ligand-receptor interactions.[5]

Radioligand Competition Binding Assay

This standard method is employed to determine the binding affinity (Kᵢ) of an unlabeled compound (e.g., this compound or morphine) by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.[2]

Principle: Opioid receptors, being G-protein coupled receptors, are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).[2] The unlabeled test compound is then introduced at various concentrations. By measuring the displacement of the radiolabeled ligand, the concentration of the test compound that displaces 50% of the radioligand (IC₅₀) can be determined. This IC₅₀ value is then used to calculate the Kᵢ, which represents the binding affinity of the test compound.[2]

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol Outline:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human or rodent opioid receptor of interest (e.g., CHO or HEK293 cells) are prepared.[2][6]

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are combined in a binding buffer.[6]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[6]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The IC₅₀ value is derived by plotting the percentage of specific binding against the concentration of the test compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

Assessing Functional Activity: GTPγS Binding Assay

To complement binding affinity data, functional assays such as the GTPγS binding assay are used to determine the efficacy of a ligand (i.e., whether it is an agonist or antagonist).[7]

Principle: The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein, which is an early step in signal transduction.[7] The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When an agonist activates the receptor, it stimulates the binding of [³⁵S]GTPγS to the Gα subunit. This accumulation of [³⁵S]GTPγS can be measured and is proportional to the agonist's efficacy.[7]

G_Protein_Activation_Cycle Inactive Inactive State (GPCR + Gα-GDP-Gβγ) Agonist_Binding Agonist Binding Inactive->Agonist_Binding Agonist Active_GPCR Active GPCR (Agonist-GPCR) Agonist_Binding->Active_GPCR GDP_GTP_Exchange GDP for GTPγS Exchange Active_GPCR->GDP_GTP_Exchange Facilitates Active_G_Protein Active G Protein (Gα-GTPγS + Gβγ) GDP_GTP_Exchange->Active_G_Protein [³⁵S]GTPγS Downstream_Signaling Downstream Signaling Active_G_Protein->Downstream_Signaling

Caption: GPCR activation and the principle of the GTPγS assay.

Conclusion and Future Directions

The comparative analysis of this compound and morphine reveals a significant disparity in their binding affinities for opioid receptors, particularly the µ-opioid receptor. Morphine's high affinity and agonist activity at the MOR are consistent with its potent analgesic properties. In contrast, this compound and its related alkaloids from Picralima nitida exhibit much lower affinities and a more diverse range of functional activities at opioid receptors.

This disparity does not diminish the scientific interest in akuamma alkaloids. Their unique chemical scaffolds, distinct from traditional opioids, make them valuable tools for probing the complexities of opioid receptor pharmacology.[4][8] Further research, including semi-synthetic modifications of the akuamma alkaloid core, may lead to the discovery of novel ligands with unique pharmacological profiles, potentially offering new avenues for the development of safer and more effective analgesics.[9][10] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of such novel compounds.

References

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
  • Yassen, A., Olofsen, E., Kan, J., Dahan, A., & van Gerven, J. (1995). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Life Sciences, 57(12), 1137-1143.
  • Kruegel, A. C., et al. (2022).
  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(1), 101-108.
  • Lötsch, J., & Geisslinger, G. (1998). Mu receptor binding of some commonly used opioids and their metabolites. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 560-563.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • ResearchG
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assays for Determining Paynantheine's Receptor Affinity Profile.
  • Al-Hasani, R., & Bruchas, M. R. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1448, 143-157.
  • Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.
  • BenchChem. (2025). Comparative Analysis of Mu-Opioid Receptor Binding Affinity: Picraline Alkaloids vs. Morphine.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Kruegel, A. C., et al. (2021).
  • Kruegel, A. C., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience, 13(15), 2323-2331.

Sources

Akuammigine vs. Pseudo-akuammigine: A Comparative Toxicological Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Akuammigine and pseudo-akuammigine, structurally related indole alkaloids isolated from the seeds of Picralima nitida, have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in pain management.[1][2] Both compounds are known to interact with the opioid receptor system, yet a comprehensive understanding of their comparative toxicology is crucial for advancing any potential drug development efforts.[1][2] This guide provides a detailed comparative analysis of the toxicological profiles of this compound and pseudo-akuammigine, synthesizing available experimental data to inform researchers, scientists, and drug development professionals. It is important to note that while direct comparative toxicological studies on these isolated alkaloids are limited, this guide extrapolates and consolidates data from studies on the crude extracts of P. nitida and the individual pharmacological activities of each compound to provide a comprehensive overview.[3]

A significant hurdle in the direct toxicological comparison of this compound and pseudo-akuammigine is the absence of specific LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values in the current scientific literature.[3] Consequently, much of the available safety data is derived from studies on the entire seed extract of P. nitida, which contains a mixture of alkaloids.[3]

Pharmacological Profile: A Window into Potential Toxicity

The primary pharmacological target for both this compound and pseudo-akuammigine is the opioid receptor system.[1][4] Understanding their interactions with these receptors is fundamental to predicting their potential adverse effects.

Both this compound and pseudo-akuammigine have been identified as agonists of the mu-opioid receptor (μOR).[2][5] However, their potency is considered modest, and they exhibit weak agonistic activity.[5] In some opioid bioassays, both compounds showed little to no efficacy.[6] This low potency likely contributes to their minimal effects in animal models of antinociception.[5]

Pseudo-akuammigine has been more extensively studied for its pharmacological effects and has demonstrated both anti-inflammatory and analgesic properties in rats.[7][8] The analgesic action of pseudo-akuammigine is mediated through its interaction with opioid receptors, as its effects can be antagonized by naloxone, a non-selective opioid receptor antagonist.[7][9]

The following diagram illustrates the general signaling pathway initiated by the activation of opioid receptors by agonists like this compound and pseudo-akuammigine.

cluster_membrane Cell Membrane Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates Alkaloid This compound or Pseudo-akuammigine Alkaloid->Opioid_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia & Other Physiological Effects cAMP->Analgesia Ion_Channels->Analgesia

Caption: Opioid Receptor Signaling Pathway for this compound and Pseudo-akuammigine.

Toxicological Data from Picralima nitida Seed Extracts

Insights into the potential toxicity of this compound and pseudo-akuammigine can be gleaned from studies on the crude extracts of P. nitida seeds.

An acute toxicity study using an aqueous extract of the seeds determined an LD50 of 9120.11 mg/kg body weight in rats, suggesting that the extract is only slightly toxic.[3] However, another study utilizing an ethanol extract of the seeds pointed to the potential for adverse effects on the liver and kidneys at higher doses (150 and 200 mg/kg body weight).[3] This was evidenced by a significant increase in serum levels of urea, creatinine, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) in rats.[3]

Comparative Data Summary

The following table summarizes the available quantitative data for this compound and pseudo-akuammigine, primarily focusing on their pharmacological activity due to the lack of direct toxicological data.

ParameterThis compoundPseudo-akuammigineReference
Opioid Receptor Activity Weak μOR agonistWeak μOR agonist[2][5]
Efficacy in Opioid Bioassays Little to no efficacyLittle to no efficacy[6]
Analgesic Activity Minimal effects observedDemonstrated analgesic action[5][7]
Anti-inflammatory Activity Not reportedDemonstrated anti-inflammatory action[7][8]
Analgesic ED50 (rat tail flick) Not determined10 µM[7][9]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments cited in the literature are provided below.

Acute Toxicity Study (LD50 Determination) of P. nitida Aqueous Seed Extract

This protocol is based on the methodology used to determine the LD50 of the aqueous extract of P. nitida seeds.

cluster_protocol LD50 Determination Workflow Start Select Healthy Wistar Rats (150-200g) Limit_Test Administer Limit Test Dose (5000 mg/kg, oral) to a group of rats Start->Limit_Test Observation_24h Observe for signs of toxicity and mortality over 24 hours Limit_Test->Observation_24h Main_Study Administer Graded Doses of Extract to Different Groups of Rats Observation_24h->Main_Study Based on results Mortality_Recording Record Mortality in Each Group Main_Study->Mortality_Recording Calculation Calculate LD50 using the method of Miller and Tainter Mortality_Recording->Calculation End LD50 Value Obtained Calculation->End

Caption: Workflow for Acute Toxicity (LD50) Determination.

Methodology:

  • Animal Model: Wistar rats (150-200g) are used for the study.

  • Limit Test: A limit test dose of 5000 mg/kg body weight of the aqueous extract of P. nitida seeds is administered orally to a group of rats.

  • Observation: The animals are observed for 24 hours for any signs of toxicity and mortality.

  • Main Study: Based on the results of the limit test, graded doses of the extract are administered to different groups of rats to determine the dose that causes 50% mortality.

  • Data Analysis: The LD50 is calculated using the method of Miller and Tainter.[3]

Analgesic Activity (Tail Flick Test) of Pseudo-akuammigine

This protocol describes the rat tail flick test used to assess the analgesic properties of pseudo-akuammigine.

Methodology:

  • Animal Model: Rats are used for this assay.

  • Baseline Measurement: The basal reaction time of the rats to a heat stimulus applied to the tail is recorded. A cut-off time is established to prevent tissue damage.

  • Drug Administration: Pseudo-akuammigine is administered to the test group.

  • Post-treatment Measurement: The reaction time is measured again at different time points after drug administration.

  • Data Analysis: The analgesic effect is determined by the increase in reaction time after drug administration. The ED50 value is calculated from the dose-response curve.[3][7]

Conclusion and Future Directions

The available evidence suggests that both this compound and pseudo-akuammigine are weak mu-opioid receptor agonists. Direct toxicological data for the isolated compounds is currently lacking. Studies on P. nitida seed extracts indicate a relatively low acute toxicity for the aqueous extract, but potential for hepatorenal toxicity with the ethanol extract at higher doses.

Pseudo-akuammigine has demonstrated clear analgesic and anti-inflammatory effects, suggesting a more defined pharmacological profile in comparison to what is currently known about this compound. However, the therapeutic potential of both compounds is hindered by their modest potency at the opioid receptors.

Future research should prioritize the following:

  • Direct Comparative Toxicity Studies: Conducting comprehensive in vitro (e.g., cytotoxicity, genotoxicity) and in vivo (acute, sub-chronic, and chronic toxicity) studies on isolated this compound and pseudo-akuammigine is essential to accurately determine their safety profiles.

  • Mechanism of Toxicity: Investigating the specific mechanisms underlying the potential hepatorenal toxicity observed with the ethanol extract of P. nitida seeds.

  • Structure-Activity Relationship (SAR) and Toxicity: As derivatives of these alkaloids are synthesized to improve potency, it is crucial to concurrently evaluate their toxicological profiles to ensure that increased efficacy does not come at the cost of safety.

By addressing these research gaps, the scientific community can better assess the therapeutic potential and risks associated with this compound and pseudo-akuammigine, paving the way for the development of safer and more effective novel analgesics.

References

  • Creed, S. M., Gutridge, A. M., Argade, M. D., Hennessy, M. R., Friesen, J. B., Pauli, G. F., van Rijn, R. M., & Riley, A. P. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of natural products, 84(1), 71–80. Available at: [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021). ResearchGate. Available at: [Link]

  • Menzies, J. R., Paterson, S. J., Duwiejua, M., & Corbett, A. D. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European journal of pharmacology, 350(1), 101–108. Available at: [Link]

  • Duwiejua, M., Woode, E., & Obiri, D. D. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of ethnopharmacology, 81(1), 73–79. Available at: [Link]

  • Duwiejua, M. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. SciSpace. Available at: [Link]

  • Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. (2002). ResearchGate. Available at: [Link]

  • Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2020). Semantic Scholar. Available at: [Link]

  • Gutridge, A. M., Creed, S. M., Arnot, T. C., Youn, S., van Rijn, R. M., & Riley, A. P. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS medicinal chemistry letters, 13(10), 1630–1637. Available at: [Link]

Sources

The Evolving Landscape of Opioid Receptor Modulation: A Comparative Guide to the Structure-Activity Relationship of Semi-Synthetic Akuammigine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quest for safer and more effective analgesics is a cornerstone of modern medicinal chemistry. Amidst the ongoing opioid crisis, the limitations of traditional morphinan-based opioids have become starkly apparent, driving researchers to explore novel chemical scaffolds.[1][2] The monoterpene indole alkaloids from the seeds of the West African tree Picralima nitida, commonly known as Akuamma seeds, have emerged as a promising, structurally distinct class of opioid receptor modulators.[1][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of semi-synthetic analogs of Akuammigine and related alkaloids, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and present supporting data to illuminate the path toward designing next-generation opioid therapeutics.

The Akuamma Alkaloids: A Starting Point with Modest Potency

The primary opioidergic constituents of Akuamma seeds, including akuammine, pseudo-akuammigine, and akuammidine, exhibit weak to moderate agonist activity at the mu-opioid receptor (μOR).[1][2] While traditional use in West Africa for pain and fever suggests therapeutic potential, rigorous scientific evaluation has shown that these natural alkaloids produce minimal antinociceptive effects in animal models, likely due to their low potency.[1][3] This observation forms the critical rationale for semi-synthetic modification: to enhance the potency and selectivity of these natural scaffolds.

Unlocking Potency: The Power of Semi-Synthesis

Late-stage functionalization of the natural alkaloid core has proven to be a powerful strategy for elucidating the SAR of the this compound family and dramatically improving their pharmacological profile.[1][4] The primary focus of these efforts has been on modifications at the indole nucleus, specifically at the N1, C10, and C11 positions.

N1-Substitution: A Gateway to Enhanced μOR Affinity and Efficacy

One of the most significant breakthroughs in the SAR of pseudo-akuammigine analogs has been the strategic substitution at the N1 position. The natural N1-methyl group has been replaced with larger alkyl and arylalkyl groups, leading to a profound impact on μOR activity.

Key Finding: The introduction of a phenethyl moiety to the N1 position of pseudo-akuammigine resulted in a remarkable 70-fold increase in potency and a 7-fold increase in selectivity for the μOR.[1][2] This modification transformed a weakly active natural product into a potent analgesic in preclinical models.[1]

Causality: This dramatic increase in potency suggests that the N1-substituent engages with a previously unoccupied allosteric pocket within the μOR, leading to enhanced ligand-receptor interactions and a more favorable binding orientation.[1] This highlights the importance of exploring substitutions that extend into new regions of the receptor binding site.

Aromatic Ring Modifications: Fine-Tuning Receptor Selectivity

Modifications to the aromatic core of the indole nucleus, specifically at the C10 and C11 positions, have also been explored, revealing key determinants of receptor affinity and selectivity.

  • C10 Position: Substitutions at the C10 position of akuammine were generally not well-tolerated, suggesting that the natural C10 phenol may play a crucial role in receptor binding.[1] In contrast, for the akuammicine scaffold, substitutions at the C10 position led to a greater than 200-fold improvement in kappa opioid receptor (κOR) potency and almost complete selectivity for κOR over other CNS receptors.[5][6] This demonstrates how subtle changes to the core scaffold can dramatically shift receptor selectivity.

  • C11 Position: While most C11 substitutions on the akuammine core did not significantly improve affinity, halogenation at this position did result in a slight enhancement of opioid receptor affinity.[7]

Comparative Data Summary

The following tables summarize the quantitative data for key natural and semi-synthetic this compound analogs, providing a clear comparison of their performance at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Natural Akuamma Alkaloids

CompoundμOR Ki (μM)κOR Ki (μM)δOR Ki (μM)μOR EC50 (μM)
Akuammine0.5[8]>10[8]>10[8]2.6 - 5.2[1]
Pseudo-akuammigine>10[8]>10[8]>10[8]2.6 - 5.2[1]
Akuammidine0.6[8]8.6[8]2.4[8]2.6 - 5.2[1]
Akuammicine>10[8]0.2[8]>10[8]-

Table 2: Impact of N1-Substitution on Pseudo-akuammigine Analog Activity

CompoundN1-SubstituentμOR Affinity (Ki, nM)μOR Potency (EC50, nM)Fold Increase in Potency (vs. Pseudo-akuammigine)
Pseudo-akuammigineMethyl>10,000~5,200-
Compound 33 Phenethyl12[1]75[1]~70

Table 3: In Vivo Antinociceptive Efficacy of a Lead Semi-Synthetic Analog

CompoundHot-Plate Assay (ED50, mg/kg)Tail-Flick Assay (ED50, mg/kg)
N1-phenethyl-pseudo-akuammigine 77.1[3]77.6[3]
Morphine (for comparison)~10~10

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and evaluation of these analogs are crucial.

General Procedure for N1-Alkylation of Pseudo-akuammigine

This protocol describes a representative method for the synthesis of N1-substituted pseudo-akuammigine analogs.

Step 1: N-Demethylation

  • The starting material, pseudo-akuammigine, is subjected to a demethylation reaction, typically using a reagent like 1-chloroethyl chloroformate followed by methanolysis, to yield the N1-desmethyl precursor.

Step 2: N-Alkylation

  • The N1-desmethyl pseudo-akuammigine is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or DMF).

  • A suitable base (e.g., potassium carbonate or cesium carbonate) is added to deprotonate the indole nitrogen.

  • The desired alkylating agent (e.g., phenethyl bromide) is added, and the reaction mixture is stirred at an elevated temperature until completion, monitored by TLC or LC-MS.

Step 3: Purification

  • The crude product is purified using column chromatography on silica gel to yield the desired N1-alkylated pseudo-akuammigine analog.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of the indole nitrogen without competing side reactions. The selection of the solvent is based on its ability to dissolve the reactants and its boiling point, which influences the reaction temperature.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of compounds for opioid receptors.

Step 1: Membrane Preparation

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cultured cells or animal brain tissue.

Step 2: Binding Reaction

  • In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, or [³H]U69,593 for κOR) and varying concentrations of the test compound.

Step 3: Separation and Detection

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

Step 4: Data Analysis

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Self-Validating System: The inclusion of a known high-affinity non-labeled ligand (e.g., naloxone) to determine non-specific binding ensures the accuracy of the specific binding measurements.

Functional Assay: cAMP Inhibition (GloSensor™ Assay)

This protocol measures the functional activity of compounds as agonists at Gαi/o-coupled opioid receptors.

Step 1: Cell Culture and Transfection

  • HEK293 cells are co-transfected with the opioid receptor of interest and a cAMP-sensitive biosensor plasmid (e.g., pGloSensor™-22F).

Step 2: Assay Procedure

  • The transfected cells are plated in a 96-well plate and incubated with the GloSensor™ cAMP reagent.

  • The cells are stimulated with forskolin (to increase intracellular cAMP levels) in the presence of varying concentrations of the test compound.

Step 3: Luminescence Detection

  • The luminescence signal, which is inversely proportional to the intracellular cAMP concentration, is measured using a luminometer.

Step 4: Data Analysis

  • The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined by non-linear regression analysis.

Visualizing Key Relationships and Workflows

The following diagrams illustrate the core concepts and workflows discussed in this guide.

SAR_of_Akuammigine_Analogs cluster_0 Natural Akuamma Alkaloids cluster_1 Semi-Synthetic Modifications cluster_2 Enhanced Biological Activity This compound This compound Pseudo-akuammigine Pseudo-akuammigine N1-Substitution N1-Substitution Pseudo-akuammigine->N1-Substitution Phenethyl Group Akuammicine Akuammicine C10-Substitution C10-Substitution Akuammicine->C10-Substitution Halogenation Increased_μOR_Potency Increased_μOR_Potency N1-Substitution->Increased_μOR_Potency Improved_Selectivity Improved_Selectivity N1-Substitution->Improved_Selectivity μOR vs κOR Increased_κOR_Potency Increased_κOR_Potency C10-Substitution->Increased_κOR_Potency C11-Substitution C11-Substitution In_Vivo_Analgesia In_Vivo_Analgesia Increased_μOR_Potency->In_Vivo_Analgesia Increased_κOR_Potency->Improved_Selectivity κOR vs μOR Experimental_Workflow Start Start Natural_Alkaloid_Isolation Isolation of Akuamma Alkaloids Start->Natural_Alkaloid_Isolation Semi_Synthesis Semi-Synthetic Modification Natural_Alkaloid_Isolation->Semi_Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Semi_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Testing In Vivo Testing (Analgesia Models) Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: A typical workflow for the development of semi-synthetic this compound analogs.

Conclusion and Future Directions

The semi-synthetic modification of this compound and its related alkaloids has proven to be a fruitful strategy for the discovery of novel opioid receptor modulators with significantly enhanced potency and in vivo efficacy. The SAR data clearly indicates that the N1 position of pseudo-akuammigine and the C10 position of akuammicine are key "hotspots" for modification to improve μOR and κOR activity, respectively.

Future research in this area should focus on:

  • Exploring a wider range of N1-substituents on the pseudo-akuammigine scaffold to further optimize μOR potency and fine-tune functional activity (e.g., biased agonism).

  • Investigating the SAR of other Akuamma alkaloids , such as akuammiline, which has shown potential anti-inflammatory properties. [9][10]* Elucidating the molecular basis of the observed SAR through computational modeling and structural biology studies of ligand-receptor complexes.

The journey from a modestly active natural product to a potent preclinical candidate underscores the power of semi-synthesis in drug discovery. The this compound scaffold represents a valuable and underexplored area of chemical space with the potential to yield novel therapeutics for pain and other CNS disorders.

References

  • Creed, S. M., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience. [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [Link]

  • Hennessy, M. R., et al. (2024). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. American Chemical Society. [Link]

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology. [Link]

  • Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ChemRxiv. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2023). Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. ResearchGate. [Link]

  • Creed, S. M., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. SciSpace. [Link]

  • Riley, A. P. (2025). Semi-synthesis in the exploration of opioid-targeting natural products. Natural Product Reports. [Link]

  • Hennessy, M., et al. (2022). Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds. American Chemical Society. [Link]

  • Riley, A. P. (2025). Semi-synthesis in the exploration of opioid-targeting natural products. PubMed Central. [Link]

  • Ramirez, A., & Garcia-Rubio, S. (2003). Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids. Current Medicinal Chemistry. [Link]

  • The Akuammiline Alkaloids; Origin and Synthesis. (2013). Ask this paper. [Link]

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. PubMed Central. [Link]

  • Creed, S. M., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ResearchGate. [Link]

Sources

A Researcher's Guide to Validating the Analgesic Effects of Akuammigine Alkaloids via Naloxone Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the opioid-mediated analgesic effects of akuammigine alkaloids, specifically focusing on pseudo-akuammigine, using the gold-standard method of naloxone antagonism. We will delve into the mechanistic rationale, comparative experimental design, and detailed protocols necessary to produce robust and publishable data.

Introduction: The Scientific Imperative for Mechanistic Validation

The seeds of the West African tree Picralima nitida, commonly known as akuamma, have a long history in traditional medicine for treating pain and fever.[1] Modern phytochemical analysis has identified a series of indole alkaloids as the primary active constituents, including akuammine, akuammicine, akuammidine, and pseudo-akuammigine.[2][3] While several of these compounds have been explored for their interaction with the endogenous opioid system, there is conflicting evidence in the literature regarding their efficacy and receptor profiles.[4][5]

For instance, pseudo-akuammigine has been reported to possess analgesic properties that are mediated via opioid receptors.[6][7][8] Conversely, other studies have found it to have limited efficacy in certain models of thermal pain.[5] This highlights a critical step in the drug discovery pipeline: a promising natural product with traditional analgesic use must be subjected to rigorous mechanistic validation. It is not enough to simply show that a compound reduces pain; we must understand how it works to predict its clinical utility and potential side effects.

This guide will focus on pseudo-akuammigine as the primary example, as it has the most substantial body of evidence supporting naloxone-reversible analgesia. The core objective is to employ naloxone, a non-selective, competitive opioid receptor antagonist, to definitively answer the question: Are the analgesic effects of pseudo-akuammigine mediated by the opioid receptor system? [9]

Mechanistic Rationale: The Opioid Receptor and Naloxone Challenge

The endogenous opioid system is a primary regulator of pain perception, comprising several G-protein coupled receptors, most notably the mu (μ), kappa (κ), and delta (δ) opioid receptors. Classical opioid analgesics, like morphine, primarily exert their effects by acting as agonists at the μ-opioid receptor (μOR).

Naloxone functions as a competitive antagonist at these receptors.[9][10] It possesses a high affinity for opioid receptors but lacks intrinsic activity; it binds to the receptor but does not activate it. In doing so, it physically blocks agonists like morphine—and putatively, pseudo-akuammigine—from binding and initiating the downstream signaling cascade that results in analgesia.

Therefore, the experimental hypothesis is straightforward: If pseudo-akuammigine produces analgesia by acting as an opioid receptor agonist, then pre-administration of naloxone will competitively block this effect, and the observed analgesic activity will be significantly diminished or abolished. This "naloxone challenge" is a cornerstone of opioid pharmacology.

cluster_0 Standard Agonist Pathway cluster_1 Naloxone Antagonism Pathway This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Binds & Activates Analgesia Analgesia Opioid_Receptor->Analgesia Signal Transduction Akuammigine_2 This compound Opioid_Receptor_2 Opioid Receptor Akuammigine_2->Opioid_Receptor_2 Binding Prevented Naloxone Naloxone Naloxone->Opioid_Receptor_2 Binds & Blocks No_Analgesia Analgesia Blocked Opioid_Receptor_2->No_Analgesia

Caption: Proposed mechanism of naloxone antagonism.

A Self-Validating Experimental Design

To ensure trustworthiness and eliminate confounding variables, a multi-arm, controlled study design is essential. The choice of analgesic assays is also critical. We recommend a dual-assay approach to assess the compound's effect on different pain modalities:

  • Hot Plate Test: Measures the response to a constant, noxious thermal stimulus. This test evaluates complex, supraspinally organized behaviors (e.g., paw licking, jumping) and is a robust model for centrally acting analgesics.[11][12]

  • Tail-Flick Test: Measures the latency of a spinal reflex to a focused thermal stimulus.[13][14] Using both assays provides a more comprehensive picture of the compound's antinociceptive profile.

Experimental Groups

A robust design requires the following groups (n=8-10 animals per group is recommended):

GroupTreatment 1Treatment 2 (30 min later)Purpose
1. Vehicle Saline (i.p.)Saline (s.c.)Establishes baseline response latency.
2. Positive Control Saline (i.p.)Morphine (e.g., 5-10 mg/kg, s.c.)Validates assay sensitivity to a known opioid analgesic.
3. Test Compound Saline (i.p.)Pseudo-akuammigine (Dose X, s.c.)Evaluates the analgesic effect of the test compound.
4. Antagonism Naloxone (1-2 mg/kg, i.p.)Pseudo-akuammigine (Dose X, s.c.)Tests if naloxone blocks the compound's effect.
5. Antagonist Control Naloxone (1-2 mg/kg, i.p.)Saline (s.c.)Ensures naloxone itself has no analgesic/hyperalgesic effect at the dose used.

Note: Routes (i.p. - intraperitoneal, s.c. - subcutaneous) and timings should be optimized based on the known pharmacokinetics of the compounds.

acclimatization Animal Acclimatization (1 week) baseline Baseline Latency Measurement (Day -1) acclimatization->baseline grouping Randomize into 5 Groups baseline->grouping t0 T = -30 min Administer Naloxone or Saline grouping->t0 t30 T = 0 min Administer this compound, Morphine, or Saline t0->t30 t60_90 T = 30, 60, 90, 120 min Perform Hot Plate & Tail-Flick Tests t30->t60_90 analysis Data Analysis (%MPE Calculation) t60_90->analysis

Caption: Overall experimental workflow for naloxone antagonism studies.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[15][16]

Protocol A: Hot Plate Test

This protocol assesses the latency to a pain response, such as paw licking or jumping.

  • Apparatus Setup:

    • Use a standard hot plate analgesia meter.

    • Set the surface temperature to a constant 55 ± 0.5°C.[15]

    • Place the transparent cylinder on the plate to confine the animal.

  • Animal Acclimatization:

    • For at least one week before the experiment, acclimatize animals to the laboratory environment.

    • On the day of testing, allow animals to acclimate to the testing room for at least 30-60 minutes.[17]

  • Procedure:

    • Gently place the mouse or rat onto the center of the heated plate and immediately start the timer.

    • Observe the animal for characteristic pain responses: hind paw licking, hind paw flicking, or jumping.

    • The moment one of these responses occurs, stop the timer and record the latency in seconds.

    • Crucial Step: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be strictly enforced. If the animal does not respond by this time, remove it from the plate and record the latency as the cut-off time.[15]

  • Testing Timeline:

    • Measure a baseline latency for all animals the day before the experiment.

    • Following drug administration (as per the design in Section 3), measure the response latency at multiple time points (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect and duration of action.

Protocol B: Tail-Flick Test

This protocol measures the latency to withdraw the tail from a radiant heat source.

  • Apparatus Setup:

    • Use a tail-flick analgesiometer, which focuses a beam of high-intensity light on the animal's tail.

    • Adjust the intensity of the light source to produce a baseline tail-flick latency of approximately 2-4 seconds in drug-naive animals.

  • Animal Handling:

    • Gently restrain the animal, often in a specialized holder, leaving the tail exposed. Allow the animal to habituate to the restraint for a few minutes before testing.[16]

  • Procedure:

    • Position the tail such that the radiant heat source is focused on the distal portion (e.g., 3-4 cm from the tip).

    • Activate the heat source, which simultaneously starts a timer.

    • The timer automatically stops when the animal flicks its tail out of the path of the light beam. Record this latency.

    • Crucial Step: A cut-off time (typically 10-12 seconds) is essential to prevent skin damage. If the tail is not withdrawn by this time, the heat source should automatically shut off, and the latency is recorded as the cut-off time.

  • Testing Timeline:

    • Follow the same baseline and post-drug administration testing schedule as described for the Hot Plate Test.

Data Presentation and Interpretation

Raw latency data should be converted to a normalized value to account for individual differences in baseline sensitivity. The most common method is the calculation of Percent Maximum Possible Effect (%MPE) .

Formula: %MPE = [ (Post-drug Latency − Baseline Latency) / (Cut-off Time − Baseline Latency) ] × 100

Sample Data Summary

The results should be summarized in a clear, tabular format. The hypothetical data below illustrates the expected outcome if pseudo-akuammigine is a centrally-acting, opioid-mediated analgesic.

GroupTreatmentPeak Latency (sec) (Hot Plate)Peak %MPE (Hot Plate)Peak Latency (sec) (Tail-Flick)Peak %MPE (Tail-Flick)
1Vehicle10.5 ± 1.25.2 ± 3.13.1 ± 0.44.5 ± 2.8
2Morphine (10 mg/kg)28.9 ± 3.5 85.1 ± 7.68.9 ± 0.9 88.4 ± 8.1
3Pseudo-akuammigine (20 mg/kg)24.1 ± 2.8 68.7 ± 6.27.5 ± 0.7 69.1 ± 7.3
4Naloxone + Pseudo-akuammigine12.3 ± 1.511.5 ± 4.53.8 ± 0.510.2 ± 3.9
5Naloxone only10.2 ± 1.13.9 ± 2.52.9 ± 0.32.1 ± 2.0

*Cut-off times: 30s (Hot Plate), 10s (Tail-Flick). Data are Mean ± SEM. **p<0.01 vs. Vehicle. p<0.01 vs. Pseudo-akuammigine alone.

Interpreting the Results
  • Confirmation of Analgesia: A significant increase in %MPE for the Pseudo-akuammigine group (3) compared to the Vehicle group (1) confirms its analgesic activity in these models.

  • Validation of Opioid Mechanism: A statistically significant reduction in %MPE for the Antagonism group (4) compared to the Pseudo-akuammigine group (3) provides strong evidence that the analgesic effect is mediated through opioid receptors. The %MPE for the antagonism group should be close to that of the vehicle control.

  • Assay Integrity: The robust effect of Morphine (Group 2) and the lack of effect from Naloxone alone (Group 5) validate the experimental setup for each run.

  • Partial Antagonism: If naloxone only partially reverses the analgesic effect, it may suggest that pseudo-akuammigine acts through a mixed mechanism, involving both opioid and non-opioid pathways. This would be a critical finding, warranting further investigation.

Conclusion and Future Directions

The systematic application of naloxone antagonism, as detailed in this guide, provides a definitive method for validating the opioid-mediated mechanism of potential analgesics like pseudo-akuammigine. A positive result—the significant reversal of analgesia by naloxone—elevates a compound from a mere "painkiller" to a characterized pharmacological agent with a clear mechanism of action.

This validation is a crucial step for any drug development professional. It provides the foundational evidence needed to justify further investment, including studies to identify the specific opioid receptor subtype involved (using selective antagonists for μ, κ, and δ receptors), and to begin exploring the compound's potential for side effects common to opioids, such as tolerance, dependence, and respiratory depression.

References

  • American Chemical Society. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178.
  • Riley, A. P., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience.
  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology.
  • Duwiejua, M., et al. (2002).
  • Wikipedia.
  • RJPT SimLab.
  • Benchchem. "A comparative toxicological study of Akuammine and pseudo-akuammigine".
  • ChemRxiv.
  • Wikipedia. Tail flick test.
  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids.
  • Benchchem.
  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. bioRxiv.
  • ResearchGate.
  • Maze Engineers - ConductScience. Tail Flick Test.
  • SciSpace.
  • Maze Engineers - ConductScience.
  • Menéndez, L., et al. (2002). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of Neuroscience Methods.
  • Asian Journal of Research in Chemistry. Review on Analgesic activity using Tail Immersion Method.
  • Journal of Clinical and Diagnostic Research.
  • National Taiwan University. Tail Flick 疼痛閃尾測試.
  • McVey, M., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry.
  • PubMed. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Akuammine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Robust Akuammine Quantification

Akuammine, an indole alkaloid predominantly found in the seeds of the West African tree Picralima nitida, is gaining significant attention within the scientific community.[1][2] Traditionally used in medicine for treating pain and fever, its diverse pharmacological properties, including antimalarial and analgesic effects, are now being rigorously investigated.[1][2][3][4] Akuammine and its related alkaloids are being explored as scaffolds for developing novel therapeutics, particularly opioids with potentially unique pharmacological profiles.[2][5] This escalating interest necessitates the development and implementation of precise and reliable analytical methods for its quantification in various matrices, from raw plant materials to complex biological fluids.

This guide provides a comprehensive comparison of the most prevalent analytical techniques for Akuammine quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). As a Senior Application Scientist, my objective is to not only present the methodologies but also to delve into the nuanced rationale behind procedural choices, ensuring that researchers, scientists, and drug development professionals can confidently select and validate the most appropriate method for their specific research needs. The integrity of any pharmacological or clinical study hinges on the accuracy of its quantitative data; therefore, a thorough cross-validation of analytical methods is not just a regulatory requirement but a cornerstone of scientific validity.

The Foundation of Trust: Principles of Analytical Method Validation

Before comparing specific techniques, it is paramount to understand the universal principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework to ensure that an analytical method is fit for its intended purpose.[6][7][8] The core validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[9] This is crucial when transferring methods between laboratories or when comparing data generated by different techniques.

Comparative Analysis of Akuammine Quantification Methods

The choice of an analytical method is a critical decision driven by the specific requirements of the study, such as the nature of the sample matrix, the required sensitivity, and the desired throughput.

Parameter HPLC-UV LC-MS/MS HPTLC
Linearity (R²) >0.995>0.99>0.99
Limit of Quantitation (LOQ) ng/mL rangepg/mL to fg/mL range[10]ng/band range[10]
Accuracy (% Recovery) 95 - 105%95 - 105%[10]88 - 101%[10]
Precision (RSD%) < 5%< 10%[10]< 5%
Selectivity Moderate to HighVery HighModerate
Throughput Moderate to HighHighHigh
Cost ModerateHighLow
Primary Application Routine QC, quantification in plant extractsBioanalysis (plasma, tissue), impurity profilingRapid screening, quantification in herbal formulations

Table 1: Comparative Performance of Analytical Methods for Akuammine Quantification. This table summarizes the typical performance characteristics for each technique, providing a basis for methodological selection.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed, step-by-step protocols for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the method's mechanics.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine quantification of Akuammine in plant extracts and pharmaceutical formulations.[10] Its reliability and moderate cost make it an attractive option for quality control laboratories.

Experimental Protocol:

  • Sample Preparation (from P. nitida seeds):

    • Rationale: The initial defatting step is crucial to remove non-polar lipids that can interfere with chromatographic separation and damage the column. Acidic extraction is employed to protonate the nitrogen atoms in the indole alkaloid structure of Akuammine, rendering it soluble in the aqueous acidic medium.

    • Steps:

      • Macerate dried, powdered seeds with petroleum ether to remove fatty components.[10]

      • Percolate the defatted plant material with 6% aqueous acetic acid to solubilize the alkaloids.[10]

      • Basify the acidic extract with a suitable base (e.g., ammonium hydroxide) to a pH of ~9-10 to deprotonate the alkaloids.

      • Perform liquid-liquid extraction with an organic solvent like dichloromethane or ethyl acetate.

      • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Rationale: A C18 reverse-phase column is ideal for separating moderately polar compounds like Akuammine. A gradient elution with an acidified mobile phase (e.g., with formic acid) ensures good peak shape and resolution by keeping the analyte in its ionized form.

    • Parameters:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[10]

      • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11][12]

      • Flow Rate: 1.0 mL/min.[10][11]

      • Column Temperature: 30 °C.[10]

      • Injection Volume: 20 µL.[10]

      • Detection: UV detector at 220 nm or 280 nm.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying Akuammine in complex biological matrices such as plasma and tissue at very low concentrations.[10][13]

Experimental Protocol:

  • Sample Preparation (from plasma):

    • Rationale: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and concentrating the analyte of interest.[14] The C18 sorbent retains Akuammine while allowing more polar interfering substances to be washed away.

    • Steps:

      • Condition a C18 SPE cartridge.[10]

      • Load the plasma sample.

      • Wash the cartridge with 10% methanol in water to remove hydrophilic impurities.[10]

      • Elute Akuammine with methanol.[10]

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[10]

  • LC-MS/MS Conditions:

    • Rationale: Electrospray Ionization (ESI) in positive mode is well-suited for ionizing basic compounds like Akuammine.[10] Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[15]

    • Parameters:

      • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).[14]

      • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

      • Flow Rate: 0.3 mL/min.[10]

      • Column Temperature: 40 °C.[10]

      • Injection Volume: 5 µL.[10][16]

      • Ionization Mode: Electrospray Ionization (ESI), positive.[10]

      • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Akuammine.[10]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness, making it suitable for the rapid screening and quantification of Akuammine in herbal extracts and formulations.[10]

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare extracts as described for HPLC.

    • Prepare a series of standard solutions of Akuammine of known concentrations.

  • Chromatographic Conditions:

    • Rationale: The choice of stationary and mobile phases is critical for achieving good separation. A silica gel plate is a common choice for separating alkaloids. The mobile phase composition is optimized to achieve a suitable Rf value for Akuammine.

    • Parameters:

      • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[10][17]

      • Mobile Phase: A mixture such as chloroform, methanol, acetone, and 25% ammonia (e.g., 75:15:10:1.8, v/v/v/v).[10]

      • Application: Apply samples and standards as bands on the HPTLC plate using an automated applicator.[18]

  • Development and Detection:

    • Rationale: Pre-saturating the developing chamber with the mobile phase vapor ensures reproducible chromatographic separation. Densitometric analysis allows for the quantification of the separated compounds.

    • Steps:

      • Develop the chromatogram in a twin-trough chamber pre-saturated with the mobile phase vapor.[10]

      • Visualize the bands under UV light or after derivatization with a suitable reagent like Dragendorff's reagent.[10]

      • Scan the plate with a densitometer at an appropriate wavelength (e.g., 190 nm or 520 nm after derivatization) for quantification.[10]

Visualizing the Workflow: Cross-Validation and Methodologies

To ensure a comprehensive understanding of the processes, the following diagrams illustrate the cross-validation workflow and the individual analytical methodologies.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Cross-Validation cluster_outcome Outcome HPLC HPLC-UV Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ Compare Compare Results HPLC->Compare LCMS LC-MS/MS LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ LCMS->Compare HPTLC HPTLC HPTLC->Specificity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD HPTLC->LOQ HPTLC->Compare Interchangeable Method Interchangeability Compare->Interchangeable

Caption: A generalized workflow for the cross-validation of analytical methods for Akuammine quantification.

AnalyticalMethodWorkflow Sample Sample Matrix (e.g., Plant Material, Plasma) Preparation Sample Preparation (Extraction, Clean-up) Sample->Preparation Separation Chromatographic Separation (HPLC, LC, HPTLC) Preparation->Separation Detection Detection (UV, MS, Densitometry) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A simplified overview of the general analytical workflow for Akuammine quantification.

Conclusion: Selecting the Optimal Method for Your Research

The selection of an analytical method for Akuammine quantification is a multifaceted decision that requires careful consideration of the research objectives, sample matrix, and available resources.

  • HPLC-UV stands out as a reliable and cost-effective workhorse for routine quality control and quantification in less complex matrices.

  • LC-MS/MS is the undisputed choice for bioanalytical applications requiring ultra-high sensitivity and selectivity, such as pharmacokinetic studies.[19]

  • HPTLC offers a high-throughput and economical solution for rapid screening and quantification in herbal products.

Ultimately, the responsibility lies with the researcher to rigorously validate their chosen method according to established guidelines to ensure the generation of accurate, reliable, and reproducible data. This guide serves as a foundational resource to navigate the complexities of method selection and cross-validation, thereby upholding the principles of scientific integrity in the exciting and expanding field of Akuammine research.

References

  • Wikipedia. Akuammine. [Link]

  • American Chemical Society. Akuammine. (2021-06-21). [Link]

  • Aogubio. 10 Surprising Health Benefits of Akuamma. (2023-10-19). [Link]

  • Healing Herbals Kanna. Interesting health benefits of Akuammine from Akuamma Seed Extract. (2024-08-16). [Link]

  • ResearchGate. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025-07-30). [Link]

  • National Center for Biotechnology Information. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. (2024-03-06). [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024-06-25). [Link]

  • PubMed. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids. (2025-09-01). [Link]

  • LGC Limited. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. Rapid LC-MS/MS method for determination of scopolamine in human plasma. (2022-12-06). [Link]

  • ResearchGate. High sensitive and selective HPTLC method assisted by digital image processing for simultaneous determination of catecholamines and related drugs. (2025-08-06). [Link]

  • Farmacia. Development of LC-MS method for nitrosamine impurities separation and quantification. (2025-09-25). [Link]

  • ACS Publications. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • PubMed. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of kukoamine B in human plasma: Application to a clinical pharmacokinetic study. (2017-01-05). [Link]

  • Semantic Scholar. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • ResearchGate. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2020-12-09). [Link]

  • ResearchGate. (PDF) Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. by HPTLC. (2025-08-07). [Link]

  • NISCAIR-CSIR. Rapid and sensitive High-Performance Thin-Layer Chromatographic (HPTLC) method for identification and quantification of luteolin. [Link]

  • National Center for Biotechnology Information. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Effects of Akuammigine and Indomethacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the anti-inflammatory properties of the natural alkaloid, Akuammigine, and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. By synthesizing available experimental data, this document aims to equip researchers with a thorough understanding of their respective mechanisms and efficacy, thereby informing future research and drug development endeavors.

Introduction: Setting the Stage

The management of inflammation is a cornerstone of treatment for a multitude of pathological conditions. For decades, synthetic NSAIDs like indomethacin have been the frontline therapeutic choice. However, their use is often associated with significant adverse effects, prompting a continuous search for safer and more effective alternatives.[1] Natural products, with their vast structural diversity, represent a promising reservoir for novel anti-inflammatory agents. Among these, this compound, an indole alkaloid derived from the seeds of Picralima nitida, has garnered attention for its traditional use in pain and inflammation management.[2] This guide will dissect the scientific evidence to compare the anti-inflammatory profiles of these two compounds.

Mechanism of Action: A Tale of Two Pathways

A fundamental understanding of how a compound exerts its therapeutic effect is paramount in drug development. Here, we explore the distinct and, in the case of this compound, partially elucidated mechanisms of action.

Indomethacin: The Prostaglandin Synthesis Inhibitor

Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking both COX isoforms, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[6] However, the inhibition of the constitutively expressed COX-1 in tissues like the gastric mucosa and kidneys is also responsible for some of indomethacin's well-known side effects, such as gastrointestinal disturbances.[7]

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Indo Indomethacin Indo->COX1 Indo->COX2 Inflammatory_Stimulus Inflammatory Stimulus Cell_Activation Immune Cell Activation Inflammatory_Stimulus->Cell_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins) Cell_Activation->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation This compound This compound This compound->Inflammation Anti-inflammatory Effect (Mechanism under investigation) Opioid_Receptors Opioid Receptors This compound->Opioid_Receptors Analgesia Analgesia Opioid_Receptors->Analgesia

Caption: Hypothesized and known actions of this compound.

Head-to-Head Comparison: Efficacy and Potency

Direct comparative data is limited, but existing studies provide valuable insights into the relative performance of this compound and indomethacin.

FeatureThis compound (Pseudo-akuammigine)Indomethacin
Mechanism of Action Anti-inflammatory mechanism not fully elucidated. Analgesic action partially mediated by opioid receptors. Non-selective COX-1 and COX-2 inhibitor. [3][4]
In Vivo Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema) Dose-dependent inhibition of paw swelling. [8]Potent inhibition of paw swelling. [8]
Analgesic Potency (ED50) 10 µM [8]6.3 µM [8]
Effect on Prostaglandin Synthesis Not reportedPotent inhibitor [9]
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Not reportedKnown to be affected by prostaglandin modulation [10][11]
Clinical Use Traditional medicine for pain and inflammation. [2]FDA-approved for various inflammatory conditions.

Experimental Protocols for Comparative Evaluation

To facilitate further research, this section provides detailed protocols for key in vivo and in vitro assays.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation. [12] Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema, which can be quantified over time.

Protocol:

  • Animal Acclimatization: House male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle control, Indomethacin (e.g., 10 mg/kg), and this compound (various doses).

  • Drug Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Acclimatize Acclimatize Rats Group Group Animals Acclimatize->Group Administer Administer Test Compounds Group->Administer Inject Inject Carrageenan Administer->Inject Measure Measure Paw Volume Inject->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Assay 1: COX-1 and COX-2 Inhibition Assay

This assay directly measures the inhibitory activity of a compound on the key enzymes in prostaglandin synthesis.

Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant COX-1 and COX-2 enzymes. The amount of PGE2 produced is measured, typically by ELISA.

Protocol:

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing cofactor solution and the respective enzyme.

  • Incubation: Add various concentrations of this compound, indomethacin (positive control), or vehicle to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination: Stop the reaction after a defined time with a suitable reagent.

  • Quantification of PGE2: Measure the concentration of PGE2 in each sample using a competitive ELISA kit.

  • Calculation: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Prepare Prepare Enzyme and Reagents Incubate Incubate Enzyme with Test Compound Prepare->Incubate Initiate Add Arachidonic Acid Incubate->Initiate Terminate Stop Reaction Initiate->Terminate Quantify Quantify PGE2 (ELISA) Terminate->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: Workflow for COX Inhibition Assay.

In Vitro Assay 2: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This assay assesses the effect of a compound on the production of key inflammatory signaling molecules.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of a compound on this production can be quantified.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound, indomethacin, or vehicle for one hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Calculation: Determine the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated control.

Culture Culture Macrophages Seed Seed Cells in Plate Culture->Seed Treat Treat with Test Compounds Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Quantify Quantify Cytokines (ELISA) Collect->Quantify

Caption: Workflow for Cytokine Production Assay.

Discussion and Future Perspectives

Indomethacin remains a potent and clinically relevant anti-inflammatory agent, albeit with a well-documented side effect profile primarily linked to its non-selective inhibition of COX enzymes. [1]this compound, on the other hand, presents an intriguing profile. Its demonstrated in vivo anti-inflammatory and analgesic activities, coupled with a potential opioid-mediated analgesic pathway, suggest a mechanism that may differ from traditional NSAIDs. [8]This could potentially translate to a different, and possibly more favorable, side effect profile.

The significant gap in our understanding of this compound's molecular anti-inflammatory mechanism is a critical area for future research. Elucidating its effects on the COX pathway, prostaglandin synthesis, and the production of a broader range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is essential. [13][14][15]Such studies will not only clarify its therapeutic potential but also pave the way for the development of novel anti-inflammatory drugs inspired by its unique chemical scaffold.

References

  • Duwiejua, M., Woode, E., & Obiri, D. D. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73–79. [Link]

  • Wikipedia. (n.d.). Indometacin. Retrieved January 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?[Link]

  • Drugs.com. (2025, September 17). Indomethacin Patient Tips: 7 things you should know. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin Sodium?[Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved January 14, 2026, from [Link]

  • Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 296-301. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • SciSpace. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. [Link]

  • ResearchGate. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 83(12), 3534–3541. [Link]

  • LinkedIn. (2024, July 22). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. [Link]

  • Zhang, Y., et al. (2023). Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. Frontiers in Chemistry, 11, 1189455. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 18(7), 8515-8534. [Link]

  • Tanaka, A., et al. (2002). Up-regulation of COX-2 by inhibition of COX-1 in the rat: a key to NSAID-induced gastric injury. Alimentary Pharmacology & Therapeutics, 16 Suppl 2, 90-97. [Link]

  • ResearchGate. (2025, August 8). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]

  • de Souza, C. O., et al. (2021). In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood. Journal of Ethnopharmacology, 267, 113508. [Link]

  • Meduri, G. U., et al. (1999). Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria. American Journal of Respiratory and Critical Care Medicine, 160(3), 961-967. [Link]

  • Ueno, A., et al. (1989). Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug. Japanese Journal of Pharmacology, 51(3), 345-353. [Link]

  • Cho, J. W., et al. (2007). Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets. International Journal of Molecular Medicine, 19(3), 469-474. [Link]

  • Sironi, M., et al. (1992). Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine. Cytokine, 4(4), 310-316. [Link]

  • An, H., et al. (2001). Synergistic effects of interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha: central monoamine, corticosterone, and behavioral variations. Brain Research, 905(1-2), 86-97. [Link]

  • Hofer, M., et al. (2018). Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome. Molecules, 23(11), 2841. [Link]

  • Bray, M. A., & Gordon, D. (1978). Prostaglandin production by macrophages and the effect of anti-inflammatory drugs. British Journal of Pharmacology, 63(4), 635-642. [Link]

  • Ghosh, A., et al. (2013). Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes. PLoS One, 8(3), e58434. [Link]

  • Kim, S. J., et al. (2021). Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades. Scientific Programming, 2021, 1054985. [Link]

  • Devière, J., et al. (1993). Circulating proinflammatory cytokines (IL-1 beta, TNF-alpha, and IL-6) and IL-1 receptor antagonist (IL-1Ra) in fulminant hepatic failure and acute hepatitis. Gut, 34(7), 933-938. [Link]

Sources

The Evolution of a Natural Scaffold: A Comparative Guide to the In Vivo Efficacy of Potent Akuammigine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Pharmacology and Drug Development

The quest for novel therapeutics often leads us back to nature's intricate chemical library. The alkaloids derived from the seeds of Picralima nitida, commonly known as akuamma, have long been a subject of ethnobotanical interest for their traditional use in treating pain and fever.[1] Among these, akuammigine and its structural relatives represent a compelling scaffold for the development of potent analgesics and anti-inflammatory agents. However, the parent compounds often exhibit modest potency, necessitating chemical modification to unlock their full therapeutic potential.[2][3]

This guide provides a comparative analysis of the in vivo efficacy of potent semi-synthetic derivatives of akuamma alkaloids versus their natural precursors. We will delve into the rationale behind their design, the experimental validation of their enhanced potency, and the detailed protocols that underpin these findings, offering a comprehensive resource for researchers navigating this promising class of compounds.

From Modest Beginnings: The Pharmacological Profile of Parent Akuamma Alkaloids

The primary bioactive compounds in akuamma seeds are a class of monoterpene indole alkaloids, with akuammine and pseudothis compound being among the most abundant.[2][4] These natural alkaloids exhibit a moderate affinity for opioid receptors, particularly the mu-opioid receptor (µOR), the primary target for conventional opioid analgesics.[2] However, this in vitro activity does not translate to significant efficacy in animal models of pain. Studies have shown that pseudothis compound and akuammine produce minimal antinociceptive effects, likely due to their low potency at the µOR.[2][3] Similarly, this compound itself shows little to no efficacy in opioid bioassays.[5] Another alkaloid, akuammicine, displays a different pharmacological profile, acting as a kappa-opioid receptor (κOR) agonist.[1][5]

The inherent limitations of these natural compounds have driven the exploration of semi-synthetic derivatives. The goal is to enhance receptor potency and selectivity, thereby improving in vivo efficacy and potentially mitigating the side effects associated with less specific receptor interactions.

Enhancing Nature's Blueprint: Potent Derivatives and Their In Vivo Superiority

Chemical modifications of the core akuamma alkaloid structure have yielded derivatives with dramatically improved pharmacological profiles. Here, we compare the in vivo efficacy of two key classes of derivatives against their parent compounds.

Mu-Opioid Receptor (µOR) Agonists for Enhanced Analgesia

Recognizing the weak µOR agonism of pseudothis compound, researchers have synthesized a series of derivatives to boost its potency.[3] A standout success from this effort is N1-phenethyl-pseudo-akuammigine .

The strategic addition of a phenethyl group to the N1 position of pseudothis compound resulted in a remarkable 70-fold increase in potency at the µOR and a 7-fold increase in selectivity over the κOR.[3][6] This enhanced in vitro activity translated directly to significant in vivo analgesic effects, as demonstrated in standard rodent models of pain.[3]

Comparative In Vivo Analgesic Efficacy Data

CompoundAnimal ModelAssayRoute of Admin.ED₅₀ (mg/kg)Fold Improvement vs. ParentReference
Pseudo-akuammigineMouseTail-Flick / Hot-Plates.c.Minimal Effect-[3]
N1-phenethyl-pseudo-akuammigine MouseTail-Flicks.c.77.6Significant[7]
N1-phenethyl-pseudo-akuammigine MouseHot-Plates.c.77.1Significant[7]
Morphine (Reference)RatTail-Flick-2.9 µM (ED₅₀)-[8]

The data clearly illustrates the superior analgesic efficacy of the semi-synthetic derivative compared to its natural precursor, which showed minimal activity in the same assays.[3]

Kappa-Opioid Receptor (κOR) Agonists: A Different Path to Pain Relief

The natural alkaloid akuammicine provides a distinct scaffold for developing κOR-selective agonists.[1] KOR agonists are a promising alternative to traditional µOR agonists for pain management, as they may lack the severe side effects of respiratory depression, tolerance, and addiction.[1][9]

Through late-stage derivatization of akuammicine, researchers have identified modifications that drastically increase κOR potency.[1] Specifically, halogenation at the C10 position of the aromatic ring led to a greater than 200-fold improvement in κOR potency while maintaining selectivity.[9]

Comparative In Vitro Potency of Akuammicine Derivatives

CompoundReceptor TargetEC₅₀Fold Improvement vs. ParentReference
AkuammicineκOR240 nM-[1]
C10-Halogenated Akuammicine Derivatives κORSub-nanomolar>200[9]

While detailed in vivo efficacy data for these highly potent κOR agonists is still emerging, their dramatically enhanced in vitro potency strongly suggests they will have significant analgesic effects in vivo.[9]

Anti-Inflammatory Applications: Beyond Opioid Receptors

The therapeutic potential of akuamma alkaloids extends beyond analgesia. Pseudo-akuammigine has demonstrated anti-inflammatory and analgesic actions in rats.[8] It has been shown to dose-dependently inhibit carrageenan-induced paw edema.[8][10] More recently, derivatives of a related akuammiline alkaloid have been synthesized and evaluated for their effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (FLS), key players in the pathology of rheumatoid arthritis.[11]

Among the synthesized analogs, compounds 9 and 17c demonstrated a promising inhibitory effect on the proliferation of RA-FLSs, with IC₅₀ values of 3.22 ± 0.29 μM and 3.21 ± 0.31 μM, respectively.[11] This highlights a distinct therapeutic avenue for this compound-related scaffolds.

Experimental Methodologies: The Foundation of Comparative Efficacy

The following are detailed protocols for the key in vivo assays used to establish the comparative efficacy of this compound derivatives.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to control and treatment groups (n=6-8 per group).

  • Compound Administration: Administer the test compound (e.g., pseudo-akuammigine) or vehicle (control) orally (p.o.) or intraperitoneally (i.p.) at desired doses.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of paw swelling inhibition for each group compared to the control group. Determine the dose-response relationship and calculate the ED₅₀ if applicable.

Protocol 2: Tail-Flick Test in Mice (Analgesia)

This assay assesses the spinal analgesic effects of a compound.

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Acclimatization: Acclimatize mice to the testing apparatus.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the ventral surface of the tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., N1-phenethyl-pseudo-akuammigine) or vehicle subcutaneously (s.c.).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Protocol 3: Hot-Plate Test in Mice (Analgesia)

This test evaluates supraspinal analgesic activity.

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Place the mouse on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is enforced.

  • Compound Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: Measure the hot-plate latency at various time points post-administration.

  • Data Analysis: Calculate the %MPE as described for the tail-flick test.

Visualizing the Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Parent Alkaloids cluster_1 Semi-Synthetic Derivatives cluster_2 In Vivo Efficacy Pseudo-akuammigine Pseudo-akuammigine Analgesia (µOR) Analgesia (µOR) Pseudo-akuammigine->Analgesia (µOR) Minimal Effect Anti-inflammatory Anti-inflammatory Pseudo-akuammigine->Anti-inflammatory Demonstrated Effect Akuammicine Akuammicine Analgesia (κOR) Analgesia (κOR) Akuammicine->Analgesia (κOR) Moderate Effect N1-phenethyl-pseudo-akuammigine N1-phenethyl-pseudo-akuammigine N1-phenethyl-pseudo-akuammigine->Analgesia (µOR) Significant Improvement C10-Halogenated Akuammicine C10-Halogenated Akuammicine C10-Halogenated Akuammicine->Analgesia (κOR) Potentiation

Caption: Logical flow from parent alkaloids to potent derivatives and their enhanced in vivo efficacy.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Induction of Nociception/Inflammation Induction of Nociception/Inflammation Compound Administration->Induction of Nociception/Inflammation Post-treatment Measurement Post-treatment Measurement Induction of Nociception/Inflammation->Post-treatment Measurement Data Analysis (%MPE / % Inhibition) Data Analysis (%MPE / % Inhibition) Post-treatment Measurement->Data Analysis (%MPE / % Inhibition) End End Data Analysis (%MPE / % Inhibition)->End

Caption: Generalized workflow for in vivo efficacy testing of analgesic and anti-inflammatory compounds.

Conclusion and Future Directions

The journey from the natural akuamma alkaloids to their potent semi-synthetic derivatives exemplifies a successful strategy in modern drug discovery. The parent compounds, while possessing interesting pharmacological scaffolds, are limited by their modest in vivo efficacy. Through targeted chemical modifications, it is possible to dramatically enhance their potency and selectivity, leading to significant improvements in their analgesic and anti-inflammatory properties.

The development of N1-phenethyl-pseudo-akuammigine and C10-halogenated akuammicine derivatives provides compelling evidence for the therapeutic potential of this class of compounds. Future research should focus on comprehensive preclinical profiling of these lead candidates, including pharmacokinetic studies, detailed toxicology, and assessment in more complex and chronic models of pain and inflammation. The this compound scaffold remains a rich and promising source for the development of next-generation therapeutics.

References

  • Synthesis and evaluation of akuamma alkaloid analogues for alternative pain therapies. (n.d.). Google Scholar.
  • McCurdy, C. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). PubMed.
  • Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178. (n.d.). American Chemical Society.
  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (n.d.). PMC.
  • Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. (2023). NIH.
  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. PubMed.
  • Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids. (2024). UIC Indigo.
  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (n.d.). ChemRxiv.
  • A Comparative Analysis of the Mechanisms of Action of Akuammilan Derivatives. (n.d.). Benchchem.
  • Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. (2002). ResearchGate.
  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (n.d.). ACS Figshare.
  • Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. (2024). PMC.
  • A comparative toxicological study of Akuammine and pseudo-akuammigine. (n.d.). Benchchem.

Sources

A Comparative Pharmacological Review: Akuammigine and Kratom Alkaloids at the Crossroads of Opioid and Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of natural product pharmacology, the indole alkaloids derived from Picralima nitida (akuamma) and Mitragyna speciosa (kratom) present compelling yet distinct profiles. This guide offers a comparative technical review of akuammigine, a constituent of akuamma seeds, and the principal kratom alkaloids, mitragynine and 7-hydroxymitragynine. Both classes of compounds have garnered significant interest from the scientific community for their interactions with central nervous system (CNS) receptors, particularly opioid and adrenergic systems, suggesting potential therapeutic applications. This document will dissect their pharmacological nuances, providing researchers and drug development professionals with a synthesized, data-driven comparison to inform future investigations. While direct comparative studies are limited, a comprehensive analysis of their individual pharmacological profiles reveals key differences in receptor affinity, functional activity, and signaling pathways. Due to the limited specific research on this compound, data from its structurally similar analog, pseudo-akuammigine, will be utilized as a proxy in this comparison where necessary[1][2][3][4].

Comparative Pharmacological Profiles: A Data-Centric Overview

The interaction of these alkaloids with a range of CNS receptors underpins their physiological effects. The following tables summarize the available quantitative data on their binding affinities (Ki) and functional potencies (EC50/IC50) at key opioid and adrenergic receptors.

Opioid Receptor Interactions

Both akuamma and kratom alkaloids exhibit affinity for opioid receptors, a characteristic that has driven much of the research into their potential analgesic properties. However, their specific binding affinities and functional efficacies at the mu (µ), delta (δ), and kappa (κ) opioid receptors reveal significant distinctions.

AlkaloidReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (Emax)Citation(s)
Pseudo-akuammigine µ-opioid (MOR)590IC50: >10,000 (cAMP)Minimal β-arrestin 2 recruitment[2][4]
δ-opioid (DOR)>10,000-Minimal β-arrestin 2 recruitment[2][4]
κ-opioid (KOR)1300IC50: >10,000 (cAMP)Minimal β-arrestin 2 recruitment[2][4]
Mitragynine µ-opioid (MOR)77.9 - 198Antagonist (GTPγS), Partial Agonist (cAMP)34% (cAMP)[5][6][7]
δ-opioid (DOR)>6800Antagonist-[6]
κ-opioid (KOR)161 - 220Antagonist-[5][6]
7-Hydroxymitragynine µ-opioid (MOR)22.5 - 77.9Partial Agonist (GTPγS), Full Agonist (cAMP)41.3% (GTPγS), 100% (cAMP)[5][6][7]
δ-opioid (DOR)243Competitive Antagonist-[6][7]
κ-opioid (KOR)115 - 220Competitive Antagonist-[6][7]

Table 1: Comparative Opioid Receptor Pharmacology.

Adrenergic and Other CNS Receptor Interactions

Beyond the opioid system, these alkaloids interact with adrenergic, serotonergic, and dopaminergic receptors, contributing to their complex pharmacological profiles.

AlkaloidReceptorBinding Affinity (Ki, nM)Citation(s)
Pseudo-akuammigine α1A-adrenergic>10,000[2][4]
α2A-adrenergic>10,000[2][4]
5-HT1A>10,000[2][4]
5-HT2A>10,000[2][4]
D1>10,000[2][4]
D2>10,000[2][4]
Mitragynine α1A-adrenergic4800[5]
α2A-adrenergic1900[5]
5-HT1A>10,000[5]
5-HT2A>10,000[5]
D2>10,000[5]
7-Hydroxymitragynine α1A-adrenergic>10,000[8]
α2A-adrenergic>10,000[8]

Table 2: Comparative Adrenergic and Other CNS Receptor Binding Affinities.

Signaling Pathways and Functional Implications

The interaction of these alkaloids with G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that are crucial to their overall pharmacological effect.

Opioid Receptor Signaling

Activation of opioid receptors, which are Gi/o-coupled GPCRs, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating distinct signaling pathways.

Opioid Receptor Signaling cluster_0 Opioid Receptor Activation Agonist Agonist Opioid_Receptor μ, δ, or κ Opioid Receptor Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Signaling_and_Internalization Signaling & Internalization Beta_Arrestin->Signaling_and_Internalization Radioligand Binding Assay Workflow cluster_1 Radioligand Binding Assay Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate with Radioligand & Test Compound Membrane_Prep->Incubation Separation Separate Bound from Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Data Analysis (IC50 → Ki) Quantification->Analysis

Workflow for a radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the target receptor (e.g., CHO or HEK293 cells) or from tissue homogenates.

  • Assay Buffer: Utilize a buffer appropriate for the receptor being studied (e.g., Tris-HCl with cofactors like MgCl2 for opioid receptors).

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for MOR), and varying concentrations of the unlabeled test compound (this compound or kratom alkaloid).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

These assays measure the ability of a ligand to modulate the production of cyclic AMP (cAMP), a key second messenger. For Gi/o-coupled receptors like the opioid receptors, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

Protocol: cAMP Inhibition Assay

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells) in appropriate media.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of the test compound.

  • Adenylyl Cyclase Activation: Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.

β-Arrestin Recruitment Assays

These assays are crucial for understanding receptor desensitization, internalization, and β-arrestin-mediated signaling. They measure the recruitment of β-arrestin to the activated GPCR.

Beta-Arrestin Recruitment Assay cluster_2 β-Arrestin Recruitment Assay Cell_Line Engineered Cell Line (GPCR-tag1, β-arrestin-tag2) Ligand_Addition Add Test Ligand Cell_Line->Ligand_Addition Recruitment Agonist-induced Recruitment Ligand_Addition->Recruitment Signal_Generation Proximity-based Signal Generation (e.g., EFC) Recruitment->Signal_Generation Detection Measure Signal (Luminescence/Fluorescence) Signal_Generation->Detection

Principle of a β-arrestin recruitment assay.

Protocol: PathHunter® β-Arrestin Assay

  • Cell Line: Utilize a commercially available cell line engineered to co-express the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

  • Cell Plating: Plate the cells in a multi-well plate and incubate.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate to allow for ligand binding and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The recruitment of β-arrestin-EA to the GPCR-PK brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes the substrate to produce a chemiluminescent signal.

  • Measurement: Read the chemiluminescence on a plate reader.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The pharmacological profiles of this compound and the primary kratom alkaloids, while both centered on interactions with opioid and adrenergic systems, are markedly different. Kratom alkaloids, particularly 7-hydroxymitragynine, are potent µ-opioid receptor agonists, which accounts for their more pronounced opioid-like effects. Mitragynine itself has a more complex, multi-target profile with lower opioid efficacy. In contrast, this compound and its close analog pseudo-akuammigine exhibit significantly weaker affinity and efficacy at opioid receptors, suggesting a different primary mechanism of action or a more subtle modulatory role. Their broader receptor screening profile indicates a less promiscuous binding pattern compared to the kratom alkaloids at the concentrations tested.

For researchers and drug development professionals, these distinctions are critical. The kratom alkaloids represent a scaffold for developing potent, potentially biased opioid agonists, while the akuamma alkaloids may offer a starting point for novel modulators of nociception with a potentially wider therapeutic window and a lower risk of opioid-related side effects. The experimental workflows detailed herein provide a robust framework for the continued elucidation of the pharmacological properties of these and other natural products, ultimately paving the way for the development of new and safer therapeutics.

References

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Duwiejua, M., et al. (2023). Pseudothis compound. In Wikipedia. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73-79. [Link]

  • Srivastava, A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e85705. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Preprint]. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

  • Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology, 350(1), 101-108. [Link]

  • Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ACS Chemical Neuroscience. [Link]

  • Eurofins DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

  • Law, P. Y., et al. (2012). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in Molecular Biology, 888, 15-30. [Link]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Creed, S. M., et al. (2020). Figure 3. Receptor binding profiles of akuamma alkaloids. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Traynor, J., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 4(4), 1363-1374. [https://pubs.acs.org/doi/10.1021/acsptsci.1c0009 recommended-opioid-receptor-tool-compounds]([Link] recommended-opioid-receptor-tool-compounds)

  • Audet, N., et al. (2012). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology, 82(6), 1167-1178. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-10. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry, 64(2), 1065-1076. [Link]

  • Riley, A. P., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Medicinal Chemistry Letters, 14(1), 44-50. [Link]

  • Hiranita, T., et al. (2021). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. The Journal of Pharmacology and Experimental Therapeutics, 376(3), 410-427. [Link]

  • Lewin, G., et al. (1992). Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors. Journal of Natural Products, 55(3), 380-384. [Link]

  • Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. [Link]

  • Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ResearchGate. [Link]

  • Hiranita, T., et al. (2022). Interactive Effects of µ-Opioid and Adrenergic- α 2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine. The Journal of Pharmacology and Experimental Therapeutics, 383(1), 1-13. [Link]

Sources

A Comparative Guide to the Mechanisms of Action: Akuammigine Alkaloids vs. Classical Opioids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

The global opioid crisis has catalyzed a paradigm shift in analgesic research, moving beyond classical opioid scaffolds to explore novel chemical entities with improved safety profiles. Among these, alkaloids from the seeds of Picralima nitida, particularly those with an Akuammigine backbone, have emerged as promising candidates. This guide provides a detailed mechanistic comparison between these natural alkaloids and classical opioids like morphine. While both compound classes derive their analgesic properties from interacting with the opioid receptor system, their downstream signaling profiles diverge significantly. Classical opioids are typically "balanced" agonists, activating both the therapeutic G-protein signaling pathway and the adverse effect-associated β-arrestin pathway. In contrast, emerging evidence suggests that certain this compound-derived compounds function as "biased agonists," preferentially engaging G-protein signaling while minimally recruiting β-arrestin. This guide dissects these differing mechanisms, outlines the experimental workflows required to validate these properties, and presents the supporting data that underpins the therapeutic potential of this compound-based scaffolds as safer, next-generation analgesics.

Introduction: The Quest for Safer Analgesics

For decades, morphine and its synthetic analogs have been the cornerstone of severe pain management. Their efficacy is undisputed, stemming from their potent agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) integral to the body's endogenous pain-modulating pathways.[1] However, this efficacy is inextricably linked to a high burden of life-threatening side effects, including respiratory depression, tolerance, physical dependence, and constipation.[2] This dual-edged pharmacological profile is a direct consequence of the complex intracellular signaling cascades initiated upon MOR activation.

The pressing need for analgesics that can dissociate therapeutic effects from adverse reactions has driven the investigation of structurally novel compounds. The alkaloids from the seeds of the Akuamma tree (Picralima nitida), used in traditional West African medicine for pain relief, represent one such class of compounds.[3] Alkaloids like akuammine and pseudo-akuammigine interact with opioid receptors but possess a distinct indole scaffold compared to the morphinan structure of classical opioids.[4][5] This structural divergence is the basis for their unique mechanism of action, offering a potential solution to the long-standing challenge of opioid safety.

Delineating the Molecular Pathways

The fundamental difference between classical opioids and this compound alkaloids lies in how they modulate the two primary signaling arms of the μ-opioid receptor: G-protein signaling and β-arrestin signaling.

The Dual-Signaling Mechanism of Classical Opioids

Classical opioids, such as morphine, are considered balanced agonists. Upon binding to the MOR, they induce a conformational change that triggers two major downstream pathways.[6][7]

  • G-Protein Pathway (Therapeutic Effects): The activated receptor couples to inhibitory G-proteins (Gαi/o). This coupling leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits.[8] These subunits then mediate the primary analgesic effects by:

    • Inhibiting adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1]

    • Opening G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[9]

    • Inhibiting voltage-gated calcium channels, which reduces the release of nociceptive neurotransmitters like glutamate and substance P.[10][11]

  • β-Arrestin Pathway (Adverse Effects): Concurrently, the agonist-bound receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for the scaffolding protein β-arrestin 2.[12][13] The recruitment of β-arrestin 2 not only desensitizes the G-protein signal (a mechanism of tolerance) but also initiates its own distinct signaling cascade, which is strongly implicated in mediating respiratory depression and constipation.[14][15][16]

Classical_Opioid_Signaling cluster_membrane Cell Membrane cluster_G_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein Activates GRK GRK Phosphorylation MOR->GRK Activates Opioid Classical Opioid (e.g., Morphine) Opioid->MOR Binds AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia Arrestin β-Arrestin 2 Recruitment GRK->Arrestin Promotes Internalization Receptor Internalization & Desensitization Arrestin->Internalization Side_effects Adverse Effects (Respiratory Depression, Tolerance, Constipation) Arrestin->Side_effects

Figure 1: Signaling pathways activated by classical opioids.

The Biased Signaling Mechanism of this compound Alkaloids

Research into this compound-related alkaloids suggests they operate as G-protein biased agonists.[4][17] These compounds stabilize a conformation of the MOR that preferentially couples to the G-protein while being a poor substrate for GRKs. This "functional selectivity" is the key to their improved safety profile.

  • Preferential G-Protein Activation: Like classical opioids, these alkaloids activate the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels, thus producing analgesia.[18]

  • Minimal β-Arrestin Recruitment: Due to the distinct receptor conformation they induce, the receptor is not efficiently phosphorylated by GRKs. Consequently, β-arrestin 2 is not recruited, and the signaling cascade responsible for many adverse effects is not initiated.[4] This also reduces receptor desensitization and internalization, potentially leading to less tolerance development.[13]

Biased_Agonist_Signaling cluster_membrane Cell Membrane cluster_G_protein G-Protein Pathway (Dominant) cluster_arrestin β-Arrestin Pathway (Attenuated) MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein Strongly Activates GRK Minimal GRK Phosphorylation MOR->GRK Weakly Activates This compound This compound Derivative (Biased Agonist) This compound->MOR Binds AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia Arrestin Minimal β-Arrestin 2 Recruitment GRK->Arrestin Side_effects Reduced Adverse Effects Arrestin->Side_effects

Figure 2: Biased signaling proposed for this compound derivatives.

Experimental Workflows for Mechanistic Differentiation

A multi-assay approach is essential to rigorously characterize and differentiate the signaling profiles of novel compounds against a classical opioid benchmark like morphine. This workflow validates findings at each stage, from molecular binding to in vivo physiological response.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Step 1: Receptor Binding Assay (Determine Affinity - Ki) G_Protein Step 2a: G-Protein Activation Assay (cAMP or GTPγS - Potency/Efficacy) Binding->G_Protein Arrestin Step 2b: β-Arrestin Recruitment Assay (BRET or PathHunter - Potency/Efficacy) Binding->Arrestin Bias_Calc Step 3: Bias Calculation (Quantify Functional Selectivity) G_Protein->Bias_Calc Arrestin->Bias_Calc Analgesia Step 4a: Nociception Models (Hot Plate / Tail Flick - Efficacy) Bias_Calc->Analgesia Candidate Selection Side_Effects Step 4b: Side Effect Models (Respiration / GI Transit - Safety) Analgesia->Side_Effects TI_Calc Step 5: Therapeutic Index (Compare Efficacious vs. Adverse Doses) Analgesia->TI_Calc Side_Effects->TI_Calc

Figure 3: Self-validating workflow for differentiating opioid mechanisms.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors. This initial step confirms the compound interacts with the intended target.

  • Materials: Cell membranes expressing the human opioid receptor of interest, radiolabeled ligand (e.g., [³H]DAMGO for MOR), unlabeled test compound, filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Protocol: cAMP Inhibition GloSensor™ Assay

Objective: To measure the functional potency (IC50) and efficacy (Emax) of a compound to activate the Gi/o pathway.

  • Materials: HEK293 cells co-expressing the MOR and a cAMP-sensitive GloSensor™ luciferase construct, forskolin (an adenylyl cyclase activator), test compound.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Equilibrate the cells with the GloSensor™ reagent.

    • Add serial dilutions of the test compound and incubate.

    • Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

    • Measure the luminescence signal. A decrease in luminescence corresponds to a decrease in cAMP, indicating Gi/o activation.

  • Data Analysis: Plot the dose-response curve to determine the IC50 and Emax relative to a full agonist. This quantifies the compound's ability to engage the G-protein pathway.[19]

Protocol: PathHunter® β-Arrestin Recruitment Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a compound to recruit β-arrestin 2 to the MOR.

  • Materials: U2OS or CHO cells engineered to co-express the MOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Test compound.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Add serial dilutions of the test compound and incubate to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents containing the larger β-galactosidase fragment (Enzyme Donor). If β-arrestin is recruited to the receptor, the EA and ED fragments complement, forming an active enzyme.

    • The active enzyme hydrolyzes a substrate, generating a chemiluminescent signal.

    • Measure the luminescence.

  • Data Analysis: Plot the dose-response curve to determine the EC50 and Emax.[19][20] A low Emax value compared to a balanced agonist like DAMGO indicates a failure to robustly recruit β-arrestin, a hallmark of a biased agonist.

Comparative Data Analysis

The power of this approach lies in the direct comparison of a compound's activity across the G-protein and β-arrestin pathways. The data below, synthesized from published literature, illustrates the key differences.

Table 1: Comparative In Vitro Pharmacology at the μ-Opioid Receptor

Compound ClassExample CompoundReceptor Binding (Ki, nM)G-Protein Activation (cAMP IC50, nM)β-Arrestin 2 Recruitment (EC50, nM)β-Arrestin 2 Efficacy (% of DAMGO)Reference
Classical Opioid Morphine~5~50~300~70-80%[7][20]
This compound Alkaloid Akuammine (1)3002600>10,000Non-determinable[17][19]
This compound Alkaloid Pseudo-akuammigine (3)5905200>10,000Non-determinable[17][19]
Semi-synthetic Derivative N1-phenethyl-pseudo-akuammigine~8~75>10,000Minimal[4][21]

Data are representative values compiled from multiple sources and are intended for comparative purposes.

Interpretation:

  • Classical Opioids (Morphine): Shows potent binding and G-protein activation, but also robustly recruits β-arrestin, demonstrating its balanced profile.

  • Natural this compound Alkaloids: The natural compounds (akuammine, pseudo-akuammigine) exhibit weak affinity and potency at the MOR.[22][23] Crucially, even at high concentrations, they fail to recruit β-arrestin, providing the first clue to their inherent bias.[17][19]

  • Semi-synthetic Derivatives: Chemical modification, such as adding a phenethyl group, dramatically increases potency in the G-protein pathway to levels comparable with classical opioids.[4] Importantly, this increase in therapeutic-pathway potency is not accompanied by an increase in β-arrestin recruitment, resulting in a highly biased compound with significant therapeutic potential.

Conclusion and Future Directions

The mechanistic distinction between this compound alkaloids and classical opioids is profound and therapeutically significant. Classical opioids are powerful but indiscriminate activators of both G-protein and β-arrestin signaling. The this compound scaffold, particularly after synthetic optimization, enables the development of functionally selective agonists that can precisely activate the desired analgesic pathway while avoiding the detrimental β-arrestin cascade.

The experimental workflows detailed in this guide provide a robust framework for identifying and validating such biased agonists. By systematically quantifying receptor affinity, G-protein activation, and β-arrestin recruitment, researchers can build a comprehensive pharmacological profile that predicts in vivo performance. The data strongly support the hypothesis that the this compound scaffold is a promising starting point for developing novel, safer opioids. Future research should focus on further refining these structures to enhance potency and oral bioavailability while rigorously maintaining the G-protein biased signaling profile that is key to their improved safety.

References

  • Bohn, L. M., et al. (2000). Enhanced morphine analgesia in mice lacking β-arrestin-2. Science.
  • Kelly, E., Conibear, A., & Henderson, G. (2023). Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology.[24][25]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology.[12]

  • Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain.[1]

  • Nagi, K., & Pineyro, G. (2020). Opioid receptors signaling network. Cellular and Molecular Life Sciences.[6]

  • Shang, Y., et al. (2020). Biased ligands at opioid receptors: Current status and future directions. Science Signaling.[15]

  • Che, T., et al. (2021). Molecular basis of opioid receptor signaling. Neuron.[26]

  • Gillis, A., et al. (2020). Biased Opioid Ligands: Revolution or Evolution? Frontiers in Molecular Biosciences.[2]

  • JoVE. (2024). Opioid Receptors: Overview. Journal of Visualized Experiments.[27]

  • C-M, G., et al. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules.[7]

  • Kliewer, A., et al. (2021). Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Cell Physiology.[9][28]

  • Menzies, A. S., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). Naunyn-Schmiedeberg's Archives of Pharmacology.[22]

  • ResearchGate. (n.d.). The signal transduction pathway of the opioid receptor.[8]

  • Creed, S., et al. (2020). Receptor binding profiles of akuamma alkaloids. ResearchGate.[29]

  • Smith, M. T. (2000). Opioid mechanisms and opioid drugs. ResearchGate.[30]

  • Doucette, C., et al. (2009). Kappa Opioid Receptor Screen with the TangoTM -Arrestin Recruitment Technology and Characterization of Hits with Second-Messenger Assays. Journal of Biomolecular Screening.[31]

  • Hiranita, T., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ACS Chemical Neuroscience.[32][33]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products.[3]

  • Raehal, K. M., & Bohn, L. M. (2011). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. Current Topics in Medicinal Chemistry.[13]

  • Stanczyk, M. A., et al. (2021). A Complementary Scale of Biased Agonism for Agonists with Differing Maximal Responses. ResearchGate.[20]

  • Patel, D., et al. (2023). Biochemistry, Endogenous Opioids. StatPearls.[10]

  • Christie, M. J. (1996). Opioids - mechanisms of action. Australian Prescriber.[11]

  • BenchChem. (2025). A Comparative Analysis of the Mechanisms of Action of Akuammilan Derivatives.[23]

  • Zhang, J., et al. (1998). Agonist-specific regulation of delta-opioid receptor trafficking by G protein-coupled receptor kinase and beta-arrestin. Journal of Biological Chemistry.[34]

  • Hennessey, M. R., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Medicinal Chemistry Letters.[4][21]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar.[17]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Central Science.[19]

  • Mafi, A., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS.[16]

  • Stein, C., & Zöllner, C. (2009). Mechanisms of action of opioids. Anesthetic Pharmacology.[35]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology.[18]

  • Morphy, R., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry.[36]

  • Ramirez, A., & Garcia-Rubio, S. (2003). Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids. Current Medicinal Chemistry.[37]

  • BenchChem. (2025). A comparative toxicological study of Akuammine and pseudo-akuammigine.[38]

  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. ResearchGate.[39]

  • Riley, A. P., et al. (2021). Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds. American Chemical Society.[5]

Sources

Head-to-head comparison of different extraction techniques for Picralima nitida alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Extraction Techniques for Picralima nitida Alkaloids

A Senior Application Scientist's Guide to Optimizing Yield and Purity

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, head-to-head comparison of various extraction techniques for obtaining the medicinally significant alkaloids from Picralima nitida, commonly known as the Akuamma tree. Our focus is on providing not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions to optimize your extraction workflows for yield, purity, and efficiency.

Picralima nitida has a long history in traditional African medicine for treating conditions like pain and fever.[1][2][3][4] Modern research has identified a class of monoterpene indole alkaloids, known as the akuamma alkaloids, as the primary bioactive constituents.[3][5] Key among these are akuammine, pseudo-akuammigine, akuammicine, akuammiline, picraline, and pericine, many of which exhibit notable activity at opioid receptors, making them promising candidates for novel analgesic development.[1][2][4][6][7] The journey from the raw plant material—typically the seeds—to purified, research-grade alkaloids begins with a critical step: extraction. The choice of extraction method profoundly impacts the efficiency, selectivity, and overall success of the isolation process.

Core Principles: The Chemistry of Alkaloid Extraction

Before comparing specific techniques, it's crucial to understand the fundamental chemistry that governs alkaloid isolation. Alkaloids are nitrogen-containing basic compounds. This basicity is the cornerstone of their extraction. Inside the plant's cells, alkaloids exist as salts, which are generally soluble in water and polar solvents. To extract them into non-polar or semi-polar organic solvents, they must first be converted into their free base form.

This is achieved through a classic acid-base extraction workflow:

  • Basification: The powdered plant material is treated with a base (e.g., ammonia, sodium carbonate) to deprotonate the alkaloid salts, converting them into their free base form.

  • Organic Solvent Extraction: The free bases, now more soluble in organic solvents, are extracted using a suitable solvent like dichloromethane, chloroform, or ethyl acetate.

  • Acidification & Partitioning: The organic extract is then washed with an acidic aqueous solution (e.g., dilute HCl or sulfuric acid). This protonates the alkaloid free bases, converting them back into salts, which preferentially partition into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Final Isolation: The acidic aqueous layer is collected, basified once again to precipitate the alkaloid free bases, which are then collected or re-extracted into a fresh organic solvent. This final organic extract, containing the total alkaloid fraction, can then be concentrated.

Additionally, because Picralima nitida seeds are rich in oils and fats, a preliminary defatting step using a non-polar solvent like n-hexane is highly recommended to prevent interference in subsequent steps.[8]

cluster_prep Sample Preparation cluster_extraction Crude Extraction cluster_purification Acid-Base Purification P_Nitida Picralima nitida Seeds Grinding Pulverization P_Nitida->Grinding Defatting Defatting (n-Hexane) Grinding->Defatting Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Defatting->Extraction Basification Basify & Extract (e.g., NH4OH & DCM) Extraction->Basification Partition Liquid-Liquid Partition (Wash with Acidic Water) Basification->Partition Aqueous_Layer Collect Aqueous Layer (Alkaloid Salts) Partition->Aqueous_Layer Final_Basification Basify & Re-extract (e.g., NH4OH & DCM) Aqueous_Layer->Final_Basification Total_Alkaloids Total Alkaloid Fraction Final_Basification->Total_Alkaloids cluster_cell Plant Cell cluster_ultrasound Ultrasonic Field CellWall Cell Wall Alkaloids Alkaloids CellWall->Alkaloids Release Solvent Solvent Alkaloids->Solvent Diffusion Bubble Cavitation Bubble Collapse Implosion! Bubble->Collapse Collapse->CellWall Microjets & Shockwaves

Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).

Supercritical Fluid Extraction (SFE)

SFE employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid with properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most common solvent.

  • Expertise & Experience: Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the final product. In its pure form, it is non-polar and excellent for extracting lipids (a form of "supercritical defatting"). To extract semi-polar alkaloids, a polar modifier or co-solvent like ethanol or methanol must be added. [9][10]The true power of SFE lies in its tunability; by precisely controlling temperature and pressure, the density and solvating power of the supercritical fluid can be adjusted to selectively extract specific classes of compounds. [11]* Trustworthiness: SFE requires specialized, high-pressure equipment. The process is highly controllable and reproducible once parameters (pressure, temperature, flow rate, co-solvent percentage) are optimized. This optimization phase is critical for achieving high selectivity and yield. [10][12]* Advantages:

    • Provides exceptionally clean extracts with no solvent residue. [13] * Environmentally friendly ("green" chemistry). [11] * Highly selective and efficient.

    • Low-temperature operation protects thermolabile compounds.

  • Disadvantages:

    • Very high initial capital investment for equipment.

    • Requires significant process optimization.

Detailed Experimental Protocol: Ultrasound-Assisted Acid-Base Extraction

This protocol combines the speed of UAE for the initial crude extraction with the selectivity of the acid-base cleanup to yield a total alkaloid fraction.

1. Sample Preparation: a. Grind dried Picralima nitida seeds to a fine powder (e.g., 40-60 mesh). b. Defatting: Place 100 g of the powdered seeds in a flask and add 500 mL of n-hexane. Stir at room temperature for 4-6 hours. Filter the mixture and discard the hexane filtrate. Air-dry the defatted seed powder completely. [8] 2. Ultrasound-Assisted Crude Extraction: a. Place the 100 g of defatted powder in a 2 L beaker. b. Add 1 L of 80% ethanol (or methanol). c. Immerse an ultrasonic probe into the slurry (or place the beaker in a powerful ultrasonic bath). d. Sonicate for 30 minutes at a frequency of 25-40 kHz. Maintain the temperature below 40°C using a cooling water jacket or ice bath. [14] e. After sonication, filter the mixture under vacuum. Re-extract the solid residue with another 500 mL of 80% ethanol and sonicate for 15 minutes. f. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

3. Acid-Base Purification: a. Redissolve the crude extract in 500 mL of 5% hydrochloric acid. b. Transfer the acidic solution to a separatory funnel and wash it three times with 250 mL portions of dichloromethane (DCM) to remove neutral and acidic impurities. Discard the DCM layers. c. Collect the acidic aqueous layer and cool it in an ice bath. Slowly basify the solution to pH 9-10 by adding concentrated ammonium hydroxide. The alkaloids will precipitate. d. Extract the basified aqueous solution three times with 300 mL portions of DCM. The alkaloid free bases will move into the DCM layer. e. Combine the DCM extracts and dry them over anhydrous sodium sulfate. f. Filter and evaporate the DCM under reduced pressure to yield the total alkaloid fraction as a solid residue.

Conclusion and Recommendations

The optimal extraction technique for Picralima nitida alkaloids depends heavily on the specific goals of the researcher.

  • For rapid screening and analytical purposes: Ultrasound-Assisted Extraction (UAE) is the superior choice. Its speed, efficiency, and low solvent consumption allow for high-throughput processing of multiple samples while preserving the integrity of the alkaloids.

  • For exhaustive, benchmark extraction in a traditional setting: Soxhlet extraction remains a reliable, albeit slow, method. It is particularly useful when trying to establish the maximum potential yield from a given plant sample, but caution is advised regarding potential thermal degradation.

  • For simplicity and work with thermolabile compounds without specialized equipment: Maceration is a viable, if inefficient, option. It is best suited for small-scale, preliminary investigations where time is not a critical factor.

  • For industrial-scale production and obtaining high-purity, solvent-free extracts: Supercritical Fluid Extraction (SFE) is the state-of-the-art. Despite the high initial cost, its efficiency, selectivity, and environmentally friendly nature make it ideal for developing pharmaceutical-grade products.

Regardless of the initial crude extraction method, a subsequent acid-base purification is essential for isolating the total alkaloid fraction. For isolating individual alkaloids from this fraction, advanced chromatographic techniques such as pH-zone-refining countercurrent chromatography (CCC) have proven to be exceptionally effective. [1][15][16]

References

  • Verma, A., Hartonen, K., & Riekkola, M. L. (2007). Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques. Phytochemical Analysis, 19(1), 52–63. [Link]

  • Lee, H., Hong, W. H., Yoon, J. H., Song, K. M., Kwak, S. S., & Liu, J. R. (1992). Extraction of Indole Alkaloids from Catharanthus roseus Using Supercritical Carbon Dioxide. Biotechnology Techniques, 6(2), 127-130. [Link]

  • Creed, S. M., Gutridge, A. M., Argade, M. D., Hennessy, M. R., Friesen, J. B., Pauli, G. F., van Rijn, R. M., & Riley, A. P. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products, 84(1), 1-10. [Link]

  • Creed, S., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

  • Semantic Scholar. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. [Link]

  • Marcin, J. (2022). Differences Between Maceration, Percolation & Soxhlet Extraction. Technology Networks. [Link]

  • de Oliveira, D. H., Ali, A., de Oliveira, V. M., da Silva, C. C., & de Oliveira, A. L. (2019). Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L. Molecules, 24(19), 3469. [Link]

  • Zuin, V. G., & Ramin, L. Z. (2018). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Molecules, 23(11), 2673. [Link]

  • Creed, S., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ChemRxiv. [Link]

  • Adepiti, A. O., et al. (2018). Quantitative Phytochemical Analysis of Picralima nitida Seed and Pod extracts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pericine. [Link]

  • Tane, P., et al. (2002). Picranitine, a new indole alkaloid from Picralima nitida (APOCYNACEAE). ResearchGate. [Link]

  • Erharuyi, O., et al. (2019). A review on the Phytochemistry and Pharmacological properties of Picralima nitida Durand and H. (Apocynaceae family): A potential anti-Covid-19 drug. ResearchGate. [Link]

  • Okunji, C. O., et al. (2005). Preparative Separation of Indole Alkaloids from the Rind of Picralima nitida (Stapf) T. Durand & H. Durand by pH-Zone-Refining Countercurrent Chromatography. ResearchGate. [Link]

  • Falodun, A., et al. (2014). Medicinal uses, phytochemistry and pharmacology of Picralima nitida (Apocynaceae) in tropical diseases: a review. Asian Pacific Journal of Tropical Biomedicine, 4(1), 1-8. [Link]

  • Duwiejua, M., et al. (2016). Total alkaloidal extract of Picralima nitida (Fam. Apocynaceae) seeds has anti-inflammatory actions. ResearchGate. [Link]

  • Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

  • Gutridge, A. M., et al. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience, 12(23), 4435-4444. [Link]

  • Benfardjellah, S., & Rahim, F. (2022). Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. International Journal of Biosciences, 20(3), 211-217. [Link]

  • Sharma, A., et al. (2025). COMPARATIVE EVALUATION OF MACERATION AND SOXHLET EXTRACTION TECHNIQUES USING ACETONE AND AQUEOUS ACETONE: A COMPREHENSIVE STUDY ON THE EXTRACTIVE YIELD OF AZADIRACHTA INDICA AND TERMINALIA CHEBULA. ResearchGate. [Link]

  • Rocchetti, G., et al. (2020). Chemical Composition and Antioxidant Activity of Thyme, Hemp and Coriander Extracts: A Comparison Study of Maceration, Soxhlet, UAE and RSLDE Techniques. Foods, 9(9), 1221. [Link]

  • García-Pérez, J. V., Mulet, A., & Carcel, J. A. (2011). Ultrasound-assisted extraction of natural products. Food Engineering Reviews, 3(2), 108-120. [Link]

  • Kumar, K., et al. (2025). Ultrasonic assisted medicinal plant extraction: The review. World Journal of Advanced Research and Reviews, 27(2), 1348-1359. [Link]

  • Gutridge, A. M., et al. (2021). The six major alkaloids (1-6) isolated from akuamma seeds. ResearchGate. [Link]

  • Urbanová, J., et al. (2012). Isolation of quaternary benzo[c]phenanthridine alkaloids from Macleaya microcarpa (MAXIM.) FEDDE: comparison of maceration, Soxhlet extraction and pressurised liquid extraction. Phytochemical Analysis, 23(6), 568-574. [Link]

  • González-García, E., et al. (2022). Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review. Frontiers in Sustainable Food Systems, 6, 893404. [Link]

  • Lewin, G., et al. (1992). Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors. Journal of Natural Products, 55(9), 1349-1353. [Link]

  • Solution Pharmacy. (2022, November 20). Modern Methods of Extraction= Ultrasound Assisted extraction 02 | Basics of Phytochemistry (Part 10). YouTube. [Link]

  • Machado, A. P. F., et al. (2015). Ultrasonic assisted extraction to obtain bioactive, antioxidant and antimicrobial compounds from marcela. Ciência Rural, 45(8), 1506-1512. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of Akuammigine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey with a compound like akuammigine—a potent indole alkaloid of significant interest for its analgesic properties—does not conclude when the data is collected.[1][2] The final, critical step is its safe and compliant disposal. This guide is designed to provide you, our trusted colleague in the scientific community, with the essential safety and logistical information for managing this compound waste. Our goal is to empower you with a clear, scientifically-grounded methodology that ensures the safety of your laboratory personnel and the protection of our environment.

This document moves beyond a simple checklist. It delves into the rationale behind each procedural step, reflecting a commitment to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T) that underpin rigorous scientific practice.

The Pre-Disposal Mindset: Hazard Assessment and Waste Minimization

Before we address the specifics of disposal, it is crucial to establish a framework of caution. While one Safety Data Sheet (SDS) for akuammine (a synonym for this compound) suggests the substance is not classified as hazardous under the Globally Harmonized System (GHS), another product information sheet advises that it "should be considered hazardous until further information becomes available".[1] In laboratory practice, when faced with conflicting or incomplete information, the most prudent course of action is to adopt a conservative approach. Therefore, all this compound waste should be handled as hazardous chemical waste .

The foundation of responsible waste management begins with minimizing the waste generated.[3] Consider these principles in your experimental design:

  • Source Reduction: Order and prepare only the quantities of this compound required for your experiments.

  • Scale Reduction: Where feasible, reduce the scale of your experiments to decrease the volume of waste produced.[3]

  • Inventory Management: Maintain a clear inventory to avoid the generation of surplus, unused material that will require disposal.[3]

Core Disposal Protocol for this compound Waste

The following procedures are based on established best practices for the disposal of chemical and pharmaceutical waste in a laboratory setting.[4][5][6]

Step 1: Segregation is Paramount

Immediately upon generation, all waste containing this compound must be segregated from non-hazardous trash and other chemical waste streams. The principle of causality here is to prevent unintended and potentially dangerous reactions that can occur when incompatible chemicals mix.[4]

Operational Plan:

  • Designate specific, clearly labeled containers for each type of this compound waste.

  • Never mix this compound waste with acids, bases, or oxidizers.[4]

Types of this compound Waste:

Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired pure this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., pipette tips, chromatography media).A sturdy, sealable plastic container or a double-bagged, clear polyethylene lab bag.[7] Must be clearly labeled.
Liquid Waste (Non-Aqueous) Solutions of this compound in organic solvents (e.g., DMSO, dimethyl formamide).[1]A compatible, screw-cap container (plastic is often preferred) designed for flammable or organic solvent waste.[3][8]
Liquid Waste (Aqueous) Dilute aqueous solutions containing this compound.A compatible, screw-cap container for aqueous hazardous waste.
Sharps Waste Needles, syringes, or broken glass contaminated with this compound.A designated, puncture-proof sharps container.[5]
Step 2: Proper Containment and Labeling

Proper containment is a non-negotiable safety measure to prevent leaks and exposure.[4]

Operational Plan:

  • Container Selection: Use containers made of a material that does not react with the waste.[4] For instance, do not store corrosive wastes in metal containers.[9]

  • Secure Closure: Ensure all waste containers have a secure, tightly fitting screw cap and are kept closed except when adding waste.[4][6][8] This minimizes the release of vapors and prevents spills.

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion of contents.[8]

  • Labeling: This is a critical step for safety and regulatory compliance. Every waste container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound Waste" (avoiding abbreviations).

    • An accurate list of all components in the container, including solvents and their estimated percentages.[7]

    • The date waste was first added to the container.[3]

    • The specific hazards associated with the waste (e.g., "Toxic," "Chemical Waste").

Step 3: Designated Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4] This prevents the transport of hazardous materials through non-laboratory areas.

Operational Plan:

  • Establish an SAA in your lab that is away from general traffic.

  • Ensure the SAA is inspected weekly for any signs of container leakage or degradation.[4]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3] Note that for acutely toxic wastes (P-listed), the limit is much lower (e.g., one quart).[3] While this compound is not currently P-listed, its biological activity warrants careful volume management.

The Disposal Pathway: A Decision-Making Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

AkuammigineDisposalWorkflow start_end start_end process process decision decision waste_cat waste_cat storage storage final final A This compound Waste Generated B Is the waste solid, liquid, or sharp? A->B C1 Solid Waste B->C1 Solid C2 Liquid Waste B->C2 Liquid C3 Sharps Waste B->C3 Sharp D1 Place in labeled solid waste container C1->D1 D2 Segregate by solvent (Aqueous vs. Non-Aqueous) C2->D2 D3 Place in labeled sharps waste container C3->D3 E Store in designated Satellite Accumulation Area (SAA) D1->E D2->E D3->E F Is container full or has it been stored for >1 year? E->F G Contact Environmental Health & Safety (EHS) for pickup F->G Yes I Continue to monitor SAA and add waste as needed F->I No H EHS manages final disposal (e.g., incineration) G->H I->E

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Prohibited Disposal Methods: What Not To Do

To ensure safety and compliance, certain disposal methods are strictly prohibited. The scientific rationale is to prevent the release of biologically active and potentially toxic compounds into the environment and municipal water systems.

  • DO NOT Pour Down the Drain: Organic solvents and many chemical wastes must not be discharged into the sewer system.[7] Wastewater treatment facilities are generally not equipped to remove such compounds, leading to environmental contamination.[4]

  • DO NOT Dispose of in Regular Trash: Solid waste contaminated with this compound must be treated as hazardous.[10] This prevents exposure to custodial staff and contamination of landfills.

  • DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.[6] This practice releases chemicals into the atmosphere.

Decontamination and Empty Container Disposal

Empty containers that once held pure this compound or its concentrated solutions must also be managed carefully. An "empty" container can still retain enough residue to be considered hazardous.

Experimental Protocol for Decontaminating Glassware:

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) capable of dissolving this compound.

  • Collect Rinseate: The rinseate (the solvent from the rinsing) is now considered hazardous waste and must be collected in the appropriate liquid waste container.[6]

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water.

  • Container Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove all hazardous labels and dispose of it as regular lab glass or trash, in accordance with your institution's policies.[6]

Conclusion: A Culture of Safety

The proper disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By treating this compound with the respect it deserves throughout its lifecycle, from acquisition to disposal, we uphold the integrity of our research and ensure a safe working environment for ourselves and our colleagues.

The ultimate authority on chemical waste disposal is your institution's Environmental Health & Safety (EHS) department. Always consult with them to ensure your procedures are in full compliance with local, state, and federal regulations.[3][5]

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Cayman Chemical. (2025).
  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste.
  • Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. Journal of Ethnopharmacology, 81(1), 73-9. [Link]

Sources

Navigating the Uncharted: A Guide to the Safe Handling of Akuammigine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of natural product research and drug development, the exploration of novel compounds like Akuammigine, a monoterpenoid indole alkaloid, holds immense promise.[1] However, with great potential comes the critical responsibility of ensuring the safety of the researchers and scientists who handle these substances. Due to the limited availability of specific toxicological data for this compound, a proactive and cautious approach to its handling is paramount.[2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE), operational plans, and disposal protocols.

The Precautionary Principle: Acknowledging the Unknown

The absence of a comprehensive Safety Data Sheet (SDS) or established Occupational Exposure Limits (OELs) for this compound necessitates the adoption of the precautionary principle. This means we must treat this compound as a potentially hazardous substance until sufficient data proves otherwise. A product information sheet for the related alkaloid, Akuammine, explicitly states that the material should be considered hazardous, advising against ingestion, inhalation, or contact with skin and eyes.[3] Therefore, the following recommendations are grounded in established best practices for handling potent and novel chemical compounds.

Core Personal Protective Equipment (PPE) for Handling this compound

The primary objective of PPE is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, dermal contact, and ocular contact. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of fine particles or aerosols, which is a primary route of exposure for powdered substances.[4][5]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect the eyes from splashes, dust, and aerosols. Standard safety glasses do not provide a sufficient seal.[4][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.To prevent skin absorption, which is a significant risk with many alkaloids. Double gloving provides an additional layer of protection and allows for safe removal of the outer glove if contamination occurs.[4][7][8]
Body Protection A fully buttoned lab coat with long sleeves. Consider a chemical-resistant apron for larger quantities.To protect the skin on the arms and body from accidental spills and contamination.[4][7]
Footwear Closed-toe shoes made of a non-porous material.To protect the feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe laboratory environment. The following workflow provides a procedural guide for researchers.

1. Preparation and Planning:

  • Review all available information: Before beginning any work, consult any available product information and literature on this compound and structurally similar alkaloids.

  • Designate a work area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[4]

  • Assemble all necessary materials: Have all required PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers readily available before starting work.

  • Ensure emergency equipment is accessible: Know the location and proper operation of the nearest safety shower and eyewash station.[9]

2. Handling Procedures:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize the risk of inhalation.

    • Use anti-static weigh boats and tools to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the solid slowly to prevent splashing.

    • If using a volatile solvent, ensure the process is conducted entirely within the fume hood.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent and decontaminant.

    • Carefully doff PPE, removing gloves last and washing hands thoroughly with soap and water immediately after.[3]

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste. Place these items in a clearly labeled, sealed waste bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Follow Institutional Guidelines: Adhere to your institution's specific protocols for the disposal of hazardous chemical waste.[9]

Visualizing the Workflow for Safe Handling

To provide a clear and easily digestible overview of the safe handling process, the following diagram illustrates the key steps and decision points.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase ReviewInfo Review Available Information DesignateArea Designate Handling Area (Fume Hood) ReviewInfo->DesignateArea AssembleMaterials Assemble PPE & Equipment DesignateArea->AssembleMaterials EmergencyPrep Locate Safety Shower & Eyewash AssembleMaterials->EmergencyPrep DonPPE Don Appropriate PPE EmergencyPrep->DonPPE Weighing Weigh & Aliquot in Fume Hood DonPPE->Weighing Dissolving Prepare Solutions in Fume Hood Weighing->Dissolving PostHandling Decontaminate & Clean Dissolving->PostHandling DoffPPE Doff PPE & Wash Hands PostHandling->DoffPPE SegregateWaste Segregate Solid & Liquid Waste DoffPPE->SegregateWaste LabelWaste Label Hazardous Waste Containers SegregateWaste->LabelWaste Dispose Follow Institutional Disposal Protocols LabelWaste->Dispose

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

By adhering to these comprehensive guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research. This proactive approach to safety is not merely a set of rules but a foundational element of scientific excellence.

References

  • Benchchem. A comparative toxicological study of Akuammine and pseudo-akuammigine.
  • Cayman Chemical. (2025). Akuammine Product Information.
  • Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Plant Products. Personal Protective Equipment (PPE).
  • CHEMM. Personal Protective Equipment (PPE).
  • ResearchGate. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubMed. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats.
  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • PubMed. (2002). Investigations of the use of bioavailability data to adjust occupational exposure limits for active pharmaceutical ingredients.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database.
  • Creed, S.M., Gutridge, A.M., Argade, M.D., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. J. Nat. Prod. 84(1), 71-80.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Akuammigine
Reactant of Route 2
Akuammigine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.